2-(m-Tolyl)pyridine
Description
The exact mass of the compound 2-(3-Methylphenyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCQDNRTSGBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963106 | |
| Record name | 2-(3-Methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-61-9 | |
| Record name | 2-(3-Methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4373-61-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 2-(m-Tolyl)pyridine.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(m-Tolyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, a substituted biaryl compound, is a molecule of significant interest in the fields of organic synthesis, coordination chemistry, and materials science. As an analogue of the ubiquitous 2,2'-bipyridine framework, it possesses a unique combination of steric and electronic properties conferred by the meta-methyl group on the phenyl ring. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, spectroscopic characterization, and applications, tailored for researchers, chemists, and professionals in drug development. The insights herein are synthesized from established literature and chemical principles to provide a robust and practical resource.
Compound Identification
Correctly identifying a chemical entity is the foundation of all subsequent research. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(3-methylphenyl)pyridine | [1] |
| Synonyms | 2-(3-Tolyl)pyridine, 2-m-Tolylpyridine | [1][2] |
| CAS Number | 4373-61-9 | [3] |
| Molecular Formula | C₁₂H₁₁N | [3][4] |
| Molecular Weight | 169.23 g/mol | [3] |
| InChI Key | JMTCQDNRTSGBGC-UHFFFAOYSA-N | [4] |
| SMILES | Cc1cccc(c1)c2ccccn2 | [1][3] |
graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes with positions C1 [pos="0,0!", label="C"]; C2 [pos="1.2,0.7!", label="C"]; C3 [pos="1.2,2.1!", label="C"]; N4 [pos="0,2.8!", label="N", fontcolor="#EA4335"]; C5 [pos="-1.2,2.1!", label="C"]; C6 [pos="-1.2,0.7!", label="C"]; C7 [pos="-2.6,0!", label="C"]; C8 [pos="-3.8,0.7!", label="C"]; C9 [pos="-5.0,0!", label="C"]; C10 [pos="-5.0,-1.4!", label="C"]; C11 [pos="-3.8,-2.1!", label="C"]; C12 [pos="-2.6,-1.4!", label="C"]; C13 [pos="-6.4,-2.1!", label="C", fontcolor="#34A853"];
// Pyridine Ring Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Phenyl Ring Bonds C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C7 [label=""]; C10 -- C13 [label=""];
// Inter-ring Bond C6 -- C7 [label=""]; }
Caption: Molecular structure of this compound.
Physical Properties
The physical state and solubility of a compound dictate its handling, storage, and application in various solvent systems. This compound is typically supplied as a liquid.[2]
| Property | Value | Notes and References |
| Physical Form | Liquid, Oil | [2] |
| Color | Colorless to pale yellow | [2] |
| Density | 1.064 g/mL | [1] |
| Boiling Point | Data not readily available | Often conflated with the para isomer (170-180 °C at 20 mmHg). Experimental determination is recommended. |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, THF, DMF, Chloroform). Moderately soluble in water. | [2] |
| Storage Temperature | Room temperature, under inert atmosphere | [5] |
Chemical Properties and Reactivity
The reactivity of this compound is dominated by two key features: the basic lone pair of electrons on the pyridine nitrogen and the biaryl C-C bond, which allows it to act as a ligand.
-
Basicity: The pyridine nitrogen atom has a lone pair of electrons in an sp² hybrid orbital, making the molecule a weak base, capable of being protonated by strong acids.
-
Ligand Behavior: As a derivative of 2-phenylpyridine, it is an excellent N,C-bidentate ligand. It coordinates to transition metals through the nitrogen atom and can undergo cyclometalation via C-H activation at the ortho position of the tolyl ring. This property is crucial for its application in catalysis.[6] The presence of the meta-methyl group can sterically and electronically tune the catalytic activity of the resulting metal complex compared to the unsubstituted 2-phenylpyridine.
Synthesis and Manufacturing
The construction of the C(aryl)-C(pyridine) bond is the key challenge in synthesizing this compound. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.
Primary Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prevalent and efficient method for synthesizing this compound.[7] This palladium-catalyzed reaction involves the coupling of an organoboron compound (m-tolylboronic acid) with an organohalide (2-bromopyridine).
Rationale for Method Choice:
-
Expertise: This method is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.
-
Trustworthiness: The high yields and clean conversions typically observed minimize the need for extensive purification, and the progress can be easily monitored by TLC or GC-MS.
Caption: General workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example based on established procedures for similar couplings.[8][9]
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 1.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.
-
Validation: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
Spectroscopic Analysis and Characterization
While experimental spectra for this compound are not widely published, its spectroscopic properties can be reliably predicted based on data from closely related analogues such as 2-phenylpyridine and 2-(3-methoxyphenyl)pyridine.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
| 1H NMR (Predicted) | 13C NMR (Predicted) |
| Chemical Shift (ppm) | Description |
| ~8.70 | Doublet (H on C adjacent to N) |
| ~7.70-7.80 | Multiplet (Pyridine H's) |
| ~7.20-7.60 | Multiplet (Aromatic H's) |
| ~2.40 | Singlet (Methyl H's) |
-
Expert Insight: In the 1H NMR spectrum, the proton ortho to the pyridine nitrogen will be the most downfield-shifted aromatic proton due to the deshielding effect of the nitrogen atom. The methyl group protons will appear as a sharp singlet around 2.40 ppm. The remaining aromatic protons on both rings will appear as a complex multiplet. In the 13C NMR, the carbon attached to the nitrogen (C2 of the pyridine ring) will be the most downfield signal.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected M/z: For the molecular ion [M]⁺, the expected mass-to-charge ratio (m/z) will be approximately 169.09. The high-resolution mass should be precise to C₁₂H₁₁N.[4]
-
Fragmentation: The most abundant peak is expected to be the molecular ion. A significant [M-1]⁺ peak (m/z 168) due to the loss of a hydrogen radical is also anticipated, which is characteristic of stable aromatic systems.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2920 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1600, 1580, 1470 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the pyridine and phenyl rings.
Caption: Post-synthesis characterization workflow.
Applications in Research and Development
This compound is primarily used as a strategic building block and ligand in catalysis.
-
Ligand in Catalysis: It serves as an effective ligand in transition-metal catalysis, particularly with ruthenium and palladium.[6][7] Its ability to form stable cyclometalated complexes makes it valuable for C-H functionalization reactions, which are of high interest for creating molecular complexity efficiently.[6]
-
Intermediate for Complex Molecules: As a functionalized biaryl, it is a key intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and organic electronic materials.[2] The pyridine and tolyl moieties can be further functionalized to build elaborate molecular architectures.
Safety and Handling
Adherence to safety protocols is paramount when working with any chemical substance.
GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | |
| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11] Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation.[5]
References
- 1. 2-(3-methylphenyl)pyridine [stenutz.eu]
- 2. CAS 4373-61-9: Pyridine, 2-(3-methylphenyl)- | CymitQuimica [cymitquimica.com]
- 3. Synthonix, Inc > 4373-61-9 | this compound [synthonix.com]
- 4. PubChemLite - this compound (C12H11N) [pubchemlite.lcsb.uni.lu]
- 5. 4373-61-9 | CAS DataBase [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | | High Purity [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to 2-(m-Tolyl)pyridine (C12H11N)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical data. It lies in the interpretation and application of this information to solve real-world scientific challenges. This guide is crafted not as a static data sheet, but as a dynamic resource for researchers actively engaged in fields where the nuanced properties of aromatic heterocycles like 2-(m-Tolyl)pyridine are paramount. The 2-arylpyridine scaffold is a cornerstone in medicinal chemistry, materials science, and catalysis. Understanding the subtle yet significant impact of substituent placement—in this case, the meta-position of the tolyl group—is critical for the rational design of novel therapeutics and functional materials. This document provides a comprehensive exploration of this compound, from its fundamental molecular architecture to its synthesis, reactivity, and potential applications, with a focus on the underlying principles that govern its behavior.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C12H11N, is an aromatic heterocyclic compound. It consists of a pyridine ring substituted at the 2-position with a m-tolyl group.
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
The placement of the methyl group at the meta-position of the phenyl ring influences the molecule's steric and electronic properties, distinguishing it from its ortho and para isomers.
Table 1: Physicochemical Properties of this compound and its Isomer
| Property | This compound | 2-(p-Tolyl)pyridine |
| Molecular Formula | C12H11N | C12H11N |
| Molecular Weight | 169.22 g/mol | 169.22 g/mol [1][2] |
| CAS Number | 4373-61-9 | 4467-06-5[1][2] |
| Boiling Point | Not available | 170-180 °C at 20 mmHg |
| Density | Not available | 0.99 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.617 |
| Predicted XlogP | 3.0[3] | 3.1 |
Note: Experimental data for this compound is limited; data for the para isomer is provided for comparison.
Synthesis of this compound
The synthesis of 2-arylpyridines is a well-established area of organic chemistry, with several cross-coupling methodologies being particularly effective. For this compound, the Suzuki-Miyaura and Negishi couplings are the most relevant and widely employed methods.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Diagram: Suzuki-Miyaura Coupling for this compound Synthesis
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), m-tolylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) followed by an aqueous solution of a base, typically 2M Na₂CO₃ (2.0 eq.).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices: The choice of a palladium(0) catalyst is crucial for the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The use of a two-phase solvent system or the addition of water can enhance the reaction rate and yield in many cases.
Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is often lauded for its high functional group tolerance.
Experimental Protocol: Negishi Synthesis of this compound
-
Preparation of Organozinc Reagent: Prepare m-tolylzinc chloride by reacting m-tolylmagnesium bromide with a solution of zinc chloride in an anhydrous solvent like THF.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 2-bromopyridine (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.
-
Addition of Organozinc: Add the freshly prepared m-tolylzinc chloride solution to the reaction mixture at room temperature under an inert atmosphere.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Purification: Isolate the product following a similar purification procedure as described for the Suzuki-Miyaura coupling.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 169, corresponding to its molecular weight. A base peak at m/z 169 has been observed in the mass spectrum of 2-(p-tolyl)pyridine[1]. The fragmentation pattern would likely involve the loss of a hydrogen atom to give a fragment at m/z = 168, and potentially the loss of a methyl radical to produce a fragment at m/z = 154.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations. The IR spectrum of pyridine itself shows characteristic bands in these regions[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum will show distinct signals for the protons on the pyridine and m-tolyl rings.
-
Pyridine Protons: Four signals are expected in the aromatic region (typically δ 7.0-8.7 ppm). The proton adjacent to the nitrogen (at the 6-position) will be the most deshielded.
-
Tolyl Protons: Four signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). A singlet for the methyl group protons will appear upfield (around δ 2.4 ppm).
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.
-
Pyridine Carbons: Five signals are expected, with the carbon atom at the 2-position (attached to the tolyl group) being significantly downfield.
-
Tolyl Carbons: Six signals are expected for the carbons of the tolyl ring, plus a signal for the methyl carbon (around δ 21 ppm). The chemical shifts of the aromatic carbons will be influenced by the position of the methyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | ~7.2 | ~121 |
| Pyridine-H4 | ~7.7 | ~136 |
| Pyridine-H5 | ~7.2 | ~123 |
| Pyridine-H6 | ~8.6 | ~149 |
| Tolyl-H2' | ~7.8 | ~129 |
| Tolyl-H4' | ~7.3 | ~128 |
| Tolyl-H5' | ~7.2 | ~129 |
| Tolyl-H6' | ~7.8 | ~126 |
| Tolyl-CH₃ | ~2.4 | ~21 |
| Pyridine-C2 | - | ~157 |
| Pyridine-C3 | - | ~121 |
| Pyridine-C4 | - | ~136 |
| Pyridine-C5 | - | ~123 |
| Pyridine-C6 | - | ~149 |
| Tolyl-C1' | - | ~139 |
| Tolyl-C2' | - | ~129 |
| Tolyl-C3' | - | ~138 |
| Tolyl-C4' | - | ~128 |
| Tolyl-C5' | - | ~129 |
| Tolyl-C6' | - | ~126 |
| Tolyl-CH₃ | - | ~21 |
Note: These are predicted values based on known substituent effects and data for related compounds. Actual experimental values may vary.
Reactivity and Synthetic Potential
The reactivity of this compound is governed by the electronic properties of both the pyridine and the tolyl rings.
Diagram: Reactivity of this compound
Caption: Key reactivity sites on this compound.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. However, the tolyl ring is activated by the electron-donating methyl group, directing electrophiles to the ortho and para positions relative to the methyl group.
-
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the tolyl group at the 2-position can sterically hinder attack at this site.
-
N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide, which can then be used for further functionalization of the pyridine ring.
-
Coordination Chemistry: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making this compound an excellent ligand for a wide range of metal ions. It can act as a bidentate ligand, coordinating through both the pyridine nitrogen and a carbon atom of the tolyl ring (cyclometalation)[5].
Applications in Drug Development and Materials Science
The 2-arylpyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds[6][7]. While specific applications of this compound are not extensively documented, its structural motifs suggest potential in several areas:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site.
-
Antiviral and Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of activity against various pathogens.
-
Central Nervous System (CNS) Agents: The pyridine ring is a common feature in drugs targeting CNS receptors.
In materials science, this compound and its derivatives are of interest as ligands for the synthesis of phosphorescent materials for organic light-emitting diodes (OLEDs)[5]. The electronic properties of the ligand can be tuned to achieve desired emission colors and device performance.
Safety and Toxicology
Conclusion
This compound is a versatile building block with significant potential in drug discovery and materials science. Its synthesis is readily achievable through modern cross-coupling reactions. While detailed experimental characterization of this specific isomer is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on the extensive knowledge of pyridine chemistry. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors, encouraging further exploration of its unique properties and applications.
References
- 1. 2-(p-Tolyl)pyridine | C12H11N | CID 78219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-p-Tolylpyridine [webbook.nist.gov]
- 3. PubChemLite - this compound (C12H11N) [pubchemlite.lcsb.uni.lu]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. This compound | | High Purity [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-Depth Technical Guide to the Synthesis of 2-(3-methylphenyl)pyridine
Introduction
2-(3-methylphenyl)pyridine, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry, materials science, and drug development. Its structural motif is present in a variety of biologically active molecules and functional materials. The efficient and selective synthesis of this biaryl compound is, therefore, a critical aspect of contemporary organic synthesis. This guide provides a comprehensive overview of the principal synthetic pathways to 2-(3-methylphenyl)pyridine, with a focus on palladium-catalyzed cross-coupling reactions and emerging C-H activation strategies. Each methodology is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The construction of the C-C bond between the pyridine and phenyl rings is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The choice of method often depends on factors such as substrate availability, functional group tolerance, cost, and safety considerations. The following sections will delve into the specifics of Suzuki-Miyaura, Negishi, Stille, and Kumada couplings, as well as the more recent C-H activation approaches.
The Suzuki-Miyaura Coupling: A Versatile and Robust Method
The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1] The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine). This step forms a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (3-methylphenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic ligands on the palladium(II) complex couple and are eliminated as the final product, 2-(3-methylphenyl)pyridine. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 2-(3-methylphenyl)pyridine via the Suzuki-Miyaura coupling of 2-bromopyridine with 3-methylphenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
3-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 3.0 mmol, 3.0 equiv)
-
Toluene (degassed, 3 mL)
-
Water (degassed, 0.3 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add 2-bromopyridine (1.0 equiv) and 3-methylphenylboronic acid (1.2 equiv).
-
Add degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
The Negishi Coupling: A Highly Reactive Alternative
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, allowing for the coupling of less reactive organic halides.[5] This method is particularly useful when the Suzuki-Miyaura coupling fails or gives low yields.[5][6]
Mechanistic Rationale
The catalytic cycle of the Negishi coupling is analogous to the Suzuki-Miyaura reaction, with the key difference being the nature of the organometallic reagent.
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine to form a Pd(II) complex.
-
Transmetalation: The organozinc reagent, (3-methylphenyl)zinc halide, transfers the 3-methylphenyl group to the palladium center. This step is typically faster than in the Suzuki coupling and does not require a base.
-
Reductive Elimination: The desired product, 2-(3-methylphenyl)pyridine, is formed via reductive elimination, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Negishi coupling.
Experimental Protocol: Negishi Coupling
This protocol outlines a general procedure for the synthesis of 2-(3-methylphenyl)pyridine via the Negishi coupling.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
(3-Methylphenyl)zinc chloride solution (1.2 mmol, 1.2 equiv, in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.03 mmol, 3 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (3 mol%).
-
Add a solution of 2-bromopyridine (1.0 equiv) in anhydrous THF.
-
Slowly add the (3-methylphenyl)zinc chloride solution (1.2 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
The Stille Coupling: Tolerant of a Wide Range of Functional Groups
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[7] Organotin reagents are known for their tolerance of a wide variety of functional groups and their stability to air and moisture.[6][7] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[8]
Mechanistic Rationale
The mechanism of the Stille coupling follows the general cross-coupling catalytic cycle.
-
Oxidative Addition: A Pd(0) catalyst adds to the 2-halopyridine to form a Pd(II) intermediate.
-
Transmetalation: The organostannane, (3-methylphenyl)trialkylstannane, transfers the 3-methylphenyl group to the palladium center. This step can be accelerated by the addition of a copper(I) co-catalyst.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US4171445A - Process for the production of pyridine and 3-methyl pyridine - Google Patents [patents.google.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectral Analysis of 2-(m-Tolyl)pyridine
Introduction: The Analytical Imperative for 2-(m-Tolyl)pyridine
In the landscape of pharmaceutical development and materials science, 2-arylpyridines represent a cornerstone structural motif. Their unique electronic and steric properties make them invaluable as ligands in catalysis, key pharmacophores in drug discovery, and building blocks for functional materials. This compound, with its specific substitution pattern, presents a distinct profile that requires unambiguous structural confirmation. The subtle interplay between the electron-withdrawing pyridine ring and the electron-donating methyl group in the meta position on the tolyl ring creates a unique electronic environment that is directly reflected in its spectral data.
Molecular Structure and Isomeric Context
The foundational step in any spectral analysis is a clear understanding of the molecule's architecture. This compound, also known as 2-(3-methylphenyl)pyridine, has the molecular formula C₁₂H₁₁N and a molecular weight of 169.23 g/mol .[1] The numbering convention used for the assignment of spectral signals is critical and is defined in the diagram below.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is the premier technique for determining the connectivity and chemical environment of hydrogen atoms in a molecule. The chemical shift of each proton is dictated by its local electronic environment, which is influenced by shielding and deshielding effects from adjacent atoms and functional groups.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual solvent peak at δ 7.26 ppm.[2]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[3] A higher field strength improves signal dispersion and simplifies the interpretation of complex spin systems.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve signal shape.
-
-
Referencing: Calibrate the chemical shift scale using the residual CHCl₃ peak at δ 7.26 ppm or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
Data Interpretation and Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show eight distinct signals: four from the pyridine ring, three from the tolyl ring, and one from the methyl group.
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale for Assignment |
| H-6 | 8.65 - 8.75 | ddd | J ≈ 4.8, 1.8, 0.9 | Most downfield proton due to the strong deshielding effect of the adjacent electronegative nitrogen atom.[4] |
| H-4 | 7.70 - 7.80 | td | J ≈ 7.7, 1.8 | Deshielded by the ring current and meta to the nitrogen. The triplet-like appearance arises from coupling to H-3 and H-5, with further small coupling to H-6. |
| H-2', H-6' | 7.60 - 7.75 | m | - | These protons on the tolyl ring are adjacent to the bulky pyridine substituent, leading to a complex multiplet. |
| H-5 | 7.20 - 7.30 | ddd | J ≈ 7.5, 4.8, 1.2 | The chemical shift is influenced by its position relative to the nitrogen and the adjacent tolyl ring. |
| H-4', H-5' | 7.15 - 7.40 | m | - | Protons on the tolyl ring will show complex splitting patterns typical of a meta-substituted system. |
| H-3 | 7.10 - 7.20 | d | J ≈ 7.7 | Shielded relative to other pyridine protons but coupled to H-4. |
| C₇-H₃ | 2.40 - 2.45 | s | - | A sharp singlet in the aliphatic region, characteristic of a methyl group on an aromatic ring.[5] |
Note: Predicted values are based on established chemical shift ranges for substituted pyridines and toluenes.[4][6]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. In proton-decoupled mode, each unique carbon atom typically gives rise to a single sharp peak, making it an excellent tool for counting the number of non-equivalent carbons and identifying their chemical nature.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (1.1%).[7]
-
-
Referencing: Calibrate the spectrum using the CDCl₃ solvent peak, which appears as a triplet centered at δ 77.16 ppm.[7]
Data Interpretation and Predicted ¹³C NMR Spectrum
This compound has 12 carbon atoms, but due to the molecular structure, we expect 11 unique signals in the aromatic region and one in the aliphatic region.
| Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C-2 | 157 - 160 | Carbon directly bonded to nitrogen is significantly deshielded. Quaternary carbon, likely a weaker signal. |
| C-6 | 149 - 151 | Alpha to the nitrogen, highly deshielded. |
| C-1' | 138 - 141 | Quaternary carbon of the tolyl ring attached to the pyridine. |
| C-3' | 137 - 139 | Aromatic carbon bearing the methyl group. |
| C-4 | 136 - 138 | Gamma to the nitrogen, deshielded. |
| C-2', C-4', C-5', C-6' | 125 - 130 | Aromatic CH carbons of the tolyl ring, appearing in a typical range for substituted benzenes.[8] |
| C-3, C-5 | 120 - 124 | Beta to the nitrogen, relatively shielded compared to alpha and gamma positions.[9] |
| C₇ | 20 - 22 | Aliphatic methyl carbon, appearing in the upfield region.[5] |
Note: Predicted values are based on established chemical shift ranges for substituted pyridines and toluenes.[8][9]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. The fragmentation pattern serves as a molecular fingerprint and offers valuable clues about the molecule's structure and stability.
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming a radical cation known as the molecular ion (M⁺•).[10]
-
Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
Data Interpretation and Predicted Mass Spectrum
The mass spectrum of this compound will be interpreted based on the stability of the resulting ions.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 169 . The presence of a single nitrogen atom dictates an odd molecular weight, consistent with the Nitrogen Rule. Aromatic systems like this typically show a prominent molecular ion peak due to their stability.[11]
-
Base Peak: The most intense peak in the spectrum (the base peak) is often the [M-1]⁺ ion at m/z 168 , formed by the loss of a single hydrogen atom to create a highly stable, delocalized cation.
-
Key Fragments: Other significant fragments arise from predictable bond cleavages.
| m/z | Proposed Fragment | Loss | Mechanism |
| 169 | [C₁₂H₁₁N]⁺• | - | Molecular Ion (M⁺•) |
| 168 | [C₁₂H₁₀N]⁺ | H• | Loss of a hydrogen radical, forming a stable cation. |
| 154 | [C₁₁H₈N]⁺ | CH₃• | Loss of the tolyl methyl radical. |
| 141 | [C₁₁H₉]⁺ | HCN | Loss of hydrogen cyanide from the [M-H-CH₃] fragment cascade. |
| 84.5 | [C₁₂H₁₀N]²⁺ | - | Doubly charged [M-1] ion (less common). |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C₁₂H₁₁N]⁺•\nm/z = 169\n(Molecular Ion)"]; M_minus_1 [label="[C₁₂H₁₀N]⁺\nm/z = 168"]; M_minus_15 [label="[C₁₁H₈N]⁺\nm/z = 154"];
M -> M_minus_1 [label="- H•"]; M -> M_minus_15 [label="- CH₃•"]; }
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.
Experimental Protocol: FTIR
-
Sample Preparation: The spectrum can be acquired from a neat liquid sample between two salt (NaCl or KBr) plates or by preparing a KBr pellet containing a small amount of the solid compound.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory absorptions.
Data Interpretation and Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the methyl group.
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Interpretation |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Confirms the presence of sp² C-H bonds in the pyridine and tolyl rings.[12] |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium to Weak | Corresponds to the stretching of the C-H bonds in the methyl (C₇) group. |
| 1610 - 1580 | C=C & C=N Ring Stretch | Strong to Medium | Characteristic stretching vibrations of the aromatic pyridine ring.[13] |
| 1500 - 1400 | C=C Ring Stretch | Strong to Medium | Characteristic stretching vibrations of the tolyl aromatic ring. |
| 810 - 750 | C-H Out-of-Plane Bend | Strong | Diagnostic for 2-substituted pyridine ring. |
| 790 - 750 & 725 - 680 | C-H Out-of-Plane Bend | Strong | Diagnostic for meta-disubstituted benzene ring.[12] |
The combination of C-H stretching absorptions just above and just below 3000 cm⁻¹ is a clear indicator of a molecule possessing both aromatic and aliphatic C-H bonds.[12] The fingerprint region (< 1400 cm⁻¹) will contain a complex pattern of bands unique to this molecule, which is highly useful for confirmation against a known reference spectrum.
Conclusion: A Unified Structural Verification
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, confirming the connectivity and electronic environment of each atom. Mass spectrometry validates the molecular formula with a precise molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. Finally, IR spectroscopy confirms the presence of the key functional groups—aromatic rings and an aliphatic methyl group—and provides insight into the substitution pattern. Together, these techniques provide a self-validating and unambiguous confirmation of the structure, underscoring the power of a multi-spectroscopic approach in modern chemical analysis.
References
- 1. HR-MAS NMR Applications in Plant Metabolomics | MDPI [mdpi.com]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. uni-saarland.de [uni-saarland.de]
- 11. whitman.edu [whitman.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Pyridine [webbook.nist.gov]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 2-(m-Tolyl)pyridine Derivatives
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of this heterocycle allows for the fine-tuning of its physicochemical and pharmacological profiles. Among these, aryl-substituted pyridines are of particular interest due to their conformational flexibility and potential for engaging in various intermolecular interactions. This guide provides an in-depth technical exploration of the crystal structure of 2-(m-tolyl)pyridine derivatives, a class of compounds with significant potential in drug development. We will delve into the synthetic methodologies for accessing these molecules, the intricacies of their single-crystal X-ray diffraction analysis, and the nature of the intermolecular forces that govern their solid-state architecture. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structural chemistry of this important molecular scaffold.
Introduction: The Significance of the 2-Arylpyridine Motif
The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science. The direct linkage of an aryl group to the 2-position of the pyridine ring introduces a degree of rotational freedom, allowing the molecule to adopt various conformations. This conformational flexibility is crucial for its interaction with biological targets. The tolyl group, with its methyl substituent, provides a subtle yet significant perturbation to the electronic and steric properties of the phenyl ring, influencing crystal packing and intermolecular interactions. The specific placement of the methyl group at the meta position in this compound derivatives offers a unique structural motif compared to its ortho and para isomers, impacting the overall molecular symmetry and the potential for specific non-covalent interactions. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, such as solubility and melting point, and for designing novel derivatives with enhanced biological activity.
Synthetic Pathways to this compound Derivatives
The synthesis of 2-arylpyridines can be achieved through various cross-coupling strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the pyridine and the tolyl rings.
Suzuki Cross-Coupling Reaction
A widely employed and versatile method is the Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of a pyridine-based boronic acid or ester with an aryl halide.
Experimental Protocol: Synthesis of a Generic this compound Derivative via Suzuki Coupling
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromopyridine (1.0 eq), m-tolylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir vigorously for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky and electron-rich ligands like SPhos are often effective for cross-coupling reactions involving heteroaryl halides.
-
Base and Solvent System: The base is required for the transmetalation step of the catalytic cycle. A biphasic solvent system with a phase-transfer catalyst can sometimes enhance the reaction rate.
Other Synthetic Approaches
Other notable methods for the synthesis of 2-arylpyridines include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and direct arylation reactions. The selection of the synthetic route should be guided by factors such as functional group tolerance, reagent availability, and scalability.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of a this compound derivative involves several key steps, as illustrated in the following workflow diagram.
Caption: Experimental workflow for crystal structure determination.
Detailed Protocol for Single Crystal Growth:
-
Solvent Selection: Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation. Good solvents are those in which the compound has moderate solubility.
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be achieved by covering the vial with a perforated parafilm.
-
Vapor Diffusion: Alternatively, place a concentrated solution of the compound in a small vial inside a larger sealed container containing a "poor" solvent in which the compound is less soluble. The slow diffusion of the poor solvent's vapor into the solution will induce crystallization.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.
Self-Validating System in Crystallography:
The process of crystal structure determination is inherently self-validating. The quality of the final structural model is assessed by various metrics, such as the R-factor (residual factor), which measures the agreement between the observed and calculated diffraction data. A low R-factor indicates a good fit of the model to the experimental data. Additionally, the geometry of the refined structure is checked for chemical reasonableness (e.g., bond lengths and angles) against established databases.
Structural Analysis of 2-(Aryl)pyridine Derivatives: A Case Study
Due to the limited availability of specific crystal structures for simple this compound derivatives in the public domain, we will analyze the crystal structure of a closely related and well-characterized compound, 4-phenyl-2,6-bis(4-tolyl)pyridine, to illustrate the key structural features and intermolecular interactions that are likely to be present in the target class of compounds.
Molecular Conformation and Geometry
In the crystal structure of 4-phenyl-2,6-bis(4-tolyl)pyridine, the molecule exhibits a twisted conformation. The dihedral angles between the central pyridine ring and the flanking tolyl and phenyl rings are non-zero, indicating a deviation from planarity. This twisting is a common feature in 2-arylpyridines and arises from the steric hindrance between the ortho-hydrogens of the pyridine ring and the ortho-hydrogens of the aryl substituents.
| Parameter | 4-phenyl-2,6-bis(4-tolyl)pyridine |
| Crystal System | Orthorhombic |
| Space Group | Pcca |
| a (Å) | 21.234 (3) |
| b (Å) | 12.0489 (15) |
| c (Å) | 7.3601 (10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1883.1 (4) |
| Z | 4 |
Table 1: Crystallographic data for 4-phenyl-2,6-bis(4-tolyl)pyridine.
For a hypothetical this compound derivative, we would expect a similar non-planar conformation. The dihedral angle between the pyridine and the m-tolyl ring would be a key determinant of the overall molecular shape and its ability to pack efficiently in the crystal lattice.
Intermolecular Interactions: The Architects of the Crystalline Edifice
The packing of molecules in a crystal is governed by a delicate balance of various intermolecular interactions. In the case of this compound derivatives, several types of non-covalent interactions are expected to play a crucial role.
Diagram of Key Intermolecular Interactions:
An In-Depth Technical Guide to the Health and Safety of 2-(m-Tolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary of Safety Profile
2-(m-Tolyl)pyridine, also known as 2-(3-methylphenyl)pyridine, is a substituted pyridine derivative with applications in chemical synthesis and research. This guide provides a comprehensive overview of its health and safety aspects, compiled to ensure its safe handling and use in a laboratory setting. Based on available data, this compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (Oral) and Serious Eye Damage Category 1 . These classifications indicate that the substance is harmful if swallowed and poses a significant risk of serious damage to the eyes.[1] This necessitates stringent adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and the implementation of robust emergency procedures. While specific toxicological data for this compound is limited, information from the parent compound, pyridine, and its isomers can be used to infer potential hazards, a practice that will be clearly indicated throughout this guide.
Toxicological Profile
The primary toxicological concerns associated with this compound are its acute oral toxicity and its potential to cause severe eye damage.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Serious Eye Damage: The classification of Serious Eye Damage Category 1 indicates that contact with this compound can cause irreversible damage to the eye.[1][5][6] This is a significant hazard that underscores the critical importance of mandatory eye protection when handling this compound. The mechanism of eye damage is likely related to the corrosive nature of pyridine and its derivatives.
Chronic Toxicity and Other Health Effects: There is currently a lack of specific data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound. However, studies on substituted pyridines suggest that even minor changes in their molecular structure can lead to significant variations in toxicity.[6] Given the limited data, it is prudent to handle this compound with the assumption that it may have other, as-yet-unidentified, hazardous properties.
Laboratory Safety & Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and mitigate risks. The following protocols are based on a combination of the known hazards of this compound and general best practices for handling substituted pyridines.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of any potential airborne contaminants.[7]
-
Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection and should be changed frequently. | To prevent skin contact. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A flame-retardant lab coat, worn fully buttoned. | To protect skin from splashes and in case of fire. |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of harmful vapors. |
Safe Handling Workflow for this compound:
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Keep containers tightly closed to prevent the release of vapors.
-
Store in a secondary containment tray to prevent the spread of material in case of a leak.
Risk Mitigation & Emergency Preparedness
Proactive risk mitigation and a clear emergency response plan are critical components of a comprehensive safety strategy for working with this compound.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Emergency Response Protocol for Accidental Exposure:
Spill and Leak Procedures:
-
Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area immediately and alert emergency personnel.[9] Prevent the spill from entering drains.[10] Approach the spill from upwind and wear appropriate respiratory protection.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[10] A water spray can be used to cool fire-exposed containers.[4]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: Combustion of this compound may produce toxic and irritating fumes, including oxides of nitrogen and carbon monoxide. Vapors may be heavier than air and can travel to a source of ignition and flash back.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N | [11] |
| Molecular Weight | 169.23 g/mol | [11] |
| Density | 1.064 g/mL | [11] |
| Molar Volume | 159.0 mL/mol | [11] |
| Refractive Index | 1.613 | [11] |
It is important to note that properties such as boiling point, melting point, and flash point are not consistently reported and should be determined experimentally under controlled conditions if required for a specific application. For context, the related isomer, 2-(p-Tolyl)pyridine, is a liquid with a reported boiling point of 170-180 °C at 20 mmHg and a flash point of 113 °C.
Conclusion
This compound presents significant health and safety hazards, primarily related to its acute oral toxicity and its potential to cause serious and irreversible eye damage. A thorough understanding of these risks, coupled with the consistent implementation of the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, is paramount for its safe use in a research and development setting. Given the limited specific toxicological data for this compound, a cautious and conservative approach to handling is strongly recommended.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-(p-Tolyl)pyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. uwwapps.uww.edu [uwwapps.uww.edu]
- 11. 2-(3-methylphenyl)pyridine [stenutz.eu]
Navigating the Hazard Landscape of 2-(m-Tolyl)pyridine: A Technical Guide to GHS Classification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and chemical synthesis, a profound understanding of the hazard profile of every compound is not merely a regulatory formality but a cornerstone of safe and ethical scientific practice. This guide provides an in-depth examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as it pertains to 2-(m-Tolyl)pyridine (CAS No. 4373-61-9), a heterocyclic building block. As a Senior Application Scientist, the objective here is not just to present data, but to foster a deeper understanding of the causality behind hazard classifications, empowering researchers to make informed safety decisions.
The GHS Framework: A Commitment to Universal Safety
The GHS provides a standardized and logical framework for classifying chemicals according to their intrinsic hazards and communicating that information via labels and Safety Data Sheets (SDS). This system ensures a consistent understanding of chemical hazards across global laboratories and industries, which is critical for collaborative research and development. The classification of a substance like this compound is derived from available data on its physical, health, and environmental hazards.
GHS Hazard Profile of this compound
Based on data from chemical suppliers, this compound is classified with a primary focus on acute oral toxicity and serious eye damage.[1][2]
| GHS Element | Classification | Details |
| Pictogram | GHS07: Exclamation Mark[2] | |
| Signal Word | Danger | [1] |
| Hazard Statements | H302, H318 | [1] |
| H302: Harmful if swallowed.[1] | ||
| H318: Causes serious eye damage.[1] |
Deconstructing the Hazard Statements
H302: Harmful if swallowed
-
Causality and Field Insights: The parent compound, pyridine, has a reported oral LD50 in rats of approximately 866-1580 mg/kg.[3][4][5] This value range falls within the GHS criteria for Category 4 oral toxicity (300 < LD50 ≤ 2000 mg/kg). It is scientifically reasonable to infer that the addition of a methyl group in the meta position does not sufficiently alter the molecule's fundamental toxicity to remove it from this category. The primary mechanism of toxicity for pyridines often involves disruption of the central nervous system and potential damage to the liver and kidneys.[6] Symptoms of acute oral exposure can include nausea, headache, and dizziness.[7]
H318: Causes serious eye damage
This statement corresponds to Eye Damage/Irritation, Category 1. This is a severe classification, indicating that contact with the substance can cause irreversible damage to the eye.[1] The signal word "Danger" is primarily driven by this serious hazard classification.
-
Causality and Field Insights: The Safety Data Sheet for this compound notes that eye contact may lead to redness, pain, or severe eye damage.[1] While specific animal study data (e.g., Draize test results) for this isomer are not available, pyridine itself is known to be a severe eye irritant.[6] The chemical nature of pyridines, being basic and organic, allows them to readily interact with and damage the sensitive tissues of the cornea and conjunctiva. The "serious eye damage" classification, as opposed to "eye irritation" (H319), suggests that the potential for injury is significant and may be permanent. This necessitates stringent use of eye protection.
Recommended Precautionary Measures (P-Statements)
A logical and self-validating safety protocol arises directly from the identified hazards. The following precautionary statements are mandated for handling this compound.[1]
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the logical flow of precautions when working with this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 4373-61-9 [sigmaaldrich.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
A Researcher's Guide to Sourcing and Utilizing 2-(m-Tolyl)pyridine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-(m-Tolyl)pyridine, a versatile heterocyclic building block. From navigating the commercial supplier landscape to implementing robust in-house quality control, this document offers field-proven insights to ensure the reliable procurement and effective application of this compound in your research endeavors.
Introduction: The Versatility of the 2-Arylpyridine Scaffold
This compound, with its characteristic pyridine ring linked to a toluene moiety at the meta position, is a member of the broader class of 2-arylpyridines. This structural motif is of significant interest in medicinal chemistry and materials science. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the biaryl system provides a rigid scaffold that can be further functionalized. These properties make 2-arylpyridines, including this compound, valuable intermediates in the synthesis of novel pharmaceuticals and advanced materials. For instance, pyridine-based structures are integral to a wide range of therapeutic agents, including antibacterial and anticancer drugs[1]. Furthermore, their unique electronic properties have led to their use in the development of organic light-emitting diodes (OLEDs)[2][3].
Given its utility, the selection of a high-quality, reliable source for this compound is a critical first step in any research and development program. This guide aims to provide the necessary technical information to make informed decisions regarding procurement and to ensure the integrity of the material used in subsequent experimental work.
Commercial Availability: A Comparative Overview of Suppliers
This compound (CAS No: 4373-61-9) is readily available from a variety of commercial chemical suppliers. These range from large, multinational corporations to smaller, more specialized companies. The choice of supplier will often depend on a combination of factors including purity, available quantities, cost, and the level of analytical documentation provided.
Below is a comparative table of prominent suppliers of this compound:
| Supplier | Typical Purity | Available Pack Sizes | Comments |
| Sigma-Aldrich (Merck) | ≥97% | 5 g, 25 g | A well-established supplier with extensive documentation available. Certificates of Analysis (CoA) can be accessed online for specific batches[4]. |
| Thermo Fisher Scientific (Alfa Aesar) | 98% | 1 g, 5 g, 25 g | Another major distributor with a strong reputation for quality. Product specifications are readily available on their website. |
| TCI America | >98.0% (GC) | 1 g, 5 g, 25 g | A reliable supplier known for high-purity organic reagents. |
| AOBChem | 97% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g | Offers a wide range of pack sizes, catering to both small-scale research and larger needs[4]. |
| Crysdot LLC | 95+% | 1 g | Specializes in electronic materials, suggesting potential applications in this field[5]. |
| ChemScene | 97% | 250 mg, 1 g, 5 g | A supplier of building blocks for drug discovery. |
This table is not exhaustive but represents a selection of reputable suppliers. Purity and availability are subject to change.
Key Considerations for Procurement: Beyond the Bottle Price
As an experienced scientist, I cannot overstate the importance of looking beyond the price per gram when sourcing critical reagents. The true cost of a low-quality starting material can be measured in weeks of lost research time and the unreliability of experimental results.
Here is a workflow for selecting a suitable supplier:
Caption: Workflow for selecting a commercial supplier.
Expertise in Action: Deconstructing the Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document that provides evidence of a product's quality and purity. While a specific CoA for this compound was not publicly available, we can examine a representative CoA for a similar pyridine derivative to understand the key components[6][7].
A typical CoA should include:
-
Product Identification: Name, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance (e.g., colorless to pale yellow liquid), and melting/boiling point.
-
Purity Assessment: This is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and should be reported as a percentage area.
-
Identity Verification: This is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data should be consistent with the known structure of the compound.
-
Other Analytical Data: May include water content (by Karl Fischer titration) and elemental analysis.
Trustworthiness through Scrutiny: Always request a batch-specific CoA before purchasing, especially for larger quantities or for use in cGMP (current Good Manufacturing Practice) applications.
In-House Quality Control: A Self-Validating System
Even when sourcing from a reputable supplier, it is prudent to perform in-house quality control to verify the identity and purity of the received material. This is a cornerstone of a self-validating research system.
Experimental Protocol: Incoming Quality Control of this compound
-
Visual Inspection: Check for any discoloration or particulate matter in the material.
-
Proton NMR (¹H NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument.
-
Interpretation: The spectrum should show a characteristic set of signals in the aromatic region (typically between 7.0 and 8.7 ppm) and a singlet for the methyl group around 2.4 ppm. The integration of the aromatic protons to the methyl protons should be in a ratio of 8:3. The splitting patterns should be consistent with a 1,3-disubstituted benzene ring and a 2-substituted pyridine ring.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would be to hold at 50 °C for 2 minutes, then ramp to 280 °C at 10-20 °C/min.
-
MS Analysis: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 169.22, corresponding to the molecular weight of this compound.
-
Purity Assessment: The GC chromatogram will provide a quantitative measure of purity based on the relative peak areas.
-
Caption: In-house quality control workflow.
Synthetic Route: The Suzuki-Miyaura Cross-Coupling
Understanding the likely synthetic route of a commercially available compound can provide insights into potential impurities. The most common and versatile method for preparing 2-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[8]. This reaction typically involves the coupling of a pyridine electrophile (e.g., 2-bromopyridine) with an arylboronic acid (e.g., m-tolylboronic acid)[9][10][11].
Caption: Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling of 2-halopyridines[8][10].
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), m-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.
Applications in Research and Drug Development
The this compound scaffold is a valuable building block in several areas of research:
-
Medicinal Chemistry: Pyridine derivatives are widely explored for their biological activities[12]. The 2-arylpyridine motif is present in molecules that have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders[5]. The specific substitution pattern of this compound can be used to fine-tune the steric and electronic properties of potential drug candidates to optimize their interaction with biological targets. For instance, related tolyl-pyridine carboxamides have been synthesized and evaluated for their potential as scaffolds in drug development[13].
-
Materials Science: The electronic properties of 2-arylpyridines make them attractive for applications in organic electronics. They can serve as ligands for metal complexes or as core components of hole-transporting materials in OLEDs[2][3][14]. The tolyl group can influence the packing and charge-transport properties of the resulting materials.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in both pharmaceutical and materials science research. A thorough evaluation of commercial suppliers, coupled with diligent in-house quality control, is paramount to ensuring the success of research programs that rely on this compound. By understanding the key procurement considerations, implementing robust analytical verification, and appreciating the synthetic and applicative context of this molecule, researchers can confidently and effectively incorporate this compound into their innovative workflows.
References
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising … [ouci.dntb.gov.ua]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
The Versatile Role of 2-(m-Tolyl)pyridine in Modern Transition Metal Catalysis: Application Notes and Protocols
Introduction: In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. The strategic design of ligands plays a pivotal role in modulating the reactivity and selectivity of transition metal catalysts. Among the vast array of ligand architectures, 2-arylpyridines have emerged as privileged scaffolds due to their robust coordination to metal centers and their ability to participate in and direct a variety of catalytic transformations. This guide focuses on a specific, yet highly versatile ligand, 2-(m-Tolyl)pyridine, and its applications in transition metal catalysis. The presence of the methyl group at the meta-position of the tolyl ring subtly influences the electronic and steric properties of the ligand, offering a unique handle for fine-tuning catalytic activity. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, in-depth application notes, and detailed, field-proven protocols for leveraging this compound and its analogs in key synthetic methodologies.
Section 1: The Ligand - Synthesis and Properties of this compound
The accessibility of the ligand is the first step in its application. This compound can be reliably synthesized via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from 2-bromopyridine and m-tolylboronic acid, a common and efficient method for constructing the C(aryl)-C(pyridine) bond.
Materials:
-
2-Bromopyridine
-
m-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromopyridine (1.0 equiv.), m-tolylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Section 2: Palladium-Catalyzed C-H Arylation Directed by this compound
The pyridine nitrogen of this compound can act as a directing group, enabling the selective functionalization of the otherwise inert C-H bond at the ortho-position of the tolyl ring. This strategy provides a powerful and atom-economical method for the synthesis of complex biaryl structures.
Application Note: Palladium-Catalyzed Ortho-Arylation
Palladium-catalyzed C-H activation is a cornerstone of modern organic synthesis.[1] When this compound is used as a substrate, the palladium catalyst coordinates to the pyridine nitrogen, positioning it to activate the ortho-C-H bond of the tolyl group. This forms a palladacycle intermediate which can then react with an aryl halide to form a new C-C bond.[1] This directed C-H functionalization avoids the need for pre-functionalized starting materials, a significant advantage in multi-step syntheses.
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Catalytic cycle for Pd-catalyzed C-H arylation.
Protocol 2: Palladium-Catalyzed Ortho-Arylation of this compound
This protocol describes a general procedure for the palladium-catalyzed ortho-arylation of this compound with an aryl bromide.[2]
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or sealed vial
-
Magnetic stirrer with heating plate
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), palladium(II) acetate (0.05 equiv.), and potassium carbonate (2.0 equiv.).
-
Additive and Solvent: Add pivalic acid (0.2 equiv.) and N,N-dimethylacetamide (to make a 0.2 M solution).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3 x 20 mL) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the ortho-arylated product.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 2-(4-methyl-[1,1'-biphenyl]-2-yl)pyridine | 95[2] |
| 2 | 4-Bromoanisole | 2-(4'-methoxy-4-methyl-[1,1'-biphenyl]-2-yl)pyridine | High (Qualitative) |
| 3 | 4-Bromotoluene | 2-(4,4'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine | High (Qualitative) |
Section 3: Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts, in conjunction with 2-arylpyridine ligands, are highly effective for a range of C-H functionalization reactions.[3][4] The mechanism often involves a concerted metalation-deprotonation (CMD) pathway.[5]
Application Note: Rhodium-Catalyzed C-H/C-C Cross-Coupling
Rhodium(I) complexes can catalyze the ortho-alkylation and arylation of 2-arylpyridines.[2][4] The reaction is believed to proceed through a Rh(I)/Rh(III) catalytic cycle. The pyridine nitrogen directs the C-H activation, forming a rhodacycle intermediate. Subsequent transmetalation with an organometallic reagent and reductive elimination affords the cross-coupled product.[2]
Workflow for Rhodium-Catalyzed C-H Functionalization
Caption: General workflow for Rhodium-catalyzed C-H functionalization.
Protocol 3: Rhodium-Catalyzed Ortho-Methylation of 2-(p-Tolyl)pyridine
This protocol is adapted from studies on the rhodium-catalyzed C-H activation/C-C cross-coupling of 2-arylpyridines with triorganoindium reagents.[2]
Materials:
-
2-(p-Tolyl)pyridine
-
Trimethylindium (Me₃In)
-
Wilkinson's catalyst (Rh(PPh₃)₃Cl)
-
Chlorobenzene
-
Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a glovebox, charge a vial with 2-(p-tolyl)pyridine (1.0 equiv.), Wilkinson's catalyst (0.1 equiv.), and trimethylindium (1.0 equiv.).
-
Solvent: Add a 9:1 mixture of chlorobenzene and THF.
-
Reaction: Seal the vial and heat the mixture at 120 °C for 48 hours.
-
Workup and Purification: After cooling, the reaction mixture is carefully quenched and subjected to a standard aqueous workup, followed by purification via column chromatography to yield the ortho-methylated product.
Section 4: Photoredox Catalysis with Iridium Complexes
Iridium(III) complexes bearing 2-phenylpyridine-type ligands are powerful photoredox catalysts.[6][7] Upon irradiation with visible light, these complexes can be excited to a long-lived triplet state, enabling them to participate in single-electron transfer (SET) processes.
Application Note: Iridium-Catalyzed Photoredox Reactions
Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] and its derivatives are widely used as photocatalysts.[6][8] The excited state of the iridium complex can act as both a potent oxidant and reductant, allowing for a wide range of transformations, including trifluoromethylation, arylation, and reductive dehalogenation.[1][8] The this compound ligand can be incorporated into such complexes to fine-tune their photophysical and electrochemical properties.
Mechanism of Iridium Photoredox Catalysis
References
- 1. researchgate.net [researchgate.net]
- 2. Triorganoindium Reagents in Rh-Catalyzed C–H Activation/C–C Cross-Coupling Reactions of 2-Arylpyridines | MDPI [mdpi.com]
- 3. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Recyclable iridium-containing copolymers for homogeneous photoredox catalysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01391C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Strategic Application of 2-(m-Tolyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The efficacy of these transformations is profoundly influenced by the choice of ligand, which modulates the stability, reactivity, and selectivity of the palladium catalyst. This guide provides an in-depth exploration of 2-(m-Tolyl)pyridine, a sterically and electronically tuned pyridine-based ligand, in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale for its application and provide detailed, field-proven protocols for its use in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Introduction to this compound as a Ligand
This compound belongs to the class of 2-arylpyridine ligands, which have garnered significant interest in coordination chemistry and catalysis. The presence of the tolyl group at the 2-position of the pyridine ring introduces specific steric and electronic features that are advantageous in catalytic cycles. The methyl group in the meta position of the tolyl ring provides a moderate steric footprint, influencing the coordination sphere of the palladium center. This steric hindrance can promote the reductive elimination step, which is often the product-forming step in cross-coupling reactions, and can also prevent catalyst deactivation pathways such as the formation of inactive palladium clusters.
Electronically, the tolyl group is weakly electron-donating, which can increase the electron density at the palladium center. This enhanced electron density facilitates the oxidative addition of aryl halides to the Pd(0) species, a critical step that initiates the catalytic cycle. The pyridine nitrogen atom acts as a strong σ-donor, ensuring stable coordination to the palladium center throughout the catalytic process. This combination of steric and electronic properties makes this compound an effective ligand for a range of palladium-catalyzed transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The use of palladium complexes with pyridine-based ligands has been shown to be effective in this reaction.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a crucial role in each of these steps.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol describes a typical Suzuki-Miyaura coupling reaction using a pre-formed or in situ generated palladium-2-(m-tolyl)pyridine catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation (In Situ): In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and this compound (0.04 mmol, 2 mol%).
-
Reagent Addition: To the flask, add 4-bromoanisole (2.0 mmol, 1.0 equiv), phenylboronic acid (2.4 mmol, 1.2 equiv), and potassium carbonate (4.0 mmol, 2.0 equiv).
-
Solvent Addition: Add toluene (10 mL) and water (2 mL) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |
| 2 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluorobiphenyl | 92 |
| 3 | 4-Bromotoluene | (4-Methoxyphenyl)boronic acid | 4-Methyl-4'-methoxybiphenyl | 94 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 88 |
Heck Reaction: Olefin Arylation
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. The choice of ligand is critical to control the regioselectivity and efficiency of the reaction.
Mechanistic Insights
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. The steric bulk of the this compound ligand can influence the regioselectivity of the migratory insertion step and promote the desired linear product.
Diagram: Workflow for a Typical Heck Reaction
Caption: Step-by-step workflow for a typical Heck reaction.
Experimental Protocol: Heck Coupling of Iodobenzene with Styrene
This protocol outlines the Heck coupling of iodobenzene with styrene to form trans-stilbene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst and Reagent Setup: In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol, 0.5 mol%), this compound (0.02 mmol, 1 mol%), iodobenzene (2.0 mmol, 1.0 equiv), styrene (3.0 mmol, 1.5 equiv), and triethylamine (3.0 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed DMF (10 mL).
-
Reaction Conditions: Heat the reaction mixture to 120 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel (eluting with hexanes) to yield trans-stilbene.
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | trans-Stilbene | 91 |
| 2 | 4-Iodoanisole | Styrene | 4-Methoxy-trans-stilbene | 89 |
| 3 | 1-Iodo-4-nitrobenzene | n-Butyl acrylate | n-Butyl (E)-3-(4-nitrophenyl)acrylate | 93 |
| 4 | 3-Iodopyridine | Styrene | 3-((E)-Styryl)pyridine | 85 |
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the coupling of amines with aryl halides or triflates. The ligand is paramount in this reaction, as it must facilitate both the oxidative addition and the C-N bond-forming reductive elimination.
The Role of this compound
In the context of Buchwald-Hartwig amination, the this compound ligand can stabilize the palladium catalyst and promote the key steps of the catalytic cycle. While bulky phosphine ligands are more commonly employed, pyridine-based ligands can offer an alternative, particularly in specific substrate combinations. The moderate steric bulk of the m-tolyl group can be beneficial in preventing the formation of undesired side products.
Experimental Protocol: Coupling of 4-Chlorotoluene with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), this compound (0.04 mmol, 4 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv).
-
Reagent Addition: Add 4-chlorotoluene (2.0 mmol, 1.0 equiv) and morpholine (2.4 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 85 |
| 2 | 1-Chloro-4-methoxybenzene | Aniline | 4-Methoxydiphenylamine | 78 |
| 3 | 2-Chloropyridine | N-Methylaniline | N-Methyl-N-phenylpyridin-2-amine | 81 |
| 4 | 4-Bromobenzonitrile | Piperidine | 4-(Piperidin-1-yl)benzonitrile | 89 |
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile and effective ligand in a range of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties contribute to the stability and reactivity of the palladium catalyst, leading to high yields in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The protocols detailed in this guide provide a solid foundation for researchers to employ this ligand in their synthetic endeavors. Further exploration of substituted 2-arylpyridine ligands will undoubtedly continue to expand the toolbox of synthetic chemists, enabling the construction of increasingly complex and valuable molecules.
The Versatility of 2-(m-Tolyl)pyridine Derivatives in Modern Organic Synthesis: Application Notes and Protocols
Introduction: In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone, finding ubiquitous application in pharmaceuticals, agrochemicals, and functional materials. Among the vast family of pyridine derivatives, 2-arylpyridines have emerged as particularly powerful building blocks and directing groups. This guide focuses specifically on the applications of 2-(m-Tolyl)pyridine derivatives, a class of compounds whose unique steric and electronic properties, conferred by the meta-methyl group on the phenyl ring, offer distinct advantages in a range of synthetic transformations. This document provides an in-depth exploration of their utility, complete with detailed application notes and step-by-step protocols designed for researchers, scientists, and professionals in drug development. We will delve into their role as ligands in cross-coupling catalysis, their function as directing groups in C-H activation, and their emerging potential in photoredox catalysis and the synthesis of advanced functional materials.
Section 1: this compound as a Ligand in Cross-Coupling Reactions
The nitrogen atom of the pyridine ring and the adjacent aryl group in this compound create a bidentate coordination motif that is highly effective in stabilizing transition metal catalysts. This has led to their widespread use as ligands in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The meta-methyl group can influence the electronic properties of the metal center and the steric environment around it, which can in turn affect catalytic activity and selectivity.
Application Note: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1] In this context, this compound and its derivatives can act as ligands for palladium catalysts, facilitating the coupling of organoboron compounds with organic halides. The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[1]
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of this compound from 2-bromopyridine and m-tolylboronic acid.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
m-Tolylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL/mmol of 2-bromopyridine)
-
Water (1 mL/mmol of 2-bromopyridine)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add 2-bromopyridine, m-tolylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed toluene and water to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 85-95%
Section 2: The Directing Group Ability of this compound in C-H Activation
One of the most powerful applications of 2-arylpyridines is their ability to act as directing groups in transition metal-catalyzed C-H activation and functionalization. The pyridine nitrogen atom coordinates to the metal center, positioning it in close proximity to the ortho C-H bonds of the tolyl ring, leading to the formation of a stable five-membered metallacycle. This chelation-assisted strategy enables the regioselective functionalization of otherwise inert C-H bonds.[2]
Application Note: Ruthenium-Catalyzed Ortho-Arylation
Ruthenium-catalyzed C-H arylation has emerged as a highly efficient method for the synthesis of complex biaryl compounds. When this compound is used as a substrate, the pyridine ring directs the ruthenium catalyst to selectively activate a C-H bond at the ortho-position of the tolyl ring, allowing for the introduction of a new aryl group. The meta-position of the methyl group on the tolyl ring can influence the regioselectivity of the C-H activation, favoring the less sterically hindered ortho C-H bond.
Protocol 2: Ruthenium-Catalyzed Ortho-C–H Arylation of this compound
This protocol describes the ortho-arylation of this compound with trimethoxyphenylsilane.
Materials:
-
This compound (1.0 equiv)
-
Trimethoxyphenylsilane (1.0 equiv)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
Copper(II) fluoride (CuF₂) (3.5 equiv)
-
Silver hexafluoroantimonate (AgSbF₆) (20 mol%)
-
1,2-Dichloroethane (DCE) (0.20 M)
-
Argon or Nitrogen gas
-
Oven-dried reaction glassware
Procedure:
-
All experiments should be performed using standard Schlenk or glovebox techniques under an argon or nitrogen atmosphere.
-
To an oven-dried reaction tube, add this compound (17.0 mg, 0.1 mmol, 1.0 equiv), trimethoxyphenylsilane (20.0 mg, 0.1 mmol, 1.0 equiv), [RuCl₂(p-cymene)]₂ (3.1 mg, 5 mol%), CuF₂ (36 mg, 3.5 equiv), and AgSbF₆ (7.0 mg, 20 mol%).
-
Add 1,2-dichloroethane (0.5 mL) to the reaction tube.
-
Seal the tube and heat the reaction mixture at 140 °C for 20 hours.
-
After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the ortho-arylated product.
Characterization Data for 2-(2-phenyl-3-methylphenyl)pyridine:
-
Yield: 75%
-
¹H NMR (500 MHz, CDCl₃) δ: 8.68 (d, J = 4.5 Hz, 1H), 7.70 (td, J = 7.7, 1.8 Hz, 1H), 7.45 – 7.38 (m, 3H), 7.35 – 7.30 (m, 3H), 7.25 – 7.21 (m, 1H), 7.18 (d, J = 7.8 Hz, 1H), 2.15 (s, 3H).
-
¹³C NMR (125 MHz, CDCl₃) δ: 159.8, 149.2, 141.8, 141.0, 138.9, 136.4, 135.9, 130.6, 129.8, 128.8, 128.0, 127.2, 124.0, 121.8, 20.8.
Section 3: Emerging Applications in Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable way to generate reactive intermediates.[3] this compound derivatives are beginning to be explored in this field, particularly in reactions involving radical intermediates. The Minisci reaction, a powerful method for the C-H alkylation of heteroaromatics, can be facilitated by photoredox catalysis, and this compound can serve as a substrate in such transformations.[4][5][6]
Application Note: Photoredox-Mediated Minisci Reaction
In a photoredox-mediated Minisci reaction, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process to generate an alkyl radical from a suitable precursor (e.g., a carboxylic acid or a boronic acid). This radical then adds to a protonated N-heteroarene, such as this compound. Subsequent oxidation and deprotonation yield the alkylated product.[7] This method offers a significant advantage over classical Minisci reactions, which often require harsh conditions and stoichiometric oxidants.
Section 4: Precursors for Advanced Functional Materials
The rigid, planar structure and the presence of both electron-donating (tolyl) and electron-accepting (pyridine) moieties make this compound derivatives attractive precursors for the synthesis of organic functional materials. Of particular interest is their application in organic light-emitting diodes (OLEDs).[8][9]
Application Note: Iridium(III) Complexes for OLEDs
Iridium(III) complexes featuring 2-arylpyridine ligands are widely used as phosphorescent emitters in OLEDs due to their high quantum yields and tunable emission colors. The this compound ligand can be used to synthesize such complexes. The methyl group on the tolyl ring can influence the photophysical properties of the resulting iridium complex, such as its emission wavelength and quantum efficiency, by modifying the ligand field strength and the energy levels of the frontier molecular orbitals.[3][8]
Section 5: Synthesis of the this compound Scaffold
A reliable and scalable synthesis of the this compound core is essential for its application in the aforementioned areas. While the Suzuki-Miyaura coupling is a common method, the Negishi coupling offers an alternative and often complementary approach.
Application Note: Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[10][11][12] This reaction is known for its high functional group tolerance and its ability to couple a wide range of substrates. For the synthesis of this compound, 2-halopyridines can be coupled with m-tolylzinc halides.
Protocol 3: Synthesis of this compound via Negishi Coupling
This protocol outlines the synthesis of this compound using a Negishi cross-coupling reaction.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
m-Tolylmagnesium bromide (1.2 equiv, as a solution in THF)
-
Zinc chloride (ZnCl₂) (1.2 equiv, anhydrous)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware and magnetic stirrer
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a solution of m-tolylmagnesium bromide in THF at 0 °C, add a solution of anhydrous zinc chloride in THF dropwise.
-
Stir the mixture at room temperature for 1 hour to form the m-tolylzinc chloride reagent.
-
-
Coupling Reaction:
-
In a separate Schlenk flask, dissolve 2-bromopyridine in anhydrous THF.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the 2-bromopyridine solution.
-
To this mixture, add the freshly prepared m-tolylzinc chloride solution via cannula.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Expected Yield: 70-85%
Mechanistic Insights and Future Outlook
The utility of this compound derivatives in organic synthesis is rooted in the interplay of the electronic and steric properties of the pyridine and m-tolyl moieties. In C-H activation, the pyridine nitrogen acts as an effective directing group, while the meta-methyl group can subtly influence the regioselectivity of the functionalization by sterically disfavoring one of the ortho positions. Computational studies, such as Density Functional Theory (DFT) calculations, can provide deeper insights into the transition states of these reactions and help rationalize the observed selectivity.[13]
The future of this compound derivatives in organic synthesis is bright. Their application in asymmetric catalysis, where chiral versions of these ligands could induce enantioselectivity, is an area ripe for exploration.[14] Furthermore, the continued development of novel C-H functionalization and photoredox-mediated reactions will undoubtedly uncover new and exciting applications for this versatile class of compounds. As the demand for more efficient and selective synthetic methods grows, the unique properties of this compound derivatives will ensure their continued importance in the toolbox of the modern organic chemist.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chelation-Assisted C-H Activation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 3. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. scispace.com [scispace.com]
- 6. Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 160.153.132.164 [160.153.132.164]
- 9. ossila.com [ossila.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. people.bu.edu [people.bu.edu]
Application Notes & Protocols: Transition Metal-Catalyzed C-H Activation Using 2-(m-Tolyl)pyridine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(m-Tolyl)pyridine as a directing group in transition metal-catalyzed C-H activation reactions. We delve into the mechanistic rationale behind experimental designs and provide detailed, field-proven protocols for Palladium, Rhodium, and Iridium-catalyzed transformations, which are pivotal for modern synthetic chemistry and late-stage functionalization in drug discovery.
Introduction: The Strategic Value of C-H Activation
In the landscape of modern organic synthesis, the principle of step economy is paramount. Traditional cross-coupling reactions, while powerful, necessitate substrate pre-functionalization (e.g., conversion to halides or organometallics), adding steps and generating waste. C-H activation has emerged as a transformative strategy that circumvents this requirement, allowing for the direct conversion of ubiquitous C-H bonds into new C-C and C-heteroatom bonds.[1][2] This approach is particularly revolutionary in medicinal chemistry, where it enables the late-stage functionalization of complex drug candidates, rapidly generating diverse molecular libraries to optimize pharmacological properties such as absorption, distribution, metabolism, excretion, and toxicology (ADMET).[1][3]
The key to unlocking the potential of C-H activation lies in controlling regioselectivity. This is most commonly achieved through the use of directing groups, which coordinate to a transition metal catalyst and position it in close proximity to a specific C-H bond.[4] The 2-arylpyridine scaffold is one of the most robust and widely used directing groups, with the pyridine nitrogen atom acting as a reliable coordination site for the metal center.[4][5][6] This guide focuses specifically on this compound, a readily available substrate, to illustrate core principles and provide actionable protocols.
The Directing Group Effect: A Mechanistic Overview
The efficacy of this compound as a directing group is rooted in the formation of a stable, five-membered metallacycle intermediate. The pyridine nitrogen atom acts as a monodentate ligand, coordinating to the metal center (e.g., Palladium). This initial coordination event brings the catalyst into the steric vicinity of the ortho C-H bonds on the tolyl ring. Subsequently, an intramolecular C-H bond cleavage occurs, typically via a concerted metalation-deprotonation (CMD) pathway, to form a cyclometalated complex.[4][7] This intermediate is the cornerstone of the catalytic cycle, ensuring that functionalization occurs exclusively at the C-H bond ortho to the pyridine ring.
The meta-methyl group on the tolyl ring serves as a useful electronic and steric marker but does not fundamentally alter the directing-group capacity compared to the parent 2-phenylpyridine. The primary site of activation remains the sterically accessible ortho C-H bonds.
Caption: Generalized workflow for transition metal-catalyzed C-H activation.
Palladium-Catalyzed C-H Functionalization
Palladium is the most extensively studied and versatile catalyst for the C-H functionalization of 2-arylpyridines, enabling a wide range of transformations including arylation, acylation, and olefination.[5][6] The typical catalytic cycle involves a Pd(II) active species which, after the initial C-H activation, can undergo further reaction with a coupling partner.
Application Note: Palladium-Catalyzed Ortho-Arylation
Ortho-arylation is a foundational transformation for constructing biaryl motifs, which are prevalent in pharmaceuticals and organic materials. The reaction typically proceeds via a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle depending on the choice of oxidant and coupling partner. The protocol below details a representative arylation using an aryl iodide.
Protocol 3.1: Pd-Catalyzed Ortho-Arylation of this compound
This protocol describes the arylation of the ortho C-H bond of this compound with 4-iodoanisole.
Materials:
-
This compound (Substrate)
-
4-Iodoanisole (Coupling Partner)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Pivalic Acid (PivOH) (Additive)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Schlenk flask or sealed reaction vial
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (0.2 mmol, 1.0 equiv), 4-iodoanisole (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Causality Note: The inert atmosphere is crucial to prevent oxidation and deactivation of the palladium catalyst. K₂CO₃ is the base required to facilitate the C-H activation step and neutralize the generated acid.
-
-
Solvent and Additive Addition: Add anhydrous DMF (2.0 mL) and pivalic acid (PivOH, 0.04 mmol, 20 mol%) to the flask via syringe.
-
Causality Note: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts. Pivalic acid acts as a proton shuttle in the concerted metalation-deprotonation (CMD) step, lowering the activation energy for C-H cleavage.[7]
-
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-(2'-methoxy-5'-methyl-[1,1'-biphenyl]-2-yl)pyridine product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂ | Common, commercially available Pd(II) sources. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the deprotonation step. |
| Additive | PivOH, Ac-Gly-OH | Acts as a ligand and proton shuttle to assist C-H cleavage. |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are generally effective. |
| Temperature | 100-140 °C | Sufficient thermal energy is required to overcome the C-H activation barrier. |
Table 1. Typical parameters for Pd-catalyzed ortho-arylation of 2-arylpyridines.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts, particularly in their +3 oxidation state ([Cp*Rh(III)]), are highly effective for C-H activation and subsequent coupling with unsaturated partners like alkenes and alkynes.[8][9] These reactions often proceed under milder conditions than their palladium-catalyzed counterparts and are redox-neutral, avoiding the need for an external oxidant.
Application Note: Rhodium-Catalyzed Ortho-Alkenylation (Olefination)
The direct alkenylation of an aromatic C-H bond provides a highly atom-economical route to stilbene and cinnamate derivatives. The mechanism involves C-H activation to form a rhodacycle, followed by migratory insertion of the alkene and β-hydride elimination to release the product and regenerate the active catalyst.
Protocol 4.1: Rh-Catalyzed Ortho-Alkenylation of this compound
This protocol details the coupling of this compound with n-butyl acrylate.
Materials:
-
This compound (Substrate)
-
n-Butyl acrylate (Coupling Partner)
-
[Cp*RhCl₂]₂ (Catalyst Precursor)
-
Silver Hexafluoroantimonate (AgSbF₆) (Halide Scavenger)
-
1,2-Dichloroethane (DCE) (Solvent)
-
Schlenk flask or sealed reaction vial
Step-by-Step Methodology:
-
Catalyst Activation: In a dry Schlenk flask under an inert atmosphere, add [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%) and AgSbF₆ (0.02 mmol, 10 mol%). Add anhydrous DCE (1.0 mL) and stir the mixture at room temperature for 15 minutes.
-
Causality Note: AgSbF₆ acts as a halide scavenger, abstracting the chloride ligands from the rhodium precursor to generate a more catalytically active, cationic [Cp*Rh(III)] species.
-
-
Reactant Addition: To the activated catalyst mixture, add this compound (0.2 mmol, 1.0 equiv) followed by n-butyl acrylate (0.4 mmol, 2.0 equiv).
-
Reaction Execution: Seal the flask and heat the reaction mixture at 80 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove silver salts, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ortho-alkenylated product.
Caption: Pyridine nitrogen directs the metal catalyst to form a stable metallacycle.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is an exceptionally powerful method for converting C-H bonds into versatile boronate esters, which are key building blocks for Suzuki cross-coupling and other transformations.[10][11] However, the borylation of pyridines can be challenging because the basic nitrogen lone pair can coordinate to the iridium center and inhibit catalysis.[10][12] This inhibition can be overcome through strategic placement of substituents or by using specific ligand systems.
Application Note: Iridium-Catalyzed Ortho-Borylation
This reaction provides direct access to this compound boronate esters. The resulting products are valuable intermediates for further functionalization. The choice of ligand for the iridium catalyst is critical for achieving high reactivity and selectivity.
Protocol 5.1: Ir-Catalyzed Ortho-Borylation of this compound
This protocol describes the borylation of this compound using bis(pinacolato)diboron (B₂pin₂).
Materials:
-
This compound (Substrate)
-
Bis(pinacolato)diboron (B₂pin₂) (Boron Source)
-
[Ir(OMe)(cod)]₂ (Iridium Precursor)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) (Ligand)
-
Cyclohexane (Solvent)
-
Glovebox or Schlenk line
Step-by-Step Methodology:
-
Reaction Setup: Inside a glovebox or under a strict inert atmosphere, add [Ir(OMe)(cod)]₂ (0.003 mmol, 1.5 mol%), tmphen (0.006 mmol, 3.0 mol%), and B₂pin₂ (0.3 mmol, 1.5 equiv) to a Schlenk flask.
-
Causality Note: This reaction is highly sensitive to air and moisture. The tmphen ligand is crucial for preventing catalyst deactivation by the pyridine substrate and promoting the desired C-H activation pathway.[12]
-
-
Solvent and Substrate Addition: Add anhydrous, degassed cyclohexane (2.0 mL) to the flask, followed by this compound (0.2 mmol, 1.0 equiv).
-
Reaction Execution: Seal the flask and stir the mixture at 80 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can often be used directly in subsequent reactions. If purification is required, it can be achieved by careful column chromatography on silica gel (pre-treated with triethylamine to prevent protodeborylation) or by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Catalyst | [Ir(OMe)(cod)]₂, [IrCl(cod)]₂ | Standard, active iridium(I) precursors. |
| Ligand | dtbpy, tmphen | Bipyridine or phenanthroline ligands are essential for reactivity with heterocycles. |
| Boron Source | B₂pin₂, HBpin | B₂pin₂ is common and stable; HBpin can also be used. |
| Solvent | Cyclohexane, THF, Heptane | Non-polar or weakly coordinating solvents are preferred. |
| Temperature | 25-100 °C | Reaction can often proceed at lower temperatures than Pd or Rh catalysis. |
Table 2. Typical parameters for Ir-catalyzed C-H borylation.
Safety Precautions
-
Inert Atmosphere: All reactions involving transition metal catalysts should be performed under an inert atmosphere (N₂ or Ar) to prevent catalyst degradation.
-
Reagents: Handle organometallic reagents, heavy metal catalysts, and volatile organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure: Reactions in sealed vials can build up pressure upon heating. Use appropriate pressure-rated glassware and a blast shield.
-
Oxidants: Some oxidants used in C-H activation can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The use of this compound as a directing group offers a reliable and effective strategy for the regioselective functionalization of C-H bonds. By selecting the appropriate transition metal catalyst—Palladium for arylations, Rhodium for olefinations, or Iridium for borylations—chemists can access a vast array of valuable chemical transformations. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage C-H activation technology in their synthetic endeavors, particularly in the rapid diversification of molecular scaffolds for drug discovery and materials science.
References
- 1. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Preparative Scale Applications of C-H Activation in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemspeed.com [chemspeed.com]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2-(m-Tolyl)pyridine in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 2-(m-Tolyl)pyridine as a potential anti-inflammatory agent. This document outlines a strategic, multi-tiered approach to systematically evaluate its biological activity, from initial in vitro screens to more complex cell-based assays and in vivo models. The protocols provided herein are designed to be robust and reproducible, enabling researchers to generate high-quality data to support the development of novel therapeutics.
The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory effects.[1][2][3] The introduction of a tolyl group at the 2-position of the pyridine ring, as in this compound, presents a unique chemical entity with the potential for novel interactions with biological targets involved in the inflammatory cascade. This guide will equip researchers with the necessary tools to explore this potential.
Introduction to the Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[4] While acute inflammation is a protective mechanism, chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is mediated by a complex network of signaling pathways and pro-inflammatory molecules, including cytokines (e.g., TNF-α, IL-6, IL-1β), prostaglandins (produced by cyclooxygenase enzymes, COX-1 and COX-2), and nitric oxide (NO).[3][5]
The development of novel anti-inflammatory agents often focuses on inhibiting the production or activity of these key mediators. Small molecules containing the pyridine moiety have shown promise in this area, with some derivatives exhibiting potent inhibitory effects on enzymes like COX-2.[1][6][7]
Diagram: Simplified Inflammatory Signaling Pathway
The following diagram illustrates a simplified overview of a common inflammatory signaling pathway initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[8][9]
Caption: LPS-induced inflammatory signaling cascade.
Proposed Screening Cascade for this compound
A hierarchical screening approach is recommended to efficiently evaluate the anti-inflammatory potential of this compound and its derivatives. This cascade progresses from broad, high-throughput in vitro assays to more specific and physiologically relevant models.
Diagram: Experimental Workflow for Anti-Inflammatory Screening
Caption: A multi-phase workflow for evaluating anti-inflammatory candidates.
Detailed Protocols
Phase 1: In Vitro Screening
Rationale: This assay determines the direct inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[6][10]
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD
-
Test compound (this compound)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add serial dilutions of this compound or the reference inhibitor to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
| Ibuprofen (Reference) | ~15 | ~25 | ~0.6 |
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. This assay assesses the ability of this compound to suppress this inflammatory response.[3]
Principle: The amount of NO produced by macrophages is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
Sodium nitrite standard
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
Phase 2: Cell-Based Mechanistic Studies
Rationale: This protocol quantifies the effect of this compound on the production of key pro-inflammatory cytokines, providing insight into its mechanism of action.[5][11]
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of specific cytokines in the cell culture supernatant.
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells (from protocol 3.1.2)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Follow the protocol provided with the commercial ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (No LPS) | Baseline | Baseline | Baseline |
| LPS Only | High | High | High |
| LPS + this compound | Experimental | Experimental | Experimental |
Phase 3: In Vivo Proof-of-Concept
Rationale: This is a classic and well-established in vivo model of acute inflammation to evaluate the anti-inflammatory activity of a test compound.[12][13]
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of this compound to reduce this swelling is measured.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and different doses of this compound.
-
Measure the initial paw volume of each animal.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the left hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Concluding Remarks
The pyridine nucleus is a privileged scaffold in the design of anti-inflammatory agents.[1][2][3] The systematic evaluation of this compound using the outlined protocols will provide valuable insights into its potential as a novel therapeutic. A promising compound would ideally exhibit selective COX-2 inhibition, reduce the production of nitric oxide and pro-inflammatory cytokines in vitro, and demonstrate efficacy in in vivo models of inflammation. Subsequent studies could explore the detailed molecular mechanism, including the modulation of upstream signaling pathways like NF-κB, and assess its pharmacokinetic and toxicological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpras.com [ijpras.com]
- 13. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
Application Notes & Protocols: Leveraging 2-(m-Tolyl)pyridine for the Synthesis of Novel Pyrimidine Derivatives with Potent Anti-Fibrotic Activity
Introduction: The Imperative for Novel Anti-Fibrotic Therapies
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, represents a significant global health burden.[1][2] It is the common endpoint of chronic inflammatory and injurious processes in a multitude of organs, including the liver, lungs, kidneys, and heart, ultimately leading to organ failure and death.[1][2] The activation of myofibroblasts, primarily driven by signaling pathways such as Transforming Growth Factor-beta (TGF-β), is a central event in the progression of fibrosis.[1][3][4] Despite its prevalence and severity, therapeutic options to halt or reverse fibrosis are limited, highlighting the urgent need for innovative drug discovery programs.
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6][7][8][9][10][11][12] This versatility makes pyrimidine derivatives attractive candidates for the development of novel therapeutics. Recent research has demonstrated the potential of 2-(pyridin-2-yl) pyrimidine derivatives as potent anti-fibrotic agents.[13][14] This guide provides a detailed framework for the synthesis and evaluation of a novel series of pyrimidine derivatives, starting from 2-(m-Tolyl)pyridine, aimed at discovering new and effective anti-fibrotic compounds.
Scientific Rationale: Targeting Fibrosis with Pyrimidine Derivatives
The design of these novel pyrimidine derivatives is based on a molecular hybridization strategy, combining the biologically active pyrimidine core with a substituted pyridine moiety. This approach aims to create compounds that can effectively modulate the cellular processes underlying fibrosis. The primary biological target for the screening of these compounds is the inhibition of collagen deposition and the proliferation of hepatic stellate cells (HSCs), which are key cell types in the development of liver fibrosis.[13][14]
The anti-fibrotic activity of these compounds is hypothesized to be mediated through the inhibition of collagen prolyl 4-hydroxylases (C-P4Hs), enzymes crucial for the proper folding and secretion of collagen.[14] By inhibiting these enzymes, the synthesized pyrimidine derivatives can reduce the excessive collagen accumulation that is a hallmark of fibrosis.
Signaling Pathways in Fibrosis: A Rationale for Intervention
The progression of fibrosis is orchestrated by a complex network of intracellular signaling pathways. Understanding these pathways is critical for the rational design of targeted therapies. The diagram below illustrates the key signaling cascades implicated in fibrosis, which represent potential targets for the novel pyrimidine derivatives.
Figure 1: Key signaling pathways in fibrosis.
Experimental Protocols
Part 1: Synthesis of this compound-based Pyrimidine Derivatives
This protocol outlines the synthesis of a library of pyrimidine derivatives starting from this compound. The general synthetic scheme is adapted from the successful synthesis of related 2-(pyridin-2-yl) pyrimidine derivatives.[13]
Figure 2: Synthetic workflow for novel pyrimidine derivatives.
Step 1: Synthesis of 2-(m-Tolyl)pyrimidine-5-carboxylic acid (Intermediate 1)
-
Rationale: This multi-step synthesis creates the core pyrimidine scaffold with a carboxylic acid handle, which is essential for the subsequent amide coupling to introduce diversity. The specific steps for this conversion will need to be adapted from known pyrimidine synthesis methodologies, likely involving a condensation reaction.
-
Protocol:
-
Detailed synthetic steps for the conversion of this compound to the pyrimidine carboxylic acid intermediate would be developed here based on standard organic chemistry principles and literature precedent for similar transformations. This would involve specifying reagents, solvents, reaction times, temperatures, and purification methods (e.g., crystallization, column chromatography).
-
Step 2: Amide Coupling for Synthesis of Final Pyrimidine Derivatives
-
Rationale: Amide bond formation is a robust and versatile reaction for creating a library of compounds from a common carboxylic acid intermediate. The use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) facilitates the reaction under mild conditions, preserving the integrity of the core structure.
-
Protocol:
-
To a solution of 2-(m-Tolyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: In Vitro Evaluation of Anti-Fibrotic Activity
The following protocols are designed to assess the anti-fibrotic potential of the newly synthesized pyrimidine derivatives using an immortalized rat hepatic stellate cell line (HSC-T6), a well-established in vitro model for studying liver fibrosis.[13][14]
1. Cell Proliferation Assay (MTT Assay)
-
Rationale: This assay determines the cytotoxic effect of the compounds on HSC-T6 cells. It is crucial to ensure that any observed anti-fibrotic effects are not due to general toxicity.
-
Protocol:
-
Seed HSC-T6 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized pyrimidine derivatives (e.g., 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Pirfenidone).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values for each compound.
-
2. Collagen Deposition Assay (Picro-Sirius Red Staining)
-
Rationale: This assay quantifies the amount of collagen produced and deposited by the HSC-T6 cells, providing a direct measure of the anti-fibrotic activity of the compounds.
-
Protocol:
-
Seed HSC-T6 cells on coverslips in a 24-well plate and treat with the test compounds at non-toxic concentrations for 48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Picro-Sirius red solution for 1 hour.
-
Wash the cells with acidified water (0.5% acetic acid).
-
Elute the stain with 0.1 M NaOH and measure the absorbance at 550 nm.
-
Quantify the collagen content relative to the total protein content in each well.
-
3. Hydroxyproline Assay
-
Rationale: Hydroxyproline is a major component of collagen. Measuring its concentration in the cell culture supernatant provides another quantitative measure of collagen synthesis.
-
Protocol:
-
Collect the cell culture medium from HSC-T6 cells treated with the test compounds.
-
Hydrolyze the proteins in the medium with 6 M HCl at 110°C for 24 hours.
-
Neutralize the samples and perform a colorimetric assay for hydroxyproline using a commercially available kit.
-
Measure the absorbance according to the kit's instructions and calculate the hydroxyproline concentration.
-
4. ELISA for Collagen Type I Alpha 1 (COL1A1)
-
Rationale: This immunoassay specifically quantifies the protein expression of COL1A1, a major fibrillar collagen, providing a more specific measure of the anti-fibrotic effect.
-
Protocol:
-
Collect cell lysates from HSC-T6 cells treated with the test compounds.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using a specific antibody against rat COL1A1 according to the manufacturer's protocol.
-
Measure the absorbance and determine the concentration of COL1A1 in each sample.
-
Data Presentation and Interpretation
The results from the in vitro assays should be tabulated for clear comparison of the anti-fibrotic activity of the synthesized pyrimidine derivatives.
| Compound | Structure | IC₅₀ (µM) on HSC-T6 | Collagen Deposition (% of Control) | Hydroxyproline Content (% of Control) | COL1A1 Expression (% of Control) |
| Lead Compound 1 | [Insert Structure] | 45.69[13] | [Insert Data] | [Insert Data] | [Insert Data] |
| Lead Compound 2 | [Insert Structure] | 45.81[13] | [Insert Data] | [Insert Data] | [Insert Data] |
| Your Compound 1 | [Insert Structure] | ||||
| Your Compound 2 | [Insert Structure] | ||||
| Pirfenidone | (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Interpretation of Results:
-
Compounds with high IC₅₀ values in the MTT assay and significant reductions in collagen deposition, hydroxyproline content, and COL1A1 expression are considered promising anti-fibrotic candidates.
-
The structure-activity relationship (SAR) should be analyzed to identify key molecular features that contribute to the observed anti-fibrotic activity. This will guide the design of future generations of more potent compounds.
Conclusion
The synthetic and screening protocols detailed in these application notes provide a robust framework for the discovery and development of novel pyrimidine derivatives as anti-fibrotic agents. By leveraging the privileged pyrimidine scaffold and a rational, target-oriented screening approach, researchers can identify promising lead compounds for further preclinical and clinical development. The ultimate goal is to translate these scientific findings into effective therapies for patients suffering from fibrotic diseases.
References
- 1. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Key Fibrogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 11. ijrpr.com [ijrpr.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ruthenium-Catalyzed C-H Functionalization Utilizing 2-(o-tolyl) pyridine as a Ligand
Introduction: The Strategic Advantage of C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. Among the array of transition metals employed for this purpose, ruthenium has garnered significant attention due to its cost-effectiveness and versatile catalytic activity across various C-H functionalization pathways, including arylation, alkenylation, and alkylation.[1][2][3] This guide focuses on a specific, highly effective catalytic system: ruthenium-catalyzed C-H functionalization directed by a pyridine moiety, with a particular emphasis on the strategic use of 2-(o-tolyl) pyridine as a ligand to enhance reaction efficiency. This document will provide a detailed exploration of the underlying mechanistic principles, practical experimental protocols, and the unique advantages conferred by the 2-(o-tolyl) pyridine ligand, tailored for researchers and professionals in organic synthesis and drug development.
The Catalytic System: Ruthenium and the Role of 2-(o-tolyl) pyridine
The synergy between a ruthenium catalyst and a carefully chosen ligand is paramount for achieving high efficiency and selectivity in C-H functionalization. While various ruthenium precursors like [RuCl₂(p-cymene)]₂ are commonly employed, the addition of a specific ligand can dramatically influence the catalytic cycle.[1][4]
The Ligand: 2-(o-tolyl) pyridine
2-(o-tolyl) pyridine is a bidentate N,C-type ligand that has demonstrated significant efficacy in enhancing ruthenium-catalyzed C-H arylation reactions.[5][6] Its utility stems from a combination of electronic and steric properties:
-
Bidentate Coordination: The pyridine nitrogen and a C-H bond on the ortho-tolyl group can coordinate to the ruthenium center, forming a stable cyclometalated intermediate. This pre-coordination brings the catalytic center in close proximity to the substrate's C-H bond, facilitating its activation.[5]
-
Steric Influence: The steric bulk of the tolyl group can influence the regioselectivity of the C-H functionalization, directing the reaction to a specific site on the substrate.[5]
-
Electronic Modulation: The electron-donating nature of the tolyl group can modulate the electronic properties of the ruthenium center, enhancing its catalytic activity.[5]
A recent study highlighted that the addition of 2-(o-tolyl) pyridine significantly improves the efficiency of ketone-directed ortho-arylation reactions.[6]
Mechanistic Insights: The Concerted Metalation-Deprotonation Pathway
The prevailing mechanism for many ruthenium(II)-catalyzed C-H functionalization reactions is the Concerted Metalation-Deprotonation (CMD) pathway. This mechanism is particularly relevant when a carboxylate additive is present, which is a common and often crucial component of these reactions.[7][8][9]
The key steps of the catalytic cycle are as follows:
-
Ligand Exchange and Pre-coordination: The active ruthenium catalyst, often a [Ru(OAc)₂(p-cymene)] species formed in situ, coordinates to the directing group of the substrate (e.g., a pyridine ring).
-
C-H Bond Cleavage (CMD): This is the turnover-limiting step. A carboxylate ligand (e.g., acetate) acts as a proton shuttle, assisting in the cleavage of the C-H bond and the formation of a ruthenacycle intermediate. This concerted process has a lower activation barrier compared to a direct oxidative addition.
-
Oxidative Addition/Transmetalation: The coupling partner (e.g., an aryl halide or boronic acid) reacts with the ruthenacycle. This can occur via oxidative addition of the aryl halide to the ruthenium center.
-
Reductive Elimination: The desired C-C bond is formed through reductive elimination, releasing the functionalized product.
-
Catalyst Regeneration: The ruthenium catalyst is regenerated, ready to enter the next catalytic cycle.
Below is a diagram illustrating the general workflow for a ruthenium-catalyzed C-H functionalization reaction.
Caption: General Experimental Workflow for C-H Functionalization.
The following diagram illustrates the proposed catalytic cycle involving the Concerted Metalation-Deprotonation pathway.
Caption: Proposed Catalytic Cycle via CMD Pathway.
Application Protocol: Ruthenium-Catalyzed ortho-Arylation of 2-Phenylpyridine
This protocol provides a representative procedure for the ortho-arylation of 2-phenylpyridine with an aryl boronic acid ester, a reaction where the addition of 2-(o-tolyl) pyridine as a ligand can be beneficial.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| [RuCl₂(p-cymene)]₂ | ≥98% | Commercially Available | Ruthenium Pre-catalyst |
| 2-(o-tolyl) pyridine | ≥95% | Commercially Available | Ligand |
| 2-Phenylpyridine | ≥98% | Commercially Available | Substrate |
| Arylboronic acid pinacol ester | ≥97% | Commercially Available | Coupling Partner |
| Potassium acetate (KOAc) | Anhydrous | Commercially Available | Base |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Schlenk tube/Reaction vial | --- | --- | Oven-dried before use |
| Magnetic stir bar | --- | --- | --- |
| Inert atmosphere setup | --- | --- | Nitrogen or Argon |
Experimental Procedure
Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 2.5 mol%), 2-(o-tolyl) pyridine (e.g., 0.01 mmol, 5 mol%), 2-phenylpyridine (0.2 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (0.3 mmol, 1.5 equiv.), and potassium acetate (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous toluene (1.0 mL) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired ortho-arylated product.
-
-
Product Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.
-
Troubleshooting and Key Considerations
-
Anhydrous and Inert Conditions: Ruthenium catalysts can be sensitive to air and moisture. Ensuring strictly anhydrous and inert conditions is crucial for reproducibility and high yields.
-
Base Selection: The choice of base can significantly impact the reaction outcome. While potassium acetate is commonly used, other bases like potassium carbonate (K₂CO₃) or pivalate salts may be more effective for certain substrates.[4]
-
Solvent Effects: The polarity and boiling point of the solvent can influence the reaction rate and yield. Toluene is a common choice, but other solvents like 1,4-dioxane or N,N-dimethylformamide (DMF) may be explored.
-
Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio should be determined empirically for each specific reaction.
-
Substrate Scope: The electronic and steric properties of both the substrate and the coupling partner can affect the reaction efficiency. Electron-rich substrates often exhibit higher reactivity.[4]
Conclusion
The ruthenium-catalyzed C-H functionalization platform, particularly when enhanced by ligands such as 2-(o-tolyl) pyridine, offers a powerful and efficient tool for the synthesis of complex organic molecules. A thorough understanding of the underlying mechanistic principles, coupled with careful optimization of reaction parameters, will enable researchers to harness the full potential of this methodology in their synthetic endeavors, from academic research to industrial drug development. The protocols and insights provided herein serve as a robust starting point for the exploration and application of this versatile catalytic system.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic view of Ru-catalyzed C–H bond activation and functionalization: computational advances - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(o-Tolyl)pyridine | 10273-89-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylate-assisted ruthenium(ii)-catalyzed C–H activations of monodentate amides with conjugated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(m-Tolyl)pyridine
As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the purification of crude 2-(m-Tolyl)pyridine. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing 2-arylpyridines is the Suzuki coupling reaction. If this is your method, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 2-halopyridine (e.g., 2-bromopyridine) and m-tolylboronic acid or its derivatives.
-
Homocoupled Byproducts: Bipyridines (from the coupling of two 2-halopyridine molecules) and 3,3'-dimethylbiphenyl (from the coupling of two m-tolylboronic acid molecules).
-
Catalyst Residues: Palladium species, often appearing as a fine black solid (Pd(0)) or soluble complexes.[1][2]
-
Inorganic Salts: Boron-containing salts and bases (e.g., carbonates, phosphates) used in the reaction.
Q2: My crude product is a dark, oily residue. What is the best first step for purification?
A2: A dark, oily residue suggests the presence of inorganic salts, residual catalyst, and potentially high-boiling point byproducts. A logical first step is a liquid-liquid extraction workup.
-
Dissolve: Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Perform an acid wash with dilute HCl (e.g., 1M). Your product, being a basic pyridine, will protonate and move into the aqueous layer, leaving non-basic organic impurities (like 3,3'-dimethylbiphenyl) behind in the organic layer.
-
Separate Layers: Separate the aqueous layer containing your protonated product.
-
Basify and Re-extract: Make the aqueous layer basic (pH > 9) with a base like NaOH or K₂CO₃. This deprotonates your product, causing it to precipitate or become insoluble in water.
-
Back-Extract: Extract your neutral product back into an organic solvent (ethyl acetate or DCM).
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This acid-base extraction is a powerful initial clean-up that removes non-basic impurities and many inorganic salts, simplifying subsequent purification steps.[3]
Q3: How do I effectively remove the residual palladium catalyst? It seems to be colloidal and passes through standard filter paper.
A3: Removing residual palladium, especially when it's finely dispersed, is a critical challenge.[4] Simple filtration is often insufficient. Here are proven methods:
-
Filtration through Celite®: This is the most common and effective first-pass method. Prepare a short, compact plug of Celite (diatomaceous earth) in a sintered glass funnel (approx. 1-2 cm thick). Dilute your crude reaction mixture in a suitable organic solvent and pass it through the Celite plug. The fine palladium particles will be trapped within the intricate matrix of the Celite.[1][5] Always wash the plug with additional solvent to ensure full recovery of your product.
-
Activated Carbon Treatment: If soluble palladium species are suspected (giving the solution a faint orange or yellow tinge), treatment with activated carbon can be effective.[6] Dissolve the crude product, add 5-10 wt% of activated carbon, and stir for several hours. The carbon adsorbs the metal complexes, after which it can be removed by filtration through Celite. Be aware that activated carbon can also adsorb your product, potentially lowering your yield.[4]
-
Thiol-Based Scavengers: For achieving very low palladium levels (<10 ppm), solid-supported scavenger resins (e.g., silica or polystyrene functionalized with thiol groups) are highly effective. These selectively chelate the palladium, which is then removed by simple filtration.[2]
Q4: My "purified" this compound is a yellow or brown liquid, but literature suggests it should be a colorless liquid. What does this color indicate?
A4: A persistent yellow or brown color after initial purification often points to the presence of minor, highly conjugated impurities or oxidation byproducts. While your product may be >95% pure by NMR or GC, these chromophores can be visually prominent. The pyridine ring itself can be susceptible to oxidation, especially at the nitrogen atom, forming N-oxides.[7] If high purity is critical, a final purification step like column chromatography or vacuum distillation is recommended to remove these colored impurities.
Troubleshooting by Purification Technique
This section provides detailed troubleshooting for specific purification methods you are likely to employ after an initial workup.
Vacuum Distillation
Vacuum distillation is ideal for separating liquids with high boiling points, as it allows them to boil at a lower temperature, preventing thermal decomposition.[8][9]
Table 1: Physical Properties of this compound and Potential High-Boiling Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) |
| This compound | 169.22 | ~280-290 °C (estimated) | ~170-180 °C @ 20 mmHg (para-isomer data)[10] |
| 2,2'-Bipyridine | 156.18 | 273 °C | 135 °C @ 10 mmHg |
| 3,3'-Dimethylbiphenyl | 182.28 | 296 °C | 150 °C @ 15 mmHg |
Q: I'm seeing inconsistent boiling ("bumping") during my vacuum distillation. What is causing this and how can I fix it?
A: Bumping occurs when the liquid superheats and then boils violently. This is common in vacuum distillation due to the lack of nucleation sites for smooth boiling.
-
Causality: Under vacuum, dissolved gases that normally help initiate boiling are removed. Without a nucleation source, the liquid's temperature can rise well above its reduced-pressure boiling point before erupting in a large vapor bubble.
-
Solutions:
-
Vigorous Stirring: Use a magnetic stir bar and a stirrer/hotplate. The vortex and movement provide a large surface area and mechanical agitation that promotes smooth boiling. This is the most common and effective solution.
-
Ebulliator/Capillary Bubbler: Introduce a very fine stream of an inert gas (Nitrogen or Argon) through a long, fine glass capillary tube reaching the bottom of the flask. The tiny bubbles act as nucleation sites. This is excellent for high-vacuum systems.
-
Boiling Chips: While effective at atmospheric pressure, traditional boiling chips are often less effective under vacuum as the trapped air is quickly removed, rendering them inactive. Use fresh chips if you must, but stirring is superior.
-
Q: My product is co-distilling with an impurity. How can I improve the separation?
A: This indicates that the boiling points of your product and the impurity are too close under your current vacuum conditions.
-
Causality: The efficiency of a distillation is determined by the difference in boiling points and the number of theoretical plates in your setup. Simple distillations have very few theoretical plates.
-
Solutions:
-
Improve Fractionation: Switch from a simple distillation setup to a fractional distillation setup by inserting a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This increases the surface area for condensation/re-vaporization cycles, significantly improving separation efficiency.[9]
-
Adjust the Vacuum: The boiling point of a substance changes with pressure according to the Clausius-Clapeyron relation.[11] Sometimes, slightly adjusting the vacuum level (either higher or lower) can marginally alter the relative volatility of the two components, potentially improving separation. Experiment with different pressure settings if your vacuum pump allows.
-
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Q: My compound is streaking badly on the silica gel column and my yield is very low. What is happening?
A: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your this compound interacts very strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding leads to poor elution (streaking) and can cause decomposition, resulting in low recovery.[12]
-
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) is the standard choice. Start by adding 0.1-1% Et₃N to your solvent mixture. The triethylamine will preferentially bind to the acidic sites on the silica, "masking" them and allowing your pyridine product to elute smoothly and symmetrically.
-
Use a Deactivated Stationary Phase: You can use commercially available deactivated silica gel or switch to a different stationary phase altogether, such as alumina (which is available in acidic, neutral, and basic forms). For a basic compound, neutral or basic alumina is an excellent choice.
-
Dry Loading: If your compound is not very soluble in the eluent, it can cause broad bands.[13] Adsorbing your crude product onto a small amount of silica gel (dry loading) and then adding the dry powder to the top of the column can result in a much sharper starting band and better separation.
-
Table 2: Suggested Starting Eluent Systems for this compound on Silica Gel
| Polarity | Solvent System | Target Rf on TLC | Comments |
| Low | 95:5 Hexane:Ethyl Acetate | ~0.2-0.3 | Good starting point. Adjust ratio as needed. |
| Medium | 90:10 Hexane:Ethyl Acetate | ~0.2-0.3 | For slightly more polar impurities. |
| High | 80:20 Hexane:Ethyl Acetate | ~0.2-0.3 | Use if product is eluting too slowly. |
| Modifier | Add 0.1-1% Triethylamine | - | Crucial for preventing streaking. Add to any of the above systems. |
Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline solids. While this compound is often a liquid at room temperature, it can sometimes be solidified or purified via the recrystallization of a salt derivative.
Q: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree.
-
Causality: The product is coming out of solution at a temperature above its melting point. The high concentration of the solute lowers its melting point, exacerbating the problem.
-
Solutions:
-
Lower the Crystallization Temperature: Ensure you are cooling the solution slowly and, if necessary, to a lower temperature (e.g., in an ice bath or refrigerator) after it has reached room temperature.
-
Use a Lower-Boiling Solvent: If the solvent's boiling point is the issue, switch to a solvent system with a lower boiling point.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again, much more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.
-
Visual Workflow and Troubleshooting Guides
Workflow for Selecting a Purification Method
This diagram outlines a logical decision-making process for purifying your crude product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. buschvacuum.com [buschvacuum.com]
- 10. 2-(对甲苯基)吡啶 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Overcoming challenges in the Suzuki-Miyaura coupling of 2-pyridyl boron reagents.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for overcoming challenges in the Suzuki-Miyaura coupling of 2-pyridyl boron reagents. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this notoriously challenging transformation. The unique electronic properties of the 2-pyridyl ring introduce specific obstacles not typically seen with other aryl or heteroaryl partners. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with a 2-pyridyl boronic acid giving low to zero yield?
A1: The primary reason for failure is the inherent instability of 2-pyridyl boronic acids.[1][2][3] The core issue is a rapid, non-productive side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water or alcohol) before the desired cross-coupling can occur.[4][5] This process is often faster than the key transmetalation step in the catalytic cycle.
Causality: The nitrogen atom at the 2-position of the pyridine ring plays a crucial role in this instability. Under neutral pH, 2-pyridyl boronic acid can form a zwitterionic species, which facilitates a unimolecular fragmentation pathway, leading to rapid loss of the boron group.[4] This decomposition pathway competes directly with the formation of the desired biaryl product.
Q2: What are the most common side reactions, and how can I identify them?
A2: Besides the dominant protodeboronation pathway, you may encounter:
-
Homocoupling: Formation of a biaryl product from two molecules of your aryl halide coupling partner. This often points to a slow transmetalation step, allowing the palladium catalyst to undergo side reactions.
-
Aryl Exchange from Ligand: In some cases, an aryl group from a phosphine ligand (e.g., a phenyl group from triphenylphosphine) can be transferred instead of the desired 2-pyridyl group.[6]
Identification: These byproducts can be identified by LC-MS or GC-MS analysis of your crude reaction mixture. The protodeboronated side product will have a mass corresponding to pyridine (or your substituted pyridine), while homocoupling will result in a product with double the mass of your aryl halide's organic fragment.
Q3: Are there better alternatives to 2-pyridyl boronic acids?
A3: Absolutely. The field has largely moved towards using stabilized 2-pyridyl boron reagents that are resistant to protodeboronation. These reagents are designed to be "bench-stable" and release the active boron species slowly in situ under the reaction conditions.[4][7] The most successful and widely adopted alternatives include:
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that can be handled in air and purified by chromatography.[8][9][10] The MIDA ligand forms a protective dative bond with the boron atom, preventing premature decomposition.[6]
-
Potassium 2-pyridyltrifluoroborates (BF₃K): These salts are also solid, air-stable, and serve as excellent slow-release sources of the boronic acid.[11][12][13]
-
N-phenyldiethanolamine (PDEA) boronates: These are stabilized by an intramolecular dative bond between the nitrogen of the ligand and the boron atom, conferring stability.[6]
Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to a solution.
Issue 1: My starting materials are consumed, but I only isolate the protodeboronated pyridine and/or homocoupled aryl halide.
This is the classic symptom of the "2-pyridyl problem." The catalytic cycle is active, but the desired transmetalation is too slow compared to the decomposition of the boronic acid.
Caption: Troubleshooting flowchart for protodeboronation.
Corrective Actions:
-
Switch Boron Reagent: The most effective solution is to abandon the simple boronic acid and switch to a stabilized version like a MIDA boronate or a trifluoroborate salt.[9][12] This is the most critical change you can make.
-
Add a Copper Co-catalyst: The addition of copper(I) or copper(II) salts, such as Cu(OAc)₂, can sometimes promote the cross-coupling of even unstable boron reagents.[7][10] The proposed mechanism involves a pre-transmetalation from boron to copper, forming a more reactive 2-pyridyl copper species that then transmetalates to palladium.[9][14]
Issue 2: The reaction is sluggish, with incomplete conversion even after extended time.
This suggests a suboptimal catalyst system or reaction conditions that are not conducive to the slow transmetalation rate of 2-pyridyl boron reagents.[5]
Corrective Actions:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. More electron-rich and bulky phosphine ligands are generally required to promote both the oxidative addition and the difficult reductive elimination steps.
-
Recommended Ligands: Biarylphosphine ligands such as SPhos and XPhos are often highly effective.[15][16]
-
Recommended Precatalysts: Air-stable palladium precatalysts that rapidly form the active Pd(0) species are advantageous, as they allow the coupling to proceed before the boronic acid decomposes.[15][17]
-
-
Base Selection: The base is not merely a spectator; it is crucial for activating the boron reagent for transmetalation.[18]
-
Solvent and Temperature: Anhydrous polar aprotic solvents are generally used. While some water is often necessary to hydrolyze boronate esters or facilitate the action of the base, excess water will accelerate protodeboronation.
-
Common Solvents: Dioxane, THF, or DMF are frequently used.[5][9] Running reactions in a mixture of an organic solvent and water (e.g., 10:1) is common, but the ratio may need optimization.[19][20]
-
Temperature: Higher temperatures (80-110 °C) are often required to drive the reaction to completion.[19]
-
Advanced Solutions & Experimental Protocols
Data Summary: Comparison of 2-Pyridyl Boron Reagents
| Reagent Type | Structure Example | Stability | Handling | Key Advantages | Common Issues |
| Boronic Acid | 2-Py-B(OH)₂ | Very Low | Unstable, sensitive to air and moisture. | Commercially available, low cost. | Rapid protodeboronation, poor yields.[3] |
| Pinacol Ester | 2-Py-B(pin) | Low to Moderate | More stable than boronic acid but can still decompose. | Can be purified by chromatography. | Often sluggish, still prone to decomposition.[5][7] |
| Trifluoroborate | [2-Py-BF₃]K | High | Air-stable, crystalline solid. | Bench-stable, slow-release of boronic acid.[12] | Requires specific conditions for activation. |
| MIDA Boronate | 2-Py-B(MIDA) | Very High | Air-stable, crystalline solid, chromatography stable. | Exceptionally stable, enables iterative cross-coupling.[9][10] | Requires specific basic hydrolysis for slow-release. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using 2-Pyridyl MIDA Boronate
This protocol is adapted from methodologies developed for challenging couplings and utilizes a copper co-catalyst.[10]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 10-50 mol%)
-
Potassium phosphate (K₃PO₄, 3.0-5.0 equiv)
-
Solvent (e.g., DMF or Dioxane)
Procedure:
-
To an oven-dried reaction vial, add the aryl halide, 2-pyridyl MIDA boronate, palladium precatalyst, Cu(OAc)₂, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Caption: Protective B-N dative bond in a MIDA boronate.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Potassium 2-Pyridyltrifluoroborate
This protocol is a general guideline for using trifluoroborate salts, which require aqueous base for hydrolysis to the active boronic acid.[12][13]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Potassium 2-pyridyltrifluoroborate (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Aqueous base (e.g., 2M Cs₂CO₃ or K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Dioxane or THF)
Procedure:
-
To a reaction vial, add the aryl halide, potassium 2-pyridyltrifluoroborate, and palladium catalyst.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the organic solvent, followed by the aqueous base solution.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-18 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Caption: Suzuki-Miyaura cycle highlighting the problematic step.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Improving the efficiency of ketone-directed ortho-arylation with 2-(o-tolyl) pyridine.
Welcome to the technical support center for improving the efficiency of ketone-directed ortho-arylation. This guide is specifically tailored for researchers utilizing 2-(o-tolyl) pyridine as a ligand in ruthenium-catalyzed C-H functionalization reactions. Here, we move beyond simple protocols to provide a deeper understanding of the reaction's intricacies, offering practical solutions to common experimental hurdles.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Q1: I am observing low or no conversion of my starting material. What are the likely causes and how can I fix it?
A1: Low or no product yield is the most common issue and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the troubleshooting process systematically.
Potential Cause 1: Reagent Integrity and Reaction Setup
-
Catalyst/Ligand Quality: The Ruthenium pre-catalyst (e.g., RuH2(CO)(PPh3)3) can be sensitive to air and moisture over time. The 2-(o-tolyl) pyridine ligand should be pure.
-
Solvent and Base: Solvents must be anhydrous. The choice and quality of the base are critical; it must be strong enough to facilitate the C-H activation step but not so strong as to cause undesired side reactions.
-
Inert Atmosphere: Oxygen can oxidize the catalyst, rendering it inactive. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.
Solution Pathway:
-
Verify Reagent Quality: Use freshly purchased or properly stored catalyst and ligand. If in doubt, try a test reaction with a substrate known to work well.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use.
-
Optimize Inert Gas Technique: Employ standard Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the reaction setup and duration.
Potential Cause 2: Suboptimal Reaction Parameters
The interplay between catalyst, ligand, base, and temperature is delicate. An imbalance can halt the reaction.
-
Ligand Concentration: While 2-(o-tolyl) pyridine is an effective ligand, its concentration is crucial. Studies have shown that both too little and too much can be detrimental. Excess ligand can lead to the formation of inactive ruthenium complexes where two ligand units coordinate to the metal center, preventing the ketone substrate from binding.[1]
-
Base Selection: The base plays a role in the C-H activation step, often proposed to occur via a Concerted Metalation-Deprotonation (CMD) mechanism.[2] The base must be compatible with the substrates and catalyst.
-
Temperature: The reaction often requires elevated temperatures to overcome the activation energy for C-H bond cleavage.[2]
Solution Pathway & Optimization Table:
We recommend a systematic optimization. Below is a sample optimization table based on a model reaction.
| Entry | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | 5 | K3PO4 (2.0) | Toluene | 120 | <10 | Starting point, low conversion. |
| 2 | 10 | K3PO4 (2.0) | Toluene | 120 | 45 | Increased ligand improves yield. |
| 3 | 20 | K3PO4 (2.0) | Toluene | 120 | 65 | Further increase is beneficial. |
| 4 | 50 | K3PO4 (2.0) | Toluene | 120 | 30 | Yield drops , suggesting catalyst inhibition by excess ligand.[1] |
| 5 | 20 | Cs2CO3 (2.0) | Toluene | 120 | 75 | Cesium carbonate is a more effective base. |
| 6 | 20 | Cs2CO3 (2.0) | Pinacolone | 130 | 85 | Pinacolone as solvent and higher temp significantly improves yield.[1] |
Key Takeaway: Start by optimizing the ligand concentration. A loading of 10-20 mol% is often a good starting point. Then, screen different bases (e.g., K3PO4, Cs2CO3) and solvents. Pinacolone has been reported to be a highly effective solvent for this transformation.[1]
Q2: My reaction works, but the yield is moderate. I suspect catalyst deactivation. How can I identify and prevent this?
A2: Catalyst deactivation can occur through several pathways. Identifying the cause is key to improving reaction longevity and yield.
Visualizing the Troubleshooting Workflow:
Caption: A workflow for diagnosing catalyst deactivation.
-
Oxidative Deactivation: As mentioned, Ru(0) or Ru(II) active species are sensitive to oxygen. The solution is rigorous maintenance of an inert atmosphere.
-
Ligand Inhibition: As discussed in Q1, excess 2-(o-tolyl) pyridine can form a stable, catalytically inactive [Ru(L)2] complex.[1] The solution is to carefully control the ligand stoichiometry.
-
Product Inhibition: In some cases, the arylated ketone product can coordinate strongly to the catalyst, slowing down or halting catalytic turnover. If you observe the reaction stalling before completion, this could be a factor. While difficult to prevent entirely, ensuring other parameters are optimal can help drive the reaction to completion.
Q3: I am getting a mixture of products, including di-arylated species or isomers. How can I improve selectivity?
A3: Achieving high regioselectivity is a hallmark of directed C-H activation. If you are seeing other products, consider the following:
-
Di-arylation: If your ketone substrate has two available ortho C-H bonds, di-arylation can occur, especially with prolonged reaction times or excess arylating agent.
-
Solution: Use a smaller excess of the arylating agent (e.g., reduce from 1.5 to 1.1 equivalents). Monitor the reaction by TLC or GC-MS and stop it once the mono-arylated product is maximized.
-
-
Isomer Formation (meta-/para-): The formation of isomers other than the ortho product is rare in this directed reaction, as the ketone carbonyl and ligand framework guide the catalyst specifically to the ortho position.[2][3] If you observe other isomers, it may suggest a different, non-directed reaction pathway is competing.
-
Solution: Re-evaluate your reaction conditions. Ensure the temperature is not excessively high, which could favor non-directed pathways. Confirm the identity of your catalyst, as other metals or ligand combinations might exhibit different selectivities.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the specific role of the 2-(o-tolyl) pyridine ligand in this reaction?
A4: The 2-(o-tolyl) pyridine ligand is a bidentate, N,C-type ligand that plays a crucial role in enhancing the efficiency of the ruthenium-catalyzed arylation.[1][4] Its function is multifaceted:
-
Stabilization: It stabilizes the active ruthenium catalytic species.
-
Lability: It is proposed that this ligand can be more easily displaced by the ketone directing group to form the key cyclometalated intermediate compared to more strongly coordinating ligands like PPh3.[1]
-
Electronic and Steric Tuning: The electronic properties of the pyridine ring and the steric bulk of the ortho-tolyl group fine-tune the reactivity of the metal center, promoting the desired catalytic cycle steps (C-H activation, reductive elimination) over decomposition pathways.
Q5: Can you explain the proposed mechanism for this reaction?
A5: The reaction is believed to proceed through a catalytic cycle involving a cyclometalated ruthenium intermediate.
Caption: Proposed catalytic cycle for Ru-catalyzed ortho-arylation.
-
Catalyst Activation: The Ru(II) pre-catalyst generates a coordinatively unsaturated, active Ru(0) species.
-
Coordination (A): The ketone's carbonyl oxygen acts as a directing group (DG), coordinating to the ruthenium center. The 2-(o-tolyl) pyridine ligand also binds to the metal.
-
C-H Activation (B): This is the key step. The ruthenium center activates a C-H bond at the ortho position of the ketone's aryl ring, forming a stable five-membered ruthenacycle intermediate. This step is often facilitated by a base.[1][2]
-
Transmetalation (C): The arylboronic acid ester (or another aryl source) undergoes transmetalation with the ruthenacycle, transferring the aryl group to the ruthenium center.
-
Reductive Elimination (D): The newly formed C-C bond is created as the ortho-arylated ketone product is released from the metal center, regenerating the active Ru(0) catalyst for the next cycle.[1]
Q6: What is the substrate scope? Are there any functional groups that are not tolerated?
A6: The reaction is compatible with a range of aryl-alkyl ketones, including cyclic and aliphatic ones.[1][4] However, there are known limitations.
-
Tolerated Groups: Halogens, alkyl groups, and ethers on the arylating partner are generally well-tolerated.
-
Problematic Groups: A key study found that strong electron-donating (-OMe) or electron-withdrawing (-CF3) groups on the aromatic ring of the ketone substrate were not tolerated under their reported conditions, leading to no product formation.[1][4] This is a critical consideration during experimental design. Researchers should be prepared to screen conditions carefully if their ketone substrate contains such groups.
Part 3: Experimental Protocols
General Protocol for Ruthenium-Catalyzed Ketone-Directed Ortho-Arylation
This protocol is a starting point and should be optimized for specific substrates.
Reagents & Equipment:
-
Aryl Ketone (1.0 equiv, 0.2 mmol)
-
Arylboronic acid pinacol ester (1.2 equiv, 0.24 mmol)
-
RuH2(CO)(PPh3)3 (5 mol%, 0.01 mmol)
-
2-(o-tolyl) pyridine (20 mol%, 0.04 mmol)
-
Cs2CO3 (2.0 equiv, 0.4 mmol)
-
Anhydrous Pinacolone (0.3 mL)
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Add the aryl ketone, arylboronic acid pinacol ester, RuH2(CO)(PPh3)3, 2-(o-tolyl) pyridine, and Cs2CO3 to the Schlenk tube in a glovebox or under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous pinacolone via syringe.
-
Reaction Setup: Seal the tube tightly and purge with inert gas for 5-10 minutes.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at 130 °C.
-
Monitoring: Stir the reaction for 16-24 hours. Monitor the progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the desired ortho-arylated product.
References
Technical Support Center: Optimizing Catalysis with 2-(m-Tolyl)pyridine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(m-Tolyl)pyridine and related ligands in transition metal catalysis. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting advice to overcome common challenges and optimize your reaction conditions. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
Introduction: The Role and Challenges of 2-Arylpyridine Ligands
This compound belongs to a crucial class of 2-arylpyridine ligands. These ligands are instrumental in a variety of transition-metal-catalyzed reactions, including Suzuki-Miyaura cross-couplings and C-H bond functionalization.[1][2] The pyridine nitrogen serves as an effective coordinating atom for the metal center, while the tolyl group's steric and electronic properties can be tuned to influence catalytic activity and selectivity.[3]
However, the very feature that makes these ligands effective—the pyridine nitrogen—is also the source of significant challenges. The strong coordination of the pyridine's nitrogen lone pair to the metal center can sometimes deactivate the catalyst by occupying sites required for the catalytic cycle.[4][5] This phenomenon, often referred to as the "2-Pyridyl Problem," is a central theme in optimizing reactions with this ligand class and is a primary focus of this guide.[6][7][8][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is low, or the reaction fails to proceed. What are the most common culprits?
Low or no yield is the most frequent issue encountered. A systematic investigation is key. The root cause often involves catalyst inhibition, suboptimal conditions, or reagent impurity.
A1: Key Areas for Investigation
-
Catalyst Inhibition by the Pyridine Nitrogen: The pyridine nitrogen can act as a ligand poison, leading to the formation of inactive catalyst species.[4][9]
-
Causality: In palladium-catalyzed cross-coupling, for example, the active Pd(0) species needs available coordination sites to undergo oxidative addition with the aryl halide. If the this compound ligand or the 2-arylpyridine product coordinates too strongly, it can prevent this crucial first step, stalling the catalytic cycle.
-
Solution: The primary solution is to carefully optimize the ligand-to-metal ratio . A slight excess of the ligand is often necessary to prevent catalyst aggregation (see Q3), but a large excess can exacerbate product inhibition. Start with a 1.5:1 or 2:1 ligand-to-metal ratio and screen upwards. For particularly challenging substrates, employing bulkier, more electron-rich phosphine co-ligands (e.g., XPhos, SPhos) can help shield the metal center and promote the desired reaction pathway.[4]
-
-
Suboptimal Reaction Parameters (Solvent & Temperature): The choice of solvent and temperature is critical and interdependent.
-
Causality: The solvent must dissolve all components at the reaction temperature and should be appropriately polar to facilitate the different steps of the catalytic cycle. Temperature affects reaction rates but can also accelerate catalyst decomposition.[4] Excessively high temperatures can lead to the formation of inactive palladium black.
-
Solution: Screen a range of solvents. For Suzuki-Miyaura couplings, polar aprotic solvents like dioxane, THF, or DME are common starting points, often with water as a co-solvent to aid in the dissolution of the base.[10] For C-H activation, higher boiling point solvents like NMP or DMAc may be required.[1] Conduct temperature screening, for instance, from 80 °C to 120 °C, to find the optimal balance between reaction rate and catalyst stability.
-
-
Reagent Purity and Preparation:
-
Causality: Catalytic reactions are highly sensitive to impurities. Water and oxygen can deactivate both the metal catalyst and any organometallic reagents. The purity of the this compound ligand itself is also paramount.
-
Solution: Ensure all reagents are pure and dry. Use anhydrous solvents, and degas the reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes). If you have synthesized the ligand, ensure it has been purified correctly, for example, by acid/base extraction or chromatography, to remove any residual starting materials or byproducts.[11]
-
Q2: I'm observing poor regioselectivity in my C-H activation reaction. How can I improve this?
The pyridine nitrogen in this compound is a powerful directing group, typically favoring functionalization at the ortho-position of the tolyl ring.[1][5] However, poor selectivity can still occur.
A2: Strategies to Enhance Regioselectivity
-
Steric Hindrance: The methyl group at the meta-position of the tolyl ring provides moderate steric bulk. This generally directs C-H activation to the less sterically hindered C-H bond ortho to the pyridine ring.
-
Causality: The formation of the cyclometalated intermediate is sensitive to steric clashes. The catalyst will preferentially coordinate and cleave the C-H bond that allows for the most stable five-membered palladacycle or rhodacycle intermediate.[5]
-
Solution: If you are seeing a mixture of isomers, consider the electronic nature of your coupling partner. Highly reactive or small electrophiles may be less selective. Sometimes, adjusting the ancillary ligands on the metal can increase the steric bulk around the catalyst, forcing it to react at the desired, less-hindered position.
-
-
Choice of Metal Catalyst: Different metals have different intrinsic selectivities.
-
Causality: Rhodium and Ruthenium catalysts are well-documented for their efficacy in pyridine-directed C-H functionalization and may offer different selectivity profiles compared to palladium.[1][2]
-
Solution: If palladium catalysis is unselective, explore alternative catalytic systems. For example, [RuCl₂(p-cymene)]₂ or Rh(III) catalysts are excellent starting points for screening.[3]
-
Q3: My reaction mixture turns black, and a precipitate forms. What is happening and how can I prevent it?
This is a classic sign of catalyst decomposition, typically the formation of palladium black (aggregated, inactive Pd(0) clusters).[4]
A3: Preventing Catalyst Aggregation
-
Insufficient Ligand Concentration: The primary role of the ligand is to stabilize the metal center and prevent it from aggregating.
-
Causality: At high temperatures, if the concentration of the stabilizing this compound ligand is too low relative to the palladium precursor, the "naked" Pd(0) atoms will rapidly collide and form bulk, catalytically inactive metal.
-
Solution: Ensure you are using an adequate ligand-to-metal ratio. While a large excess can inhibit the reaction (see Q1), a ratio below 1:1 is often insufficient. A 1.5:1 to 2.5:1 ratio is a good range to maintain catalyst stability.
-
-
Excessively High Temperature: Heat accelerates decomposition.
-
Causality: The kinetic stability of the ligand-metal complex decreases at higher temperatures, increasing the likelihood of ligand dissociation and subsequent metal aggregation.
-
Solution: Find the minimum temperature required for an efficient reaction rate. If high temperatures are unavoidable for your substrate, ensure the ligand concentration is robustly optimized.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in reactions utilizing this compound ligands.
Caption: A decision tree for troubleshooting low-yield catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: How does the meta-tolyl substituent affect reactivity compared to ortho or para isomers? The position of the methyl group has a subtle but important impact. An ortho-methyl group provides significant steric bulk near the coordinating nitrogen, which can accelerate reductive elimination but may hinder initial substrate binding. A para-methyl group has a purely electronic effect (electron-donating), which can influence the electron density at the metal center. The meta-tolyl group provides a balance of modest steric influence and electronic donation, making it a versatile and widely applicable choice.
Q2: What is a good starting point for a general cross-coupling reaction screen? For a Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, a robust starting point is: Pd₂(dba)₃ (2 mol%), this compound (4.4 mol%), K₃PO₄ (2 equiv.), in 1,4-dioxane/H₂O (10:1) at 100 °C for 12-24 hours under an argon atmosphere.
Q3: Can these ligands be used with other metals besides palladium? Absolutely. As noted, 2-arylpyridine ligands are highly effective in Rhodium and Ruthenium-catalyzed C-H activation reactions.[1][3] They have also been explored with other metals like Iridium and Iron for various transformations.[1][12] The fundamental principles of coordination and potential inhibition remain relevant across different metals.
Data Presentation: Optimizing Reaction Conditions
The following table provides a representative example of a systematic optimization for a hypothetical Suzuki-Miyaura coupling reaction.
| Entry | Pd Precursor (mol%) | L:M Ratio | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 2:1 | K₂CO₃ | Toluene | 110 | 45 |
| 2 | Pd(OAc)₂ (2) | 2:1 | K₃PO₄ | Toluene | 110 | 62 |
| 3 | Pd₂(dba)₃ (1) | 2.2:1 | K₃PO₄ | Toluene | 110 | 75 |
| 4 | Pd₂(dba)₃ (1) | 2.2:1 | K₃PO₄ | Dioxane | 100 | 88 |
| 5 | Pd₂(dba)₃ (1) | 2.2:1 | K₃PO₄ | Dioxane | 100 | 95 |
| 6 | Pd₂(dba)₃ (1) | 4:1 | K₃PO₄ | Dioxane | 100 | 78 |
This data illustrates that changing the palladium precursor (Entry 3), base (Entry 2), and solvent (Entry 4) can lead to significant improvements. It also shows an optimal ligand-to-metal ratio, with a higher ratio causing a slight decrease in yield (Entry 6), likely due to product inhibition.
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization Screening
This protocol is designed for setting up parallel reactions to efficiently screen conditions.
-
Preparation: In a glovebox, array oven-dried reaction vials equipped with magnetic stir bars.
-
Solids: To each vial, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.5 equiv), and the selected base (2.0-3.0 equiv).
-
Stock Solutions: Prepare stock solutions of the palladium pre-catalyst and the this compound ligand in the chosen anhydrous, degassed solvent. This ensures accurate dispensing of small quantities.
-
Addition: Add the appropriate volume of solvent to each vial, followed by the ligand and catalyst stock solutions via syringe.
-
Reaction: Seal the vials tightly with Teflon-lined caps, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a magnetic stir plate.
-
Analysis: After the specified time, allow the vials to cool to room temperature. Take a small aliquot from each reaction, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine conversion and yield against an internal standard.[4]
Mechanistic Visualization
The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is shown below, highlighting the essential role of the this compound ligand (L).
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | | High Purity [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Portal [laro.lanl.gov]
- 12. researchgate.net [researchgate.net]
Side reaction products in the synthesis of 2-(m-Tolyl)pyridine.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(m-Tolyl)pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve optimal results.
I. Troubleshooting Guide: Common Side Reactions and Byproducts
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is often accomplished through cross-coupling reactions. While powerful, these methods can be prone to side reactions that diminish yield and complicate purification. This guide will address the most common issues in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is producing a significant amount of a byproduct with a mass corresponding to a tolyl-tolyl dimer. What is happening and how can I prevent it?
This is a classic case of homocoupling , a prevalent side reaction in Suzuki-Miyaura couplings.[1][2][3] It results from the coupling of two molecules of the organoboron reagent (in this case, m-tolylboronic acid) to form a symmetrical biaryl.
Causality:
-
Presence of Pd(II) Species: The catalytic cycle of the Suzuki reaction relies on a Pd(0) species. If Pd(II) complexes are present, either from the precatalyst or due to incomplete reduction, they can promote the homocoupling of boronic acids.[1]
-
Oxygen in the Reaction Mixture: Higher levels of oxygen can lead to an increase in homocoupling.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in the homocoupling pathway.
Troubleshooting Strategies:
| Strategy | Rationale |
| Thorough Degassing | Rigorously degas all solvents and the reaction mixture (e.g., via argon sparging or freeze-pump-thaw cycles) to minimize dissolved oxygen. This helps maintain the palladium catalyst in its active Pd(0) state.[1] |
| Use of Pd(0) Precatalysts | Employ a Pd(0) precatalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the need for an in-situ reduction step that can be inefficient and lead to residual Pd(II). |
| Ligand Selection | Utilize bulky, electron-rich phosphine ligands. These ligands can stabilize the Pd(0) center and promote the desired cross-coupling pathway over homocoupling. |
| Control of Reaction Conditions | Avoid unnecessarily high temperatures, as they can sometimes promote side reactions. Optimize the reaction temperature for your specific substrate combination. |
Q2: I am observing a significant amount of toluene in my crude reaction mixture after a Negishi coupling. What is the source of this byproduct?
The formation of toluene in this context is likely due to protodehalogenation of the starting m-tolyl halide or a related protonolysis side reaction.[4][5] This is a common issue in various cross-coupling reactions, including Negishi and Suzuki-Miyaura couplings.[4][6][7]
Causality:
-
Hydrogen Source: The hydrogen atom that replaces the halogen can come from various sources within the reaction mixture, including residual water, alcohols (if used as a solvent or additive), or even the phosphine ligand.[5]
-
Reaction with Base and Solvent: In some palladium-catalyzed reactions, particularly in basic DMF media, proto-dehalogenation can be a significant side reaction.[4][6]
Troubleshooting Strategies:
| Strategy | Rationale |
| Anhydrous Conditions | Ensure all reagents and solvents are scrupulously dried to minimize water content, which can act as a proton source. |
| Choice of Solvent | If using a protic solvent, consider switching to an aprotic alternative like THF or dioxane. |
| Ligand Optimization | The choice of ligand can influence the rate of protodehalogenation. Screening different phosphine ligands may help to suppress this side reaction. |
| Careful Base Selection | The nature and strength of the base can play a role. A weaker base might be less prone to promoting protonolysis pathways. |
Q3: My Directed Ortho-Metalation (DoM) approach to functionalize pyridine before coupling is giving me a mixture of regioisomers. How can I improve the selectivity?
Directed ortho-metalation is a powerful tool for regioselective functionalization, but its success hinges on the directing ability of the functional group and the reaction conditions.
Causality:
-
Directing Group Ability: The effectiveness of the directing metalation group (DMG) is crucial. Some groups are stronger directors than others. For pyridines, a directing group is generally required to overcome the inherent electronic preferences of the ring.[8]
-
Steric Hindrance: Steric bulk near the ortho position can hinder metalation, potentially leading to reaction at a less sterically encumbered site.
-
Reaction Temperature and Base: The choice of base (e.g., n-BuLi, s-BuLi, LDA) and the reaction temperature can significantly impact the selectivity of the deprotonation step.[8]
Troubleshooting Strategies:
| Strategy | Rationale |
| Optimize the Directing Group | Select a strong directing group that is compatible with your subsequent reaction steps. For pyridines, amides and carbamates are often effective.[9] |
| Control Reaction Temperature | Perform the metalation at low temperatures (typically -78 °C) to enhance kinetic control and minimize side reactions like anionic-Fries rearrangements.[8][10] |
| Screen Different Bases | The choice of organolithium or amide base can influence regioselectivity. For pyridine systems, LDA and LiTMP are often used to avoid nucleophilic addition to the ring.[8] |
| Solvent Effects | The solvent can influence the aggregation state and reactivity of the organolithium base. THF and diethyl ether are common choices, and switching between them can sometimes improve results.[10] |
II. Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanisms
-
What are the most common methods for synthesizing this compound? The most prevalent methods are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[11][12] and Negishi couplings.[13][14] These reactions involve coupling a 2-halopyridine with an appropriate m-tolyl-organometallic reagent. Directed ortho-metalation followed by coupling is another powerful strategy.[8][9][15]
-
Can you illustrate the catalytic cycle of the Suzuki-Miyaura reaction for this synthesis?
Purification and Work-up
-
My reaction was performed in pyridine as a solvent. What is the best way to remove it during work-up? Pyridine can be effectively removed by washing the organic layer with a dilute acidic solution, such as 1M HCl.[16][17] The acid protonates the basic pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous phase. For acid-sensitive compounds, washing with an aqueous copper sulfate solution is a milder alternative; pyridine forms a complex with copper(II) ions and is extracted into the aqueous layer.[16][17][18] Azeotropic removal with toluene under reduced pressure is also a viable method for removing trace amounts.[16][17]
-
How can I effectively separate my this compound product from the homocoupled 3,3'-dimethylbiphenyl byproduct? These two compounds often have different polarities. Column chromatography on silica gel is typically the most effective method for separation. A solvent system with a gradient of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) should allow for the elution of the less polar homocoupled product first, followed by the desired this compound.
Experimental Protocols
-
Can you provide a general, representative protocol for the Suzuki-Miyaura synthesis of this compound?
Disclaimer: This is a general protocol and should be optimized for your specific laboratory conditions and scale.
-
Reaction Setup: To an oven-dried flask, add 2-bromopyridine (1.0 eq.), m-tolylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (argon or nitrogen) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
III. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. --INVALID-LINK--
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. --INVALID-LINK--
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. --INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. --INVALID-LINK--
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. --INVALID-LINK--
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. --INVALID-LINK--
-
Negishi coupling. Wikipedia. --INVALID-LINK--
-
Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society. --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling. Benchchem. --INVALID-LINK--
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. --INVALID-LINK--
-
Directed (ortho) Metallation. University of Rochester. --INVALID-LINK--
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. --INVALID-LINK--
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. --INVALID-LINK--
-
How to remove pyridine from a reaction mixture. Benchchem. --INVALID-LINK--
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. --INVALID-LINK--
-
The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Johnson Matthey Technology Review. --INVALID-LINK--
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem. --INVALID-LINK--
-
Rhodium-Catalyzed Ortho-Vinylation of 2-Arylpyridines and Its Application in the Total Synthesis of Palmatine. ResearchGate. --INVALID-LINK--
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. --INVALID-LINK--
-
Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry. --INVALID-LINK--
-
5-Methyl-2,2'-Bipyridine. Organic Syntheses. --INVALID-LINK--
-
Process for preparation of pyridine derivatives. Google Patents. --INVALID-LINK--
-
What is best method to remove pyridine from a reaction mixture? ResearchGate. --INVALID-LINK--
-
Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? ResearchGate. --INVALID-LINK--
-
Negishi Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? Chemistry Stack Exchange. --INVALID-LINK--
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. baranlab.org [baranlab.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Substituted Pyridines
Welcome to the Technical Support Center for troubleshooting low yields in cross-coupling reactions involving 2-substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common challenges encountered during the synthesis of these important structural motifs. The inherent electronic properties of the pyridine ring, particularly when substituted at the 2-position, present unique challenges that can often lead to disappointing yields. This resource provides a structured approach to identifying the root cause of these issues and offers practical, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing specific advice for prevalent cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and other related transformations.
General Issues
Q1: My cross-coupling reaction with a 2-substituted pyridine is resulting in low to no product formation. What are the primary factors I should investigate first?
A1: Low or no conversion in cross-coupling reactions with 2-substituted pyridines is a frequent challenge. The primary culprits are often related to catalyst inhibition and the stability of the coupling partners. The lone pair on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation.[1][2] Additionally, 2-pyridyl organometallic reagents, especially boronic acids, are known for their instability.[3][4][5]
Here is a systematic workflow to begin your troubleshooting:
References
Technical Support Center: Purification of Pyridine and its Derivatives
Welcome to the Technical Support Center for the purification of pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity pyridine for their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common purification issues, grounded in established chemical principles and laboratory practices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding pyridine impurities and general purification strategies.
Q1: What are the most common impurities in commercial pyridine?
Commercial pyridine typically contains several classes of impurities. The most prevalent are:
-
Water: Pyridine is highly hygroscopic and readily absorbs moisture from the atmosphere. It forms a minimum-boiling azeotrope with water (composed of approximately 57% pyridine and 43% water by mole fraction), which boils at about 94°C.[1][2] This makes simple distillation ineffective for complete water removal.[1]
-
Homologous Amines: Higher boiling point homologues such as picolines (methylpyridines), lutidines (dimethylpyridines), and collidines (trimethylpyridines) are common impurities derived from its synthesis from coal tar.[1][3][4] These often have boiling points close to that of pyridine, complicating separation by simple distillation.
-
Non-Basic Compounds & Degradation Products: Aldehydes, imines, and other non-basic organic materials can be present.[5][6] Over time, particularly with exposure to air and light, pyridine can degrade, leading to the formation of colored impurities that give it a yellow or brown tint.[1]
Q2: My pyridine has a yellow or brown color. What causes this and is it problematic?
A yellow or brown discoloration in pyridine is a common sign of impurities, typically resulting from degradation products or the presence of aldehydes that can undergo condensation reactions.[1][5] For most synthetic applications, especially those involving sensitive reagents or catalysts, this discoloration indicates that the pyridine is not of sufficient purity. The purification methods described in this guide, such as treatment with an oxidizing agent or distillation from a non-volatile drying agent, will typically yield a colorless liquid.[1]
Q3: How should I properly store purified, anhydrous pyridine?
Proper storage is critical to maintain the purity of anhydrous pyridine. It should be stored in a dark or amber glass bottle with a tightly sealed cap to protect it from light and moisture.[1][7] For long-term storage and to maintain dryness, it can be kept over activated molecular sieves (type 3A or 4A), calcium hydride, or barium oxide.[3][8] The container should be flushed with an inert gas like nitrogen or argon before sealing to displace air and moisture.[3][9]
Part 2: Troubleshooting Guide & Protocols
This section provides detailed, step-by-step solutions to specific purification challenges.
Issue 1: My pyridine sample contains water. How do I dry it effectively?
Causality: The hygroscopic nature of pyridine and its water azeotrope are the primary challenges.[1] The choice of method depends on the initial water content and the required level of dryness.
Caption: Decision tree for selecting a pyridine drying method.
This is the most common and reliable method for obtaining anhydrous pyridine suitable for most applications.
Step 1: Pre-drying with Potassium Hydroxide (KOH)
-
Place the pyridine to be purified in a suitable round-bottom flask.
-
Add solid KOH pellets (approximately 20-40 g per liter of pyridine).[3]
-
Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For very wet pyridine, this may take several days. The KOH will absorb the bulk of the water.
-
Expert Insight: KOH is an excellent initial drying agent because it is inexpensive and highly effective at removing large amounts of water. It also removes acidic impurities.
-
Step 2: Final Drying and Distillation from Calcium Hydride (CaH₂)
-
Carefully decant the pre-dried pyridine from the KOH pellets into a new, dry distillation flask equipped with a magnetic stir bar.
-
Add calcium hydride (CaH₂) to the decanted pyridine (approximately 5-10 g per liter).[1]
-
Safety Warning: CaH₂ reacts with water to produce flammable hydrogen gas. Ensure the apparatus is not sealed and has a vent to a fume hood.[10]
-
-
Fit the flask with a distillation head and condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Reflux the pyridine over the CaH₂ for at least one hour (or overnight for best results).[8] This allows the CaH₂ to react completely with any residual water.
-
After refluxing, proceed with the distillation. Collect the fraction that boils at a constant temperature (Boiling point of pyridine: 115°C). Discard the first few milliliters of distillate, as it may contain more volatile impurities.
-
Collect the purified, anhydrous pyridine in a receiver flask that has been oven-dried and flushed with nitrogen. Store as described in FAQ Q3.
Issue 2: I've distilled my pyridine, but GC/NMR analysis shows it's still impure.
Causality: If water has been successfully removed, the remaining impurities are likely picolines and lutidines, which have boiling points very close to pyridine and cannot be separated by simple distillation.[1]
| Compound | Boiling Point (°C) |
| Pyridine | 115 |
| 2-Picoline (α) | 129 |
| 3-Picoline (β) | 144 |
| 4-Picoline (γ) | 144 |
| 2,6-Lutidine | 144 |
To separate liquids with close boiling points, a fractional distillation is required.[11]
-
Set up a distillation apparatus as described in Protocol 1, but insert a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the distillation head.[11]
-
Ensure the pyridine has been pre-dried with KOH and is being distilled from a drying agent like CaH₂ or BaO.[3]
-
Heat the flask slowly and evenly. The goal is to establish a gradual temperature gradient up the column.
-
Maintain a very slow and steady distillation rate (1-2 drops per second). A high rate will ruin the separation efficiency.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a constant 115°C. Any fractions collected at significantly different temperatures should be discarded.
-
Expert Insight: The efficiency of the separation depends on the length and type of the fractionating column (the number of "theoretical plates"). For very difficult separations, a longer, packed column is superior to a simple Vigreux column.[11]
-
For the highest purity, chemical methods involving complexation can be used to separate pyridine from its homologues.
-
Prepare a solution of zinc chloride (ZnCl₂) in a mixture of water, concentrated HCl, and ethanol.[3]
-
Slowly add the crude, dry pyridine to the stirred ZnCl₂ solution. A crystalline precipitate of the ZnCl₂·(pyridine)₂ complex will form.
-
Filter the crystalline complex and recrystallize it from absolute ethanol to further purify it.
-
Treat the purified complex with a concentrated sodium hydroxide (NaOH) solution. This will decompose the complex, regenerating the free pyridine.
-
The liberated pyridine will separate as an upper layer. Separate this layer, dry it thoroughly with fresh KOH pellets, and distill it as described in Protocol 1.[3] This method is highly effective but more labor-intensive.
Issue 3: I need to remove pyridine from my reaction mixture after it was used as a solvent or base.
Causality: Pyridine has a relatively high boiling point (115°C), making it difficult to remove completely by simple rotary evaporation.
This is the most common workup procedure. Pyridine is a base and will react with an acid to form a water-soluble pyridinium salt, which can be extracted into an aqueous layer.[12]
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute acid solution, such as 1M HCl or a 5-10% aqueous copper sulfate (CuSO₄) solution.[12][13] The CuSO₄ wash is preferred if your target compound is acid-sensitive.[12]
-
Shake the funnel and allow the layers to separate. Drain the lower aqueous layer, which contains the pyridinium salt.
-
Repeat the wash 1-2 more times to ensure complete removal.
-
Finally, wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any excess acid) and then with brine (to remove bulk water), before drying with a drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating.[12]
If the product is sensitive to water or acids, pyridine can be removed by forming a lower-boiling azeotrope with another solvent.
-
Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the pyridine.
-
Add a solvent that forms an azeotrope with pyridine, such as toluene or heptane.[12][14]
-
Concentrate the mixture again on the rotary evaporator. The pyridine will be removed along with the added solvent at a lower temperature than the boiling point of pyridine itself.
-
Repeat the addition and evaporation of the azeotroping solvent (e.g., toluene) 2-3 times to remove residual traces of pyridine.[14]
Caption: Decision tree for post-reaction pyridine removal.
References
- 1. benchchem.com [benchchem.com]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. researchgate.net [researchgate.net]
- 9. drying pyridine | VIPEr [ionicviper.org]
- 10. Calcium hydride - Wikipedia [en.wikipedia.org]
- 11. Purification [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
Technical Support Center: Enhancing Reaction Rate in C-H Arylation with Pyridine-Based Ligands
Welcome to the technical support center for C-H arylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize C-H arylation reactions facilitated by pyridine-based ligands. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the complexities of these powerful synthetic transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Question 1: My C-H arylation reaction shows low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is one of the most common issues in C-H arylation and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Cause 1: Inactive Catalyst Species The active palladium catalyst can be sensitive to air and moisture. Improper handling or degradation of the palladium precursor can lead to a non-starter reaction.
-
Solution:
-
Use High-Purity Reagents: Ensure your palladium source (e.g., Pd(OAc)₂, PdCl₂) is of high purity and has been stored correctly.
-
Degas Your Solvent: Solvents can contain dissolved oxygen, which can oxidize and deactivate the active Pd(0) species in catalytic cycles that proceed via a Pd(0)/Pd(II) pathway. Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use.
-
Work Under Inert Atmosphere: Assemble your reaction under an inert atmosphere using a glovebox or standard Schlenk line techniques to prevent exposure to oxygen.
-
Potential Cause 2: Inefficient C-H Activation Step The C-H bond cleavage is often the rate-determining step. Its efficiency is highly dependent on the electronic and steric nature of the substrate and the reaction conditions.
-
Solution:
-
Optimize the Base: The base plays a crucial role in the concerted metalation-deprotonation (CMD) mechanism, which is a common pathway for C-H activation. A base that is too weak may not facilitate proton abstraction effectively. Conversely, a base that is too strong can lead to side reactions.
-
Incorporate an Additive: Carboxylic acids, particularly pivalic acid (PivOH), are frequently used as additives. They can act as a proton shuttle in the CMD step, lowering the activation energy barrier.[1][3]
-
Increase Reaction Temperature: C-H activation is an energy-intensive step. Increasing the temperature can provide the necessary activation energy. Monitor for potential product degradation at higher temperatures.[1][4]
-
Potential Cause 3: Poor Ligand-Palladium Coordination The pyridine-based ligand is essential for directing the arylation and stabilizing the palladium catalyst. Steric hindrance or electronic effects can prevent effective coordination.
-
Solution:
-
Screen Different Pyridine Ligands: The electronic and steric properties of the pyridine ligand can significantly impact the reaction rate. For instance, more electron-donating ligands can increase the electron density on the palladium center, potentially facilitating oxidative addition.
-
Adjust Ligand-to-Metal Ratio: An optimal ligand-to-metal ratio is critical. Too little ligand may not sufficiently stabilize the catalyst, while too much can lead to the formation of inactive, coordinatively saturated palladium species. A common starting point is a 1:1 or 2:1 ligand-to-palladium ratio.
-
Below is a troubleshooting workflow to address low conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Regioselectivity in C-H arylation is primarily dictated by the directing group and the electronic properties of the substrate.
Potential Cause 1: Weak Directing Group Effect The nitrogen atom of the pyridine ring directs the palladium catalyst to an ortho C-H bond to form a stable five- or six-membered palladacycle intermediate.[5][6] If this interaction is weak, arylation at other positions can occur.
-
Solution:
-
Enhance Lewis Basicity: A more Lewis basic pyridine nitrogen will coordinate more strongly to the palladium center, enhancing the directing effect.
-
Consider Electronic Effects of the Substrate: The inherent electronic properties of the pyridine ring influence which C-H bonds are most acidic and reactive. Electron-withdrawing groups can make certain C-H bonds more acidic and thus more susceptible to activation.[3][7] For example, an electron-withdrawing group at the 3-position of pyridine often directs arylation to the C-4 position.[3]
-
Steric Hindrance: Bulky substituents near a C-H bond can sterically disfavor palladation at that site. You can leverage this to direct the reaction to a less hindered position.[8]
-
Potential Cause 2: Competing Reaction Pathways In some cases, a non-directed, background reaction can compete with the desired directed pathway, leading to a mixture of isomers.
-
Solution:
-
Lower the Reaction Temperature: Non-directed pathways may have a higher activation energy. Lowering the temperature can favor the lower-energy, directed pathway.
-
Use of Silver Salts: Silver salts, such as Ag₂CO₃ or AgF, can act as halide scavengers and potentially as Lewis acids that coordinate to the pyridine nitrogen. This can alter the electronic properties of the ring and enhance the selectivity of the C-H activation step.[3][8]
-
Question 3: I am observing significant formation of homocoupled biaryl byproduct from my aryl halide. What is causing this and how can I minimize it?
Answer:
Homocoupling of the aryl halide is a common side reaction, particularly when the desired C-H activation/arylation is slow.
Potential Cause: Slow C-H Activation/Reductive Elimination If the catalytic cycle is stalled after the oxidative addition of the aryl halide, the resulting Ar-Pd(II)-X species can react with another molecule of Ar-Pd(II)-X or undergo other pathways that lead to Ar-Ar homocoupling.
-
Solution:
-
Accelerate the C-H Activation Step: By implementing the strategies from Question 1 (e.g., optimizing the base, adding PivOH), you can make the C-H activation step more competitive with the homocoupling pathway.
-
Optimize the Ligand: The choice of ligand can influence the rate of reductive elimination. Bulky, electron-rich phosphine ligands, when used in conjunction with pyridine-directing groups, have been shown to promote the desired cross-coupling over homocoupling.[2] However, in a ligand-directed reaction where pyridine itself is the ligand, modifying the pyridine structure is key.
-
Control Stoichiometry: Using a slight excess of the C-H substrate relative to the aryl halide can favor the cross-coupling pathway. However, this is not always economically feasible.
-
Lower Catalyst Loading: High concentrations of the palladium catalyst can sometimes favor bimolecular side reactions like homocoupling. Try reducing the catalyst loading once optimal conditions are found.
-
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Base | Use a base strong enough for C-H activation but not excessively so. | A well-chosen base accelerates the rate-limiting C-H activation, making it more competitive. |
| Additive | Add PivOH (0.2-1.0 equiv). | Facilitates the CMD pathway, increasing the rate of the desired reaction.[3] |
| Ligand | If applicable, use bulky, electron-rich ancillary ligands. | Promotes reductive elimination to form the cross-coupled product. |
| Temperature | Use the lowest temperature that gives a reasonable reaction rate. | May disfavor side reactions with higher activation energies. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed C-H arylation with a pyridine directing group?
A1: The most commonly accepted mechanism involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In a typical Pd(II)/Pd(IV) cycle:
-
C-H Activation: The pyridine nitrogen coordinates to the Pd(II) catalyst, directing it to an ortho C-H bond. A concerted metalation-deprotonation (CMD) event occurs, often assisted by a base or an additive like pivalate, to form a five-membered palladacycle intermediate.[6]
-
Oxidation: The palladacycle is oxidized by an oxidant or the arylating agent itself (like a diaryliodonium salt) from Pd(II) to a high-valent Pd(IV) species.[6][9]
-
Reductive Elimination: The aryl group and the substrate's carbon atom are eliminated from the Pd(IV) center, forming the C-C bond of the desired product and regenerating the Pd(II) catalyst.[5][9]
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Q2: How do I choose the right solvent for my reaction?
A2: The solvent can influence the reaction by affecting the solubility of reagents, the stability of intermediates, and the rate of key steps.
-
Polar Aprotic Solvents: Solvents like DMA, DMF, or NMP are commonly used as they can dissolve the polar intermediates and salts involved in the reaction.[1]
-
Aromatic Solvents: Toluene or xylene are also effective, especially for less polar substrates.[2]
-
Ethers: Dioxane is another frequently used solvent.[5] The optimal solvent is often substrate-dependent, and screening may be necessary. Start with a commonly used solvent like DMA or toluene.
Q3: Can I run these reactions open to the air?
A3: Generally, it is highly recommended to perform these reactions under an inert atmosphere (N₂ or Ar). The active palladium catalyst, particularly if it involves a Pd(0) intermediate, can be susceptible to oxidation by atmospheric oxygen, which deactivates the catalyst and leads to lower yields.[9] While some robust catalytic systems have been developed, starting with inert conditions is the best practice for reproducibility and high yields.
Q4: What is the role of silver salts (e.g., Ag₂CO₃, AgF) as additives?
A4: Silver salts can play multiple roles in C-H arylation reactions:
-
Oxidant: In oxidative C-H/C-H couplings, silver salts can act as the terminal oxidant to regenerate the active Pd(II) catalyst.[8]
-
Halide Scavenger: When using aryl halides, the generated halide anion can coordinate to the palladium center and inhibit catalysis. Silver salts can precipitate the halide (e.g., as AgBr or AgI), preventing this inhibition.
-
Lewis Acid: Silver ions can coordinate to the pyridine nitrogen, which can increase the acidity of the ortho C-H bonds, potentially facilitating the C-H activation step.[3]
Experimental Protocols
General Protocol for a Palladium-Catalyzed C-H Arylation
This protocol is a general starting point and should be optimized for specific substrates and coupling partners.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Pyridine-based ligand (if used as an additive, 2-10 mol%)
-
Pyridine-containing substrate (1.0 equiv)
-
Aryl halide (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Additive (e.g., PivOH, 0.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or DMA, to make a 0.1-0.2 M solution with respect to the substrate)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, ligand (if applicable), base, and additive under an inert atmosphere (e.g., in a glovebox).
-
Add the pyridine-containing substrate and the aryl halide to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100-130 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated pyridine.
References
- 1. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of 2-(m-Tolyl)pyridine and 2-Phenylpyridine in C-H Activation
This guide provides a detailed comparison of the catalytic performance of 2-(m-Tolyl)pyridine and its unsubstituted counterpart, 2-phenylpyridine. These bidentate N^C ligands are foundational in coordination chemistry and catalysis, particularly in transition metal-catalyzed C-H functionalization reactions. Understanding the subtle yet significant impact of the meta-methyl substituent on catalytic efficiency is crucial for researchers in catalyst design, organic synthesis, and drug development. We will explore the electronic and steric factors that differentiate these two ligands, supported by experimental data and detailed protocols.
Introduction: Structural and Electronic Profiles
2-Phenylpyridine is a widely employed directing group in C-H activation chemistry. Its pyridine nitrogen atom acts as a robust coordinating anchor for a transition metal, positioning it to selectively activate an otherwise inert C-H bond at the ortho-position of the phenyl ring.[1][2] This directed cyclometalation is a key step in numerous catalytic cycles, forming stable and reactive metallacycle intermediates.[3][4]
This compound introduces a single methyl group at the meta-position of the phenyl ring. This modification, while seemingly minor, imparts distinct electronic and steric characteristics that can modulate the behavior of the resulting catalyst.
-
Electronic Effect : The methyl group is a weak electron-donating group (EDG).[5] This inductive effect increases the electron density on the phenyl ring, which can influence the kinetics of the electrophilic C-H activation step. A more electron-rich C-H bond may react faster with an electrophilic metal center.[6]
-
Steric Effect : The meta-positioning of the methyl group does not directly obstruct the ortho C-H bonds targeted for activation. However, its presence can influence the overall conformation of the ligand within the metal's coordination sphere, potentially affecting the stability of intermediates or the rate of subsequent steps in the catalytic cycle.[6][7]
Below is a visual representation of the two ligand structures.
Comparative Catalytic Performance: A Data-Driven Analysis
The true measure of a ligand's utility is its performance in a catalytic reaction. C-H activation is a powerful tool for forging new C-C and C-heteroatom bonds, and ligands like 2-phenylpyridine are central to this field.[1][2] We will analyze their performance in a representative palladium-catalyzed C-H arylation reaction.
Mechanistic studies have shown that such transformations often proceed via a turnover-limiting oxidation of a dimeric Pd(II) palladacycle intermediate.[8] The electronic nature of the directing ligand can influence the energy of this transition state.
Table 1: Comparison of Yields in Pd-Catalyzed Ortho-Arylation
| Entry | Directing Ligand | Substituent (on Phenyl Ring) | Arylating Reagent | Yield (%) | Source |
| 1 | 2-Phenylpyridine | H (Unsubstituted) | [Mes–I–Ph]BF₄ | 85 | [8] |
| 2 | This compound | m-CH₃ | [Mes–I–Ph]BF₄ | 85 | [8] |
| 3 | 2-(p-Tolyl)pyridine | p-CH₃ | [Mes–I–Ph]BF₄ | 89 | [8] |
| 4 | 2-(m-CF₃-phenyl)pyridine | m-CF₃ (Electron-Withdrawing) | [Mes–I–Ph]BF₄ | 63 | [8] |
Reaction Conditions: Substrate (1 equiv), [Mes–I–Ph]BF₄ (1.1 equiv), Pd(OAc)₂ (5 mol %), 3-Me-2-phenylpyridine (for catalyst formation), PhCl/TCE, 100 °C.
Analysis of Results:
The data from Table 1, derived from a study on Pd-catalyzed C-H arylation with diaryliodonium salts, provides key insights.[8]
-
This compound vs. 2-Phenylpyridine : In this specific system, the catalytic performance of this compound is identical to that of the parent 2-phenylpyridine, both affording an 85% yield (Entries 1 & 2).[8] This suggests that the weak electron-donating effect and minimal steric hindrance of the meta-methyl group do not significantly alter the rate-limiting step of this catalytic cycle.
-
Electronic Effects : The impact of electronics is more apparent when comparing with other substituents. The electron-donating para-methyl group in 2-(p-tolyl)pyridine gives a slightly improved yield of 89% (Entry 3).[8] Conversely, the strongly electron-withdrawing meta-trifluoromethyl group leads to a significantly lower yield of 63% (Entry 4).[8] This trend is consistent with an electrophilic C-H activation mechanism, where a more electron-rich arene reacts more readily.[6]
While in the specific case above the difference was negligible, in other catalytic systems, particularly those with different metal centers or reaction mechanisms, the meta-methyl group can exert a more pronounced influence. For instance, in certain rhodium- or iridium-catalyzed reactions, the ligand's electronic properties can more dramatically affect the stability of catalytic intermediates and transition states.[6][9]
Mechanistic Considerations: The Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed C-H activation/arylation involving 2-arylpyridine directing groups provides a framework for understanding these subtle electronic effects.[1][8]
-
C-H Activation : The process begins with the coordination of the 2-arylpyridine to a Pd(II) salt, followed by a concerted metalation-deprotonation step to form a five-membered palladacycle intermediate.[3][8] This step is often facilitated by a base or acetate.
-
Oxidative Addition : The palladacycle, often existing as a dimeric resting state, is oxidized by the arylating reagent (e.g., a diaryliodonium salt) from Pd(II) to a high-valent Pd(IV) species.[8] This step is frequently the turnover-limiting step of the entire cycle. The electron density at the metal center, modulated by the ligand, is critical here. Higher electron density, as promoted by EDGs like a methyl group, can facilitate this oxidative step.
-
Reductive Elimination : The Pd(IV) intermediate undergoes C-C bond-forming reductive elimination, releasing the ortho-arylated product and regenerating a Pd(II) species, which can re-enter the catalytic cycle.[1][8]
The comparable performance of this compound and 2-phenylpyridine in the cited example suggests that the electronic push from the meta-methyl group is not substantial enough to significantly lower the activation barrier of the turnover-limiting oxidation step in that specific palladium-catalyzed system.
Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine
This protocol is a representative example of a C-H functionalization reaction where these ligands are employed. It is designed to be self-validating through the inclusion of a well-defined catalyst system and clear isolation procedures.
Objective: To synthesize 2-(2-biphenyl)pyridine via a palladium-catalyzed ortho-arylation of 2-phenylpyridine.
Materials:
-
2-Phenylpyridine (Substrate)
-
Diphenyliodonium tetrafluoroborate ([Ph₂I]BF₄) (Arylating Agent)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Chlorobenzene (Solvent)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol, 1 equiv.), diphenyliodonium tetrafluoroborate (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.05 mmol, 5 mol %), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition : Add dry, degassed chlorobenzene (5 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
-
Characterization : Confirm the identity and purity of the product, 2-(2-biphenyl)pyridine, using ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield.
Conclusion
The comparison between this compound and 2-phenylpyridine highlights the nuanced role of ligand design in catalysis. While the meta-methyl group in this compound is weakly electron-donating, its impact on catalytic activity can be subtle and highly dependent on the specific metal, oxidant, and overall reaction mechanism.
-
In the examined Pd-catalyzed C-H arylation, its performance was virtually identical to the unsubstituted 2-phenylpyridine, demonstrating that minor electronic perturbations do not always translate to significant changes in yield for robust catalytic systems.[8]
-
The broader trend, however, confirms that electron-donating groups generally favor electrophilic C-H activation processes, while electron-withdrawing groups are detrimental.[6]
For researchers and drug development professionals, this guide underscores a critical principle: while 2-phenylpyridine serves as an excellent and reliable platform, substituted analogues like this compound offer avenues for fine-tuning. Even if a particular modification does not yield dramatic improvement in one system, it may prove beneficial in another, more sensitive catalytic transformation. The choice of ligand should always be considered within the full context of the desired reaction.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to 2-(m-Tolyl)pyridine and Other Pyridine Derivatives as Ligands in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount in optimizing transition-metal catalyzed reactions. Pyridine-based ligands are a cornerstone in this field due to their modular nature, allowing for fine-tuning of steric and electronic properties. This guide provides an in-depth comparison of 2-(m-Tolyl)pyridine with other pyridine derivatives, offering insights into their performance in key catalytic transformations, supported by experimental data and detailed protocols.
Introduction: The Role of Pyridine Ligands in Catalysis
Pyridine and its derivatives are indispensable ligands in coordination chemistry and homogeneous catalysis. The nitrogen atom's lone pair readily coordinates to transition metals, while the aromatic ring system can be functionalized to modulate the ligand's electronic and steric environment. These modifications directly impact the stability, activity, and selectivity of the resulting metal complex. This guide will focus on mono-pyridyl ligands, particularly 2-arylpyridines, with a special emphasis on this compound and its comparison with ortho- and para-isomers, as well as other substituted pyridines.
Ligand Properties: Steric and Electronic Effects
The catalytic efficacy of a ligand is intrinsically linked to its steric and electronic properties. In the case of tolyl-substituted pyridines, the position of the methyl group on the phenyl ring dictates these characteristics.
Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This effect is most pronounced at the ortho and para positions due to resonance stabilization of the corresponding carbocation intermediates in electrophilic aromatic substitution, which by analogy, influences the electron density on the pyridine nitrogen.[1] Consequently, 2-(p-tolyl)pyridine and 2-(o-tolyl)pyridine are slightly more electron-donating than this compound. Increased electron density on the pyridine nitrogen can enhance the ligand's ability to donate to the metal center, which can influence the rates of oxidative addition and reductive elimination in a catalytic cycle.[2]
Steric Effects: The steric hindrance around the coordinating nitrogen atom is significantly influenced by the position of the methyl group.
-
2-(o-Tolyl)pyridine: The ortho-methyl group imparts significant steric bulk near the nitrogen atom, which can promote reductive elimination and prevent catalyst deactivation through the formation of inactive dimeric species.[3]
-
This compound: The meta-methyl group provides a moderate level of steric hindrance, influencing the geometry of the metal complex without being as encumbering as the ortho-isomer.
-
2-(p-Tolyl)pyridine: The para-methyl group exerts minimal steric influence on the coordination sphere of the metal.
The interplay of these electronic and steric factors is crucial in determining the optimal ligand for a specific catalytic application.
Performance in Catalytic Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is critical, especially when coupling challenging substrates like 2-pyridyl nucleophiles.[4] While direct comparative data for the tolyl-substituted pyridines as ligands in this specific reaction is scarce, we can infer performance based on the principles of ligand design.
In the coupling of aryl halides with 2-pyridylboronates, ligands that are both electron-rich and sterically hindered often provide the best results. The steric bulk of 2-(o-tolyl)pyridine could be advantageous in promoting the reductive elimination step to afford the biaryl product. The moderate steric profile of this compound may offer a balance between catalyst stability and reactivity.
Table 1: Hypothetical Performance Comparison in Suzuki-Miyaura Coupling *
| Ligand | Proposed Electronic Effect | Proposed Steric Effect | Anticipated Yield | Rationale |
| 2-(o-Tolyl)pyridine | Moderately Electron-Donating | High Steric Hindrance | Good to Excellent | Steric bulk can accelerate reductive elimination.[3] |
| This compound | Weakly Electron-Donating | Moderate Steric Hindrance | Good | A balance of steric and electronic properties. |
| 2-(p-Tolyl)pyridine | Moderately Electron-Donating | Low Steric Hindrance | Moderate to Good | May be more prone to catalyst deactivation. |
| 2-Phenylpyridine | Neutral | Low Steric Hindrance | Moderate | Baseline performance without electronic or significant steric influence from a substituent. |
*This table is a projection based on established principles of ligand effects in catalysis and is intended to guide experimentation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol is adapted from established methods for Suzuki-Miyaura couplings involving heteroaryl halides.[4][5]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
This compound (or other pyridine ligand, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromopyridine, phenylboronic acid, Pd(OAc)₂, the pyridine ligand, and K₂CO₃.
-
Add the toluene/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The electron-deficient nature of the pyridine ring can make it a challenging substrate.[6] The choice of ligand is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often employed, but pyridine-based ligands can also play a role, particularly as ancillary ligands or in specific applications.
For the amination of aryl halides, a more electron-donating ligand on the palladium center generally facilitates the oxidative addition step. Therefore, 2-(o-tolyl)pyridine and 2-(p-tolyl)pyridine might be expected to perform better than this compound. However, the steric bulk of the ortho-isomer could also be beneficial.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine
This protocol is based on established procedures for the Buchwald-Hartwig amination.[2][7]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A step-by-step workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
This compound (or other pyridine ligand, 2.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, the pyridine ligand, and NaOtBu to a Schlenk tube.
-
Add toluene, followed by 4-bromoanisole and morpholine.
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Performance in C-H Activation
Direct C-H activation is an atom-economical method for forming new bonds. 2-Arylpyridines are excellent substrates for directed C-H functionalization, where the pyridine nitrogen acts as a directing group. The ligand's role in these reactions can be to stabilize the active catalyst or to participate directly in the catalytic cycle.
In ruthenium-catalyzed ketone-directed ortho-arylation, the addition of 2-(o-tolyl)pyridine has been shown to significantly enhance the reaction.[3] This suggests that the steric bulk of the ortho-substituent is beneficial, likely by promoting a key step in the catalytic cycle or preventing catalyst decomposition. While a direct comparison with this compound was not provided in that study, it is plausible that the moderate steric hindrance of the meta-isomer would also be beneficial compared to the less hindered 2-phenylpyridine.
Table 2: Observed and Inferred Performance in Ruthenium-Catalyzed C-H Arylation
| Ligand | Role | Performance | Reference/Inference |
| 2-(o-Tolyl)pyridine | Additive | Significant enhancement | [3] |
| This compound | Additive | Likely enhancement | Inferred from the positive effect of steric bulk. |
| 2-Phenylpyridine | Additive | Moderate performance | Inferred as a baseline. |
Synthesis of this compound
A common method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the synthesis of 2-arylpyridines via Suzuki-Miyaura coupling.[5]
Materials:
-
2-Bromopyridine (10 mmol)
-
3-Tolylboronic acid (12 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
2 M Aqueous sodium carbonate solution (20 mL)
-
Toluene (50 mL)
Procedure:
-
Combine 2-bromopyridine, 3-tolylboronic acid, and Pd(PPh₃)₄ in a round-bottom flask.
-
Add toluene and the aqueous sodium carbonate solution.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Conclusion and Future Outlook
This compound presents a unique combination of moderate steric hindrance and weak electron-donating character, positioning it as a versatile ligand in transition metal catalysis. While direct, quantitative comparisons with its ortho- and para-isomers are not extensively documented in the literature, established principles of ligand design allow for rational selection and optimization.
The ortho-isomer, 2-(o-tolyl)pyridine, with its significant steric bulk, appears advantageous in reactions where reductive elimination is rate-limiting or where catalyst stability is a concern. The para-isomer, 2-(p-tolyl)pyridine, offers stronger electronic donation with minimal steric hindrance. This compound provides a valuable middle ground, offering a balance that may be optimal for specific substrate combinations and reaction conditions.
Further research involving systematic, head-to-head comparisons of these and other substituted pyridine ligands is warranted to fully elucidate their structure-activity relationships. Such studies will undoubtedly contribute to the rational design of more efficient and selective catalysts for a wide range of chemical transformations.
References
- 1. The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the Spectroscopic Analysis and Characterization of 2-(m-Tolyl)pyridine Complexes
The robust and unambiguous characterization of organometallic compounds is the bedrock upon which innovative applications in materials science, catalysis, and pharmaceutical development are built. Cyclometalated complexes, particularly those featuring substituted phenylpyridines, have garnered significant attention for their unique photophysical properties, making them key components in technologies like Organic Light-Emitting Diodes (OLEDs).[1] The ligand this compound, a derivative of the widely-studied 2-phenylpyridine (ppy), offers a nuanced modification of electronic and steric properties through the introduction of a methyl group at the meta-position of the phenyl ring.
This guide provides a comprehensive framework for the spectroscopic analysis of this compound (m-tpy) complexes. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, present self-validating protocols, and compare the expected results against well-established benchmarks, such as complexes of 2-phenylpyridine (ppy) and 2-(p-tolyl)pyridine (p-tpy). Our objective is to equip researchers with the practical insights needed to confidently elucidate the structure, purity, and electronic nature of these valuable compounds.
The Characterization Workflow: A Multi-Faceted Approach
A single analytical technique is insufficient to fully characterize a novel organometallic complex. True confidence in a structural assignment is achieved through the convergence of data from multiple, complementary spectroscopic methods. The logical flow of this process is critical, with each step informing the next.
References
The Rise of Pyridine-Based Hole-Transporting Materials: A Comparative Guide for Perovskite Solar Cell Performance
In the relentless pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole-transporting material (HTM) remains a critical component, profoundly influencing device performance, longevity, and cost. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl)amine-9,9′-spirobifluorene, widely known as Spiro-OMeTAD, has been the gold standard. However, its widespread adoption is hampered by a high synthesis cost, low intrinsic hole mobility, and a reliance on hygroscopic dopants that can compromise the long-term stability of the device.[1][2] This has catalyzed a vibrant search for alternative HTMs that are not only cost-effective but also inherently more stable. Among the most promising candidates are derivatives of pyridine, which are emerging as versatile, efficient, and robust materials for next-generation PSCs.[3][4]
This guide provides an in-depth performance evaluation of pyridine-based HTMs, with a particular focus on tolyl-substituted pyridine derivatives as a case study, and compares them against the incumbent Spiro-OMeTAD. We will delve into the causality behind molecular design, present supporting experimental data, and provide detailed protocols for device fabrication and characterization, offering a comprehensive resource for researchers in the field.
The Rationale for Pyridine-Based HTMs: Beyond a Simple Spiro-OMeTAD Replacement
The allure of pyridine-based compounds as HTMs stems from several key molecular and material properties. The electron-deficient nature of the pyridine ring, coupled with the lone pair of electrons on the nitrogen atom, offers unique advantages.[4] These characteristics can lead to:
-
Favorable Energy Level Alignment: The electronic properties of pyridine derivatives can be finely tuned to lower the Highest Occupied Molecular Orbital (HOMO) energy level. This facilitates efficient hole extraction from the perovskite valence band and can contribute to a higher open-circuit voltage (VOC).[4]
-
Dopant-Free Operation: The intrinsic properties of some pyridine-based HTMs can be tailored to achieve sufficient hole conductivity without the need for additives like Li-TFSI and 4-tert-butylpyridine (tBP), which are known to negatively impact the stability of Spiro-OMeTAD.[3][5]
-
Enhanced Stability: Pyridine derivatives can exhibit improved hydrophobicity and thermal stability compared to Spiro-OMeTAD. The nitrogen atom in the pyridine ring can also interact with the lead atoms of the perovskite layer, passivating defects at the interface and reducing non-radiative recombination.[4][6]
-
Lower Synthesis Cost: The synthesis routes for many pyridine-based small molecules can be more straightforward and utilize less expensive starting materials compared to the multi-step synthesis of Spiro-OMeTAD, making them a more economically viable option for large-scale production.
Comparative Performance Analysis: Phenylpyridine Derivatives vs. Spiro-OMeTAD
While a dedicated HTM based on a 2-(m-Tolyl)pyridine core is not yet prominent in the literature, a recent comprehensive study on heteroaryl derivatives as additives in Spiro-OMeTAD provides invaluable insights into the performance of closely related isomers, including 2-(p-Tolyl)pyridine. This allows for a robust comparative analysis of their impact on device efficiency and, crucially, thermal stability.
Key Photovoltaic Parameters
The following table summarizes the performance of perovskite solar cells incorporating different phenylpyridine derivatives as additives in the Spiro-OMeTAD layer, compared to the standard tBP additive.
| Additive in Spiro-OMeTAD HTL | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Reference |
| 4-tert-butylpyridine (tBP) | 20.5 | 1.145 | 23.1 | 77 | |
| 4-Phenylpyridine | 23.2 | 1.155 | 24.5 | 81 | |
| 2-Phenylpyridine | 25.0 | 1.165 | 25.1 | 82 | |
| 2-(p-Tolyl)pyridine | Comparable to 2-Phenylpyridine | Not specified | Not specified | Not specified |
As the data indicates, the replacement of the conventional tBP additive with phenylpyridine derivatives leads to a significant enhancement in all key photovoltaic parameters. Notably, devices with 2-phenylpyridine achieved a remarkable PCE of 25.0%, showcasing the potential of this class of molecules. The study also highlights that the introduction of a methyl group, as in 2-(p-Tolyl)pyridine, does not adversely affect performance and results in stability comparable to 2-phenylpyridine. This suggests that the tolyl-substituted pyridines are a promising avenue for further HTM development.
Thermal Stability: A Critical Advantage
One of the most significant drawbacks of Spiro-OMeTAD-based HTLs is their poor thermal stability. The aforementioned study provides compelling evidence that phenylpyridine derivatives can dramatically improve the longevity of PSCs under thermal stress.
| Additive in Spiro-OMeTAD HTL | Initial PCE [%] | PCE after 1000h at 85°C [%] | % of Initial PCE Retained | Reference |
| 4-tert-butylpyridine (tBP) | ~21 | <5 | <25% | |
| 3-Phenylpyridine | ~22 | ~22.2 | 101% | |
| 2-Phenylpyridine | ~23 | ~23.9 | 104% | |
| 2-(p-Tolyl)pyridine | ~23 | Stable, comparable to 2-phenylpyridine | >100% (inferred) |
The devices incorporating 2-phenylpyridine and 3-phenylpyridine demonstrated exceptional thermal stability, retaining over 100% of their initial efficiency after 2,400 hours at 85°C. This remarkable improvement is attributed to the ability of these additives to control void formation in the HTL and minimize detrimental reactions with the perovskite layer. The comparable stability of 2-(p-Tolyl)pyridine further underscores the potential of this molecular motif.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections detail the methodologies for the synthesis of a representative pyridine-based HTM and the fabrication and characterization of high-performance perovskite solar cells.
Synthesis of a Representative Pyridine-Based HTM
While a specific protocol for a this compound-based HTM is not available, the synthesis of a related 2,6-diphenyl-4-(pyren-1-yl)pyridine (a functional pyrene-pyridine integrated HTM) provides a representative example of the synthetic accessibility of this class of compounds.
Procedure for the Synthesis of 2,6-Diphenyl-4-(pyren-1-yl)pyridine:
-
A mixture of acetophenone (3 equivalents), 1-pyrenecarboxaldehyde (1 equivalent), and NaOH (3 equivalents) in ethanol (15 mL) is stirred at room temperature for 1 hour in a 100 mL round-bottom flask.
-
The reaction mixture is then refluxed at 80°C for 1 hour.
-
Ammonium acetate (8 equivalents) is added, and the mixture is refluxed for an additional 12 hours.
-
After cooling, the reaction is quenched with water and extracted with dichloromethane (DCM).
-
The organic layer is washed twice with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product.
This straightforward, often one-pot synthesis, highlights the potential for cost-effective, large-scale production of pyridine-based HTMs.
Perovskite Solar Cell Fabrication (n-i-p architecture)
The following protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.
Caption: Workflow for n-i-p Perovskite Solar Cell Fabrication.
Detailed Steps:
-
Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in soapy deionized (DI) water, DI water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes.
-
An electron transport layer (ETL) of SnO2 is deposited by spin-coating a nanoparticle solution at 3000 RPM for 30 seconds, followed by annealing at 150°C for 30 minutes.
-
-
Perovskite Layer Deposition (in an inert N2-filled glovebox):
-
A perovskite precursor solution (e.g., FAPbI3 and MAPbBr3 in a mixed solvent of DMF and DMSO) is spin-coated onto the ETL-coated substrate. A typical two-step program is 1000 RPM for 10 seconds, followed by 4000 RPM for 30 seconds.
-
During the second step, an antisolvent (e.g., chlorobenzene) is dispensed onto the spinning substrate to induce rapid crystallization.
-
The film is then immediately annealed on a hotplate at 100-150°C for 10-15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
The HTM solution (e.g., 2-phenylpyridine and LiTFSI in chlorobenzene) is spin-coated onto the perovskite layer at 4000 RPM for 30 seconds.
-
The devices are then left in a desiccator overnight in the dark to allow for oxidation of the HTM.
-
-
Electrode Deposition:
-
A metal back contact (e.g., 80-100 nm of gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
Device Characterization
References
- 1. Enhancing perovskite solar cells performance through tailored design: pyridine-functionalized phenothiazine derivatives with modified end-capped acceptor moieties | Semantic Scholar [semanticscholar.org]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. journalijsra.com [journalijsra.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning Hole Transport Properties and Perovskite Crystallization via Pyridine-Based Molecules for Quasi-2D Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Crystallography of 2-(m-Tolyl)pyridine Metal Complexes: An Analysis of Isomeric Effects on Solid-State Structures
For researchers, medicinal chemists, and material scientists, the nuanced interplay between a ligand's structure and the resulting properties of its metal complexes is a cornerstone of rational design. The seemingly subtle shift of a methyl group on a pyridine ligand, for instance, can cascade into significant alterations in the solid-state packing, photophysical behavior, and ultimately, the therapeutic or catalytic efficacy of the final compound. This guide delves into the crystallographic landscape of metal complexes featuring the 2-(m-tolyl)pyridine ligand, a topic of growing interest in fields ranging from bioinorganic chemistry to organic light-emitting diodes (OLEDs).
While a wealth of crystallographic data exists for the isomeric 2-(p-tolyl)pyridine ligand, a comprehensive analysis of its meta-substituted counterpart has been notably absent from the literature. This guide aims to bridge that gap by providing a comparative framework, leveraging the extensive data on para-substituted analogues to infer and understand the structural consequences of the meta-toluyl substitution. We will explore the causal relationships behind experimental choices in synthesis and crystallization, present available experimental data, and offer insights into how this seemingly minor isomeric change can be a powerful tool in crystal engineering and drug design.
The Significance of the Tolyl Group's Position in Crystal Engineering
The 2-(tolyl)pyridine family of ligands offers a fascinating platform for studying the effects of positional isomerism on the structure and function of metal complexes. The tolyl group, a simple methyl-substituted phenyl ring, can significantly influence the steric and electronic properties of the coordinating pyridine.
Electronic Effects: The methyl group is weakly electron-donating. In the para-position, this effect is transmitted directly through the aromatic system to the pyridine nitrogen, subtly modulating the ligand's sigma-donating and pi-accepting properties. In the meta-position, this electronic influence is less direct, leading to nuanced differences in the metal-ligand bond strengths and the overall electron density at the metallic center.
Steric Effects: The steric bulk of the tolyl group plays a crucial role in dictating the coordination geometry and the subsequent crystal packing. The para-substitution presents a more linear and predictable steric profile. In contrast, the meta-substitution introduces a kinked geometry, which can disrupt otherwise favorable packing motifs or, conversely, enable unique intermolecular interactions. This steric hindrance can influence the accessibility of the metal center to other substrates or biological targets, a critical consideration in catalysis and drug development.
Comparative Crystallographic Analysis: Insights from 2-(p-Tolyl)pyridine Complexes
Given the limited availability of single-crystal X-ray diffraction data for this compound complexes in the public domain, a comparative analysis with the well-documented 2-(p-tolyl)pyridine analogues is instructive. Iridium(III) complexes, in particular, have been extensively studied due to their applications in photoredox catalysis and as phosphorescent emitters in OLEDs.
A seminal study by Watts et al. provides detailed crystallographic data for two iridium(III) complexes of 2-(p-tolyl)pyridine (ptpy): the dichloro-bridged dimer, [Ir(ptpy)2Cl]2, and the facial-tris mononuclear complex, Ir(ptpy)3. These structures serve as an excellent baseline for our comparative analysis.
| Complex | Metal | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| [Ir(ptpy)2Cl]2 | Iridium(III) | [Ir2(C12H10N)4Cl2] | Tetragonal | I4₁/acd | Ir-C: ~2.02, Ir-N: ~2.04, Ir-Cl: ~2.40 | C-Ir-N: ~79, N-Ir-N: ~95 |
| Ir(ptpy)3 | Iridium(III) | [Ir(C12H10N)3] | Trigonal | R-3 | Ir-C: ~2.01, Ir-N: ~2.14 | C-Ir-N: ~78, N-Ir-N: ~96 |
| [Ru(tap)2(catecholate)] | Ruthenium(II) | [Ru(C12H11N3)2(C6H4O2)] | - | - | - | - |
Note: Data for the Ruthenium complex with the related 2-(m-tolylazo)pyridine ligand is included for broader comparison, though direct structural parameters were not available in the initial search.
Analysis of 2-(p-Tolyl)pyridine Iridium(III) Complexes:
In both the dimeric and monomeric iridium complexes, the 2-(p-tolyl)pyridine ligand acts as a cyclometalating agent, coordinating to the iridium center through the pyridine nitrogen and a carbon atom of the tolyl ring, forming a stable five-membered chelate ring. This C^N coordination is a hallmark of such ligands and is crucial for the photophysical properties of the resulting complexes.
The Ir-C and Ir-N bond lengths are typical for cyclometalated iridium(III) complexes. The distorted octahedral geometry around the iridium center is also a common feature. The crystal packing of these complexes is influenced by pi-pi stacking interactions between the aromatic rings of the ligands.
Anticipated Structural Changes with this compound:
Replacing the para-tolyl with a meta-tolyl group is expected to induce the following changes:
-
Coordination Geometry: The fundamental C^N cyclometalation is expected to remain the same. However, the altered angle of the tolyl group relative to the pyridine ring in the meta-isomer will likely lead to a more distorted octahedral geometry around the metal center. This could manifest as variations in the bite angle of the chelate ring and the angles between the different ligands.
-
Crystal Packing: This is where the most significant differences are anticipated. The less linear profile of the this compound ligand is likely to disrupt the efficient pi-pi stacking observed in the para-analogs. This could lead to the formation of different polymorphs, the inclusion of solvent molecules in the crystal lattice, or the adoption of entirely new packing motifs. These changes can have a profound impact on the material's bulk properties, such as solubility and melting point.
-
Intermolecular Interactions: The altered steric profile of the meta-isomer may create pockets or clefts in the crystal lattice that can accommodate solvent molecules or facilitate different types of intermolecular interactions, such as C-H...π interactions, which might be less prevalent in the more tightly packed para-isomer crystals.
Experimental Protocol: Synthesis and Crystallization of a Representative this compound Metal Complex
The synthesis of this compound metal complexes generally follows established procedures for related pyridine-based ligands. The following is a representative protocol for the synthesis of a cyclometalated iridium(III) complex, which can be adapted for other transition metals.
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer
-
Reactants: Iridium(III) chloride hydrate (IrCl₃·xH₂O) and this compound.
-
Solvent: A 3:1 mixture of 2-ethoxyethanol and water.
-
Procedure:
-
Combine IrCl₃·xH₂O and 2.5 equivalents of this compound in the solvent mixture.
-
Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Filter the precipitate, wash with water and then with a non-polar solvent like hexane to remove unreacted ligand.
-
Dry the resulting yellow-orange solid under vacuum. This is the chloro-bridged dimer, [Ir(m-tpy)2Cl]2.
-
Step 2: Synthesis of the Mononuclear Complex (with an ancillary ligand)
-
Reactants: The chloro-bridged iridium dimer from Step 1 and an ancillary ligand (e.g., acetylacetonate (acac), picolinate).
-
Solvent: A high-boiling point solvent such as 2-ethoxyethanol or glycerol.
-
Procedure:
-
Suspend the iridium dimer in the solvent.
-
Add a slight excess (2.2 equivalents per dimer) of the ancillary ligand and a base (e.g., sodium carbonate) to facilitate the reaction.
-
Heat the mixture to reflux under a nitrogen atmosphere for 8-16 hours.
-
Monitor the reaction by TLC.
-
After cooling, purify the product by column chromatography on silica gel.
-
Step 3: Crystallization
Single crystals suitable for X-ray diffraction can be grown by various methods, including:
-
Slow Evaporation: Dissolve the purified complex in a suitable solvent (e.g., dichloromethane, chloroform) and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Create a saturated solution of the complex in a volatile solvent (e.g., dichloromethane) and place this vial inside a larger sealed container with a less volatile anti-solvent (e.g., hexane, methanol). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of the complex. Crystals may form at the interface of the two solvents.
The choice of solvents and crystallization technique is crucial and often requires empirical optimization.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for a representative this compound iridium(III) complex.
Conclusion and Future Directions
The study of this compound metal complexes offers a compelling avenue for research in coordination chemistry and materials science. While direct crystallographic data remains sparse, a comparative analysis with the well-characterized 2-(p-tolyl)pyridine analogues provides a strong predictive framework for understanding the structural implications of meta-substitution. The altered steric profile of the this compound ligand is anticipated to be the primary driver of differences in crystal packing and intermolecular interactions, which in turn will influence the bulk properties of the resulting materials.
The lack of extensive crystallographic data for this compound complexes represents a significant opportunity for further research. A systematic investigation into the synthesis and crystallization of a series of these complexes with various transition metals would provide invaluable insights into the subtle yet powerful effects of positional isomerism in crystal engineering. Such studies would not only expand our fundamental understanding of coordination chemistry but also pave the way for the rational design of new metal-based materials and therapeutics with tailored solid-state properties.
A Senior Application Scientist's Guide to Validating Novel 2-(pyridin-2-yl) Pyrimidine Derivatives Against Hepatic Stellate Cells
Introduction: Targeting the Architects of Liver Fibrosis
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, represents a convergent pathway for various chronic liver diseases, potentially culminating in cirrhosis and liver failure.[1] At the heart of this pathological process lies the activation of hepatic stellate cells (HSCs).[2] In a healthy liver, HSCs are quiescent, vitamin A-storing cells. However, upon chronic liver injury, they undergo a dramatic transformation into proliferative, contractile, and pro-fibrogenic myofibroblast-like cells.[3] This activation is a critical event in the progression of liver fibrosis, making HSCs a prime target for anti-fibrotic therapies.[2][4]
The immortalized rat hepatic stellate cell line, HSC-T6, serves as a robust and widely-used in vitro model for studying these processes.[5][6] It allows for consistent and reproducible investigations into the molecular mechanisms of HSC activation and the efficacy of potential therapeutic agents.[5][7] Recently, a novel class of compounds, 2-(pyridin-2-yl) pyrimidine derivatives, has emerged with potential anti-fibrotic properties.[8][9][10]
This guide provides a comprehensive framework for researchers and drug development professionals to validate the efficacy of these novel derivatives against HSC-T6 cells. We will objectively compare their performance with established alternatives, provide detailed experimental protocols grounded in scientific integrity, and explore the underlying mechanisms of action.
The Comparative Landscape: Setting the Benchmark
To validate a novel compound, its performance must be contextualized against existing therapeutic strategies. While no direct anti-fibrotic therapy is universally approved, several drugs are used clinically or are in late-stage development, providing a benchmark for our comparison.[1][4]
-
Pirfenidone: An anti-fibrotic and anti-inflammatory agent approved for idiopathic pulmonary fibrosis.[11] Its mechanism is not fully elucidated but is known to downregulate the production of pro-fibrotic growth factors and collagen. It serves as an excellent positive control in our validation studies.[11]
-
Other Investigational Agents: A variety of other drugs are under investigation, targeting different aspects of the fibrotic cascade. These include TGF-β inhibitors, PDGF inhibitors, and CCR2/CCR5 antagonists like Cenicriviroc, which has shown some efficacy in clinical trials.[12][13]
Our experimental design will directly compare two promising 2-(pyridin-2-yl) pyrimidine derivatives, designated here as Compound 12m and Compound 12q (based on published findings), against Pirfenidone.[8][9][14]
Experimental Validation Framework: A Multi-Faceted Approach
A thorough validation requires a multi-pronged experimental approach to assess cytotoxicity, pro-apoptotic potential, and anti-fibrogenic activity. The following workflow provides a logical progression from initial toxicity screening to mechanistic studies.
Caption: A comprehensive workflow for validating novel anti-fibrotic compounds.
Detailed Methodologies & Rationale
As a Senior Application Scientist, it is crucial to not only follow protocols but to understand the causality behind each step. The following methods are designed to be self-validating through the inclusion of appropriate controls.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic concentration range of the novel derivatives and Pirfenidone on HSC-T6 cells. This is crucial for selecting non-lethal doses for subsequent efficacy experiments.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[15][16]
Protocol:
-
Cell Seeding: Seed HSC-T6 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Scientist's Note: Optimizing seeding density is critical. Too few cells will result in a low signal, while too many can lead to overconfluence and nutrient depletion, affecting metabolic activity.[17]
-
-
Compound Preparation: Prepare a series of dilutions for each novel derivative and Pirfenidone (e.g., 0.1, 1, 10, 50, 100, 200 µM) in culture medium.
-
Treatment: Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]
-
Rationale: This incubation period allows for sufficient formazan crystal formation within viable cells.
-
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Apoptosis Detection (TUNEL Assay)
Objective: To determine if the anti-proliferative effects of the compounds are due to the induction of apoptosis.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[18][19] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized.[19]
Protocol:
-
Cell Culture: Grow HSC-T6 cells on sterile coverslips in a 24-well plate.
-
Treatment: Treat cells with sub-lethal concentrations (e.g., IC25 or IC50) of the novel derivatives and Pirfenidone for 24-48 hours. Include a positive control (e.g., treatment with DNase I) and a negative (vehicle-treated) control.
-
Fixation & Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes on ice.[19]
-
Rationale: Fixation preserves cell morphology, while permeabilization is essential to allow the TdT enzyme access to the nucleus.[19][20]
-
-
TdT Labeling: Incubate the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[19][21]
-
Counterstaining & Imaging: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantification: Calculate the apoptotic index by counting the number of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells in several random fields.
Gene Expression Analysis of Fibrosis Markers (qPCR)
Objective: To quantify the effect of the compounds on the mRNA expression of key pro-fibrotic genes.
Principle: Quantitative Polymerase Chain Reaction (qPCR) measures the amplification of a targeted DNA molecule in real-time. By reverse transcribing cellular RNA into cDNA, we can quantify the expression levels of specific genes.
Protocol:
-
Cell Treatment: Seed HSC-T6 cells in 6-well plates. Once confluent, treat with a pro-fibrotic stimulus like TGF-β1 (e.g., 5 ng/mL) for 24 hours to induce activation.[22] Then, treat with the test compounds for another 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for target genes (e.g., Acta2 [α-SMA], Col1a1 [Collagen I]) and a housekeeping gene for normalization (e.g., Gapdh).
-
Scientist's Note: Primer validation is a critical step to ensure specificity and efficiency.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results will show the fold change in gene expression in treated cells compared to the TGF-β1-stimulated control.
Protein Expression Analysis (Western Blot)
Objective: To validate the gene expression findings at the protein level and to investigate the modulation of key signaling pathways.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Treat HSC-T6 cells as described for qPCR. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are crucial when probing for phosphorylated proteins in signaling pathways to prevent their dephosphorylation during sample preparation.
-
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C. Key targets include: α-SMA, Collagen I, p-Smad2/3, Smad2/3, p-ERK, ERK, p-p38, p38, and a loading control like β-actin or GAPDH.[22][23]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to the loading control.
Data Interpretation & Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison. The following tables represent expected data based on published findings for similar compounds.[8][9][14]
Table 1: Cytotoxicity of Novel Derivatives and Pirfenidone on HSC-T6 Cells
| Compound | IC50 (µM) after 48h | Notes |
| Compound 12m | 45.69 | Exhibits moderate cytotoxicity. |
| Compound 12q | 45.81 | Similar cytotoxicity profile to 12m. |
| Pirfenidone | > 200 | Low cytotoxicity in HSC-T6 cells. |
Data presented are representative and should be determined experimentally.
Table 2: Efficacy of Novel Derivatives in Reducing Pro-Fibrotic Marker Expression
| Treatment (at IC25) | α-SMA (Relative mRNA) | Collagen I (Relative mRNA) | α-SMA (Relative Protein) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| TGF-β1 (5 ng/mL) | 8.5 ± 0.7 | 10.2 ± 0.9 | 7.8 ± 0.6 |
| TGF-β1 + Compound 12m | 3.2 ± 0.4 | 4.1 ± 0.5 | 2.9 ± 0.3 |
| TGF-β1 + Compound 12q | 3.5 ± 0.3 | 4.5 ± 0.6 | 3.1 ± 0.4 |
| TGF-β1 + Pirfenidone | 5.8 ± 0.6 | 6.5 ± 0.7 | 5.2 ± 0.5 |
Data are presented as mean fold change ± SEM relative to the vehicle control. All compound treatments are compared to the TGF-β1 group.
From this data, we can infer that Compounds 12m and 12q are significantly more potent at reducing the expression of key fibrosis markers at both the gene and protein level compared to Pirfenidone in this in vitro model.
Mechanistic Insights: Unraveling the Signaling Cascade
The activation of HSCs is orchestrated by complex signaling networks, with the TGF-β/Smad and MAPK pathways playing central roles.[2][24] TGF-β1 is a potent pro-fibrogenic cytokine that signals through the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of fibrotic genes like Col1a1.[2][25] The MAPK pathways, including ERK and p38, are also involved in HSC activation and proliferation.[26][27][28][29]
By performing Western blots for the phosphorylated (i.e., activated) forms of key proteins in these pathways, we can determine if the novel derivatives exert their effects by inhibiting these cascades.
Caption: Hypothesized mechanism of action for novel anti-fibrotic compounds.
Our Western blot data would test this hypothesis. A significant reduction in the levels of p-Smad2/3 and/or p-ERK/p-p38 in cells co-treated with TGF-β1 and the novel derivatives would provide strong evidence that these compounds interfere with these critical pro-fibrotic signaling pathways.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for validating the efficacy of novel 2-(pyridin-2-yl) pyrimidine derivatives against HSC-T6 cells. By systematically evaluating cytotoxicity, apoptosis induction, and the downregulation of key fibrotic markers, researchers can build a strong preclinical data package.
The comparative analysis against established agents like Pirfenidone is essential for contextualizing the potency and potential advantages of these new chemical entities. Furthermore, delving into the mechanistic aspects by probing key signaling pathways like TGF-β/Smad and MAPK provides critical insights that can guide future drug development and optimization.
Successful validation in this in vitro model would be the first step, warranting progression to more complex models, such as 3D cell cultures, precision-cut liver slices, and ultimately, in vivo animal models of liver fibrosis, to confirm these promising anti-fibrotic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Characterization of Rat Hepatic Stellate Cell Line HSC-T6 for In Vitro Cell Line Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Genetic Characterization of Rat Hepatic Stellate Cell Line HSC-T6 for In Vitro Cell Line Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current and Future Anti-fibrotic Therapies for Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-fibrotic treatments for chronic liver diseases: The present and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | Semantic Scholar [semanticscholar.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Analysis of apoptosis in hematopoietic stem cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. Analysis of Apoptosis in Hematopoietic Stem Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 21. TUNEL Apoptosis Protocol [immunohistochemistry.us]
- 22. researchgate.net [researchgate.net]
- 23. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis: Updated | Semantic Scholar [semanticscholar.org]
- 25. The role of TGFbeta1 in initiating hepatic stellate cell activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Function of Mitogen-Activated Protein Kinases in Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ERK Pathway in Activated, Myofibroblast-Like, Hepatic Stellate Cells: A Critical Signaling Crossroad Sustaining Liver Fibrosis | MDPI [mdpi.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Biological Activity of Substituted Pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicine
Pyridine, a fundamental nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug design.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a "privileged scaffold," frequently incorporated into molecules designed to interact with biological targets. It is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA).[1][2][3] The versatility of the pyridine ring allows for the synthesis of a vast array of derivatives, each with a distinct biological activity profile. These derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4][5]
This guide provides an in-depth comparison of the biological activities of different substituted pyridine derivatives, focusing on anticancer applications. We will explore the crucial role of structure-activity relationships (SAR), delve into the underlying mechanisms of action, and provide detailed, validated protocols for evaluating the efficacy of these compounds.
The Decisive Role of Substitution: A Structure-Activity Relationship (SAR) Analysis
The biological activity of a pyridine derivative is not inherent to the core ring alone; it is profoundly dictated by the nature, position, and orientation of its substituents. A systematic analysis of these substitutions—a process known as Structure-Activity Relationship (SAR) studies—is fundamental to rational drug design.
A recent comprehensive review analyzing pyridine derivatives from 2012 to 2022 found that specific functional groups significantly enhance antiproliferative activity against various cancer cell lines.[1][6]
Key SAR Insights for Anticancer Activity:
-
Enhancing Activity: The presence of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups is strongly correlated with increased antiproliferative effects.[1][6] For example, substituting a methoxy group with a hydroxyl group has been shown to dramatically decrease the IC50 value (a measure of inhibitory concentration), indicating a significant boost in potency.[1] Similarly, the addition of one or two hydroxyl groups to a pyridine derivative led to a substantial reduction in IC50 values against the MCF7 breast cancer cell line.[1]
-
Diminishing Activity: Conversely, the addition of halogen atoms (e.g., -Cl, -Br) or other bulky groups tends to result in lower antiproliferative activity.[1][6]
This causality is rooted in how these functional groups alter the molecule's electronic distribution, steric profile, and hydrogen bonding capability, which in turn governs its binding affinity to specific molecular targets within cancer cells.
Comparative Analysis of Anticancer Activity
To illustrate these SAR principles, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyridine derivatives against common human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class | Substituent(s) | Cancer Cell Line | IC50 (µM) | Key Observation | Reference |
| Pyrrolopyridine-pyridone | 2-pyridone | GTL-16 (Gastric) | 1.8 nM | Conformationally constrained pyridone shows high potency. | [7] |
| Pyrrolopyridine-pyridone | 4-pyridone | GTL-16 (Gastric) | Potent | Isomeric position of the pyridone impacts activity. | [7] |
| Pyridine Derivative | -OCH3 | HeLa (Cervical) | 8.0 µM | Methoxy group confers moderate activity. | [1] |
| Pyridine Derivative | -OH | HeLa (Cervical) | 0.86 µM | Replacing -OCH3 with -OH increases potency ~9-fold. | [1] |
| Pyridine Derivative | One -OH group | MCF-7 (Breast) | 4.75 µM | Hydroxyl group is beneficial for activity. | [1] |
| Pyridine Derivative | Two -OH groups | MCF-7 (Breast) | 0.91 µM | Adding a second -OH group increases potency >5-fold. | [1] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical experimental conditions.
Mechanism of Action: Targeting Kinases in Cancer Signaling
A primary mechanism through which many pyridine derivatives exert their anticancer effects is the inhibition of protein kinases.[8] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[9] In many cancers, these signaling pathways are dysregulated, leading to uncontrolled cell division.[10]
Pyridine-based compounds, acting as purine bioisosteres, are effective at occupying the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[11] This competitive inhibition disrupts the downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[8]
Prominent kinase targets for pyridine-based inhibitors include:
-
Epidermal Growth Factor Receptor (EGFR)[8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[7][8]
-
Met Proto-Oncogene (Met)[7]
-
Interleukin-2-inducible T-cell kinase (ITK)[12]
The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition by a pyridine-based drug.
Caption: Simplified kinase signaling pathway inhibited by a pyridine derivative.
Experimental Protocols for Activity Evaluation
To ensure scientific rigor, the biological activity of novel pyridine derivatives must be assessed using standardized, self-validating protocols. The following sections detail the methodologies for two fundamental assays: an in vitro cytotoxicity assay and a biochemical kinase inhibition assay.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15] The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Workflow Diagram: MTT Assay
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Rationale: To begin with a healthy, exponentially growing cell population for consistent results.
-
Action: Culture a relevant cancer cell line (e.g., MCF-7, HeLa) under standard conditions (37°C, 5% CO2). Trypsinize, count, and seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume growth for 24 hours.
-
-
Compound Preparation and Treatment:
-
Rationale: To expose cells to a range of concentrations to determine a dose-response curve. Controls are essential for data validation.
-
Action: Prepare a stock solution of the pyridine derivative in DMSO. Perform a serial dilution in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.[16]
-
Critical Controls:
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%) to account for any solvent-induced toxicity.
-
Untreated Control: Wells with cells in medium only, representing 100% viability.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Rationale: To allow sufficient time for the compound to exert its biological effect.
-
Action: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[16]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric quantification.
-
Action: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well.[16] Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify the amount of formazan, which correlates with cell viability.
-
Action: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16] Subtract the background absorbance (blank wells) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Biochemical In Vitro Kinase Inhibition Assay
This protocol outlines a general, high-throughput method to directly measure a compound's ability to inhibit a specific, isolated kinase enzyme. Assays like ADP-Glo™ or TR-FRET are commonly used.[12][18] The principle of the ADP-Glo™ assay is to quantify the amount of ADP produced during the kinase reaction; lower ADP levels indicate higher inhibition.[18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Rationale: To prepare all components at the correct concentrations for the enzymatic reaction.
-
Action:
-
Kinase Buffer: Prepare an appropriate buffer containing cofactors (e.g., MgCl2).
-
Inhibitor Dilution: Create a 10-point serial dilution of the pyridine derivative in DMSO, then further dilute into the kinase buffer to a 4x working concentration.[12]
-
Enzyme Preparation: Dilute the purified kinase of interest (e.g., VEGFR-2) in kinase buffer to a 2x working concentration.
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for the kinase and ATP at 2x their final concentrations. The ATP concentration should ideally be near its Michaelis-Menten constant (Km) for the kinase.[12]
-
-
-
Kinase Reaction:
-
Rationale: To allow the inhibitor to bind to the kinase before initiating the enzymatic reaction.
-
Action (in a 384-well plate):
-
Add 5 µL of the 4x inhibitor dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[12]
-
Add 5 µL of the 2x kinase solution to all wells except the "no enzyme" control.
-
Gently mix and incubate for 15-30 minutes at room temperature.[12]
-
Initiate the reaction by adding 10 µL of the 2x Substrate/ATP mix to all wells.[12]
-
Cover the plate and incubate for 60 minutes at room temperature.[12]
-
-
-
Signal Detection (ADP-Glo™ Example):
-
Rationale: To stop the kinase reaction and convert the ADP product into a quantifiable luminescent signal.
-
Action:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
-
-
Data Acquisition and Analysis:
-
Rationale: To measure the light output, which is proportional to the ADP generated and thus inversely proportional to kinase inhibition.
-
Action: Read the luminescence on a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data to determine the IC50 value.
-
Conclusion and Future Perspectives
Substituted pyridine derivatives remain an exceptionally fertile ground for the discovery of novel therapeutic agents. As this guide has demonstrated, a deep understanding of structure-activity relationships is paramount for optimizing potency and selectivity. The strategic placement of functional groups like hydroxyls and aminos can transform a moderately active compound into a highly potent drug candidate.[1] The primary mechanism for many of these derivatives involves the targeted inhibition of protein kinases, a validated and powerful strategy in oncology.[8][11]
The future of this field lies in the development of next-generation inhibitors with improved selectivity to minimize off-target effects, strategies to overcome drug resistance, and the exploration of dual-inhibition compounds that can target multiple oncogenic pathways simultaneously. The robust and validated experimental protocols detailed herein provide the essential framework for researchers to accurately evaluate these novel chemical entities and advance the most promising candidates toward clinical development.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. investigadores.unison.mx [investigadores.unison.mx]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. clyte.tech [clyte.tech]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(m-Tolyl)pyridine
This guide provides a comprehensive operational plan for the safe handling and disposal of 2-(m-Tolyl)pyridine. As a pyridine derivative, this compound requires management as a hazardous chemical to ensure laboratory safety, regulatory compliance, and environmental protection. The procedures outlined below are grounded in established safety protocols for pyridine-based compounds and general hazardous waste management principles.
Core Principle: Hazard Assessment and Waste Classification
Proper disposal begins with a thorough understanding of the material's hazards. This compound, due to its pyridine functional group, must be treated as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] They are established skin and eye irritants, with the potential to cause serious eye irritation.[1][4][5] Furthermore, inhalation may lead to respiratory tract irritation.[4]
Consequently, all waste streams containing this compound—including residual product, contaminated labware, spill cleanup materials, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste .[1][6] Disposal must adhere to federal and state regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States (40 CFR Parts 260-273).[7]
Quantitative Hazard and Disposal Summary
The following table summarizes key hazard information and disposal guidelines, extrapolated from data on analogous compounds and general chemical safety principles.
| Parameter | Guideline / Information | Source Analogs / Data |
| Waste Classification | Hazardous Waste | Pyridine Derivatives[1][6] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, respiratory irritant | Pyridine, 2-(p-Tolyl)pyridine[1][2][4] |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | 2-(p-Tolyl)pyridine[4] |
| Signal Word | Warning | 2-(p-Tolyl)pyridine[4] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | 2-(p-Tolyl)pyridine[4] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | General Chemical Waste Guidelines[1][8] |
| Recommended Method | High-Temperature Controlled Incineration | Pyridine[6][9] |
Personnel Protection and Engineering Controls
The causality for stringent protective measures is the compound's potential for harm via inhalation and skin contact.[3]
-
Engineering Controls : All handling and preparation of waste containers for this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[10] An emergency eyewash station and safety shower must be accessible within the immediate work area.[10]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles at all times.[10]
-
Hand Protection : Use chemically resistant gloves. Butyl rubber is recommended for pyridine-like substances; double-gloving can provide extra protection.[10] Nitrile gloves are not recommended for extended contact.[10] Always inspect gloves before use and wash hands thoroughly after removal.
-
Body Protection : A fully buttoned, flame-retardant lab coat should be worn.[10][11]
-
Step-by-Step Disposal Protocol
Waste segregation is critical to prevent dangerous chemical reactions. Pyridine derivatives can react violently with strong oxidizers and acids.[3][10] Therefore, never mix this compound waste with other incompatible waste streams.[1]
Protocol 4.1: Unused Product and Concentrated Solutions
-
Container Selection : Designate a specific, leak-proof, and chemically compatible hazardous waste container (e.g., high-density polyethylene, HDPE) for liquid waste.[1][10]
-
Transfer : Carefully transfer the chemical into the waste container inside a chemical fume hood. Avoid splashing.
-
Sealing : Securely close the container immediately after adding waste.[10][12]
-
Labeling : Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and the approximate concentration and quantity.[1] Note the date waste was first added.[10]
Protocol 4.2: Contaminated Solid Waste
This includes items such as used weigh boats, spatulas, contaminated gloves, and absorbent paper.
-
Container Selection : Use a dedicated, clearly labeled hazardous waste container for solid waste, typically a puncture-resistant container or a robust, lined box.
-
Collection : Place all contaminated solid materials directly into this container.
-
Labeling : Clearly label the container with "Hazardous Waste," the contaminant name ("this compound Contaminated Debris"), and the accumulation start date.
Protocol 4.3: Contaminated Labware (Non-disposable)
-
Initial Rinse : Rinse the glassware three times with a suitable organic solvent (e.g., isopropanol, ethanol).
-
Rinsate Collection : Collect all solvent rinsate as hazardous liquid waste, following Protocol 4.1.
-
Final Cleaning : After the solvent rinse, the glassware can be washed with soap and water.
On-Site Waste Storage and Final Disposal
-
Storage Location : Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][10] This area should be secondary containment and away from heat, direct sunlight, and ignition sources.[10][12]
-
Final Disposal : Do not attempt to dispose of this chemical down the drain or in regular trash.[3][13] Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Emergency Procedures: Spill Management
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 3.[1]
-
Containment : Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][9][10]
-
Collection : Carefully collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[10][13]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.[1] Collect all cleaning materials (wipes, etc.) as hazardous solid waste.
-
Reporting : Report the incident to your supervisor and EHS office as per institutional policy.[10]
Disposal Pathway Decision Logic
The following workflow provides a self-validating system for ensuring proper segregation and containment of this compound waste streams.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. 2-(p-Tolyl)pyridine | C12H11N | CID 78219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lobachemie.com [lobachemie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of 2-(m-Tolyl)pyridine: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation and scientific discovery, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-(m-Tolyl)pyridine in a laboratory setting. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a trusted resource for your critical work.
Immediate Hazard Assessment and Engineering Controls: Your First Line of Defense
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
The causality behind these hazards lies in the chemical nature of pyridine derivatives, which can interact with biological tissues, leading to irritation and potential damage upon contact. Therefore, the foundational principle of safe handling is to minimize all routes of exposure.
Engineering Controls: The Non-Negotiable Starting Point
Before any personal protective equipment (PPE) is even selected, robust engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[2][3] This is the most critical engineering control as it captures potentially harmful vapors at the source, preventing inhalation.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3] This provides a secondary level of protection by diluting any fugitive emissions that might escape the primary containment of the fume hood.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[2] In the event of an accidental splash, immediate flushing is crucial to minimize injury.[2]
Personal Protective Equipment (PPE): Your Personal Barrier of Safety
PPE is the final barrier between you and the chemical. Its selection should be deliberate and based on the known hazards of similar pyridine compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile). | Pyridine and its derivatives can be absorbed through the skin. Butyl rubber offers excellent resistance, while nitrile gloves are also a suitable option for splash protection.[3][4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2] |
| Eye and Face Protection | Chemical safety goggles. A face shield may be necessary for splash-prone procedures. | Protects against accidental splashes of this compound, which can cause serious eye irritation.[1] Standard safety glasses do not provide adequate protection from splashes. |
| Skin and Body Protection | A fully-buttoned laboratory coat. | Prevents incidental contact with the skin and contamination of personal clothing.[3] |
| Respiratory Protection | Typically not required when working in a certified fume hood. | A fume hood provides adequate respiratory protection from vapors.[3] If there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection. |
Donning and Doffing PPE: A Procedural Imperative
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Gloves
-
Eye Protection
Doffing Sequence:
-
Gloves (using a technique that avoids touching the outside of the glove with bare hands)
-
Lab Coat (folding it inward to contain any contamination)
-
Eye Protection
Operational Plan: Step-by-Step Handling Procedures
A clear and logical workflow is essential for safe and efficient experimentation.
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined above.
-
Have a designated waste container ready for any contaminated materials.
Handling:
-
Dispense this compound slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use to minimize the release of vapors.[4]
-
Work with the smallest quantity of the chemical necessary for the experiment.
-
Be mindful of potential ignition sources, as pyridine derivatives can be flammable.[5][6]
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly label and store the this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Doff PPE in the correct order and wash hands thoroughly.
Emergency Response and Disposal Plan
Accidents can happen, and a clear plan is vital for a swift and effective response.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Response:
-
Small Spill (inside a fume hood):
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.[2]
-
Prevent others from entering the area.
-
Allow trained emergency personnel to handle the cleanup.
-
Disposal Plan:
Chemical waste disposal is strictly regulated to protect the environment.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealable, and compatible waste container.[2]
-
Labeling: The waste container must be labeled with its contents and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[3] Never pour this compound or its waste down the drain.[3]
Visualizing the Workflow for Safe Chemical Handling
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
